1-(4-Formylphenyl)piperidine-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-formylphenyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-10-1-3-12(4-2-10)14-7-5-11(6-8-14)13(16)17/h1-4,9,11H,5-8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXCXICUGGOJPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90593118 | |
| Record name | 1-(4-Formylphenyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727396-60-3 | |
| Record name | 1-(4-Formylphenyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90593118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 727396-60-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(4-Formylphenyl)piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic protocol for 1-(4-Formylphenyl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this document outlines a robust and well-established synthetic strategy, the Buchwald-Hartwig amination, which is widely applicable for the formation of carbon-nitrogen bonds between aryl halides and amines.
Introduction
This compound is a bifunctional molecule incorporating a piperidine-4-carboxylic acid moiety and a 4-formylphenyl group. The piperidine ring is a common scaffold in many pharmaceuticals, and the presence of both a carboxylic acid and an aldehyde group offers versatile handles for further chemical modifications, making it a valuable building block in the synthesis of more complex drug candidates. The formyl group can, for instance, be a precursor for oximes, imines, or can be oxidized to a carboxylic acid, while the carboxylic acid can be converted to esters or amides.
Proposed Synthesis Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic organic chemistry for the formation of C-N bonds.[1][2] This method is particularly effective for the coupling of aryl halides with a wide range of amines under relatively mild conditions and with high functional group tolerance.[1][3]
The proposed synthesis of this compound involves the coupling of 4-bromobenzaldehyde with piperidine-4-carboxylic acid.
Reaction Scheme:
Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.
Experimental Protocol
Materials:
-
4-Bromobenzaldehyde
-
Piperidine-4-carboxylic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 4-bromobenzaldehyde (1.0 eq), piperidine-4-carboxylic acid (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Anhydrous toluene is added to the flask via syringe.
-
Reaction: The reaction mixture is heated to 100-110 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and filtered through a pad of celite to remove the palladium catalyst and inorganic salts. The filtrate is washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.
Data Presentation
Since no specific experimental data for this synthesis is available, the following table presents expected parameters based on similar Buchwald-Hartwig amination reactions reported in the literature.
| Parameter | Value/Condition | Notes |
| Reactants | ||
| 4-Bromobenzaldehyde | 1.0 equivalent | Starting aryl halide. |
| Piperidine-4-carboxylic acid | 1.2 equivalents | Amine coupling partner. |
| Catalyst System | ||
| Palladium Source | Pd₂(dba)₃ (2 mol%) | A common and effective palladium(0) source. |
| Ligand | XPhos (4 mol%) | A bulky, electron-rich phosphine ligand known to be effective for this type of coupling. |
| Reagents & Solvent | ||
| Base | Cs₂CO₃ (2.0 equivalents) | A strong, non-nucleophilic base suitable for this reaction. |
| Solvent | Anhydrous Toluene | A common high-boiling, non-polar solvent for Buchwald-Hartwig reactions. |
| Reaction Conditions | ||
| Temperature | 100-110 °C | Typical temperature range for these couplings. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation. |
| Expected Outcome | ||
| Expected Yield | 70-90% | Based on yields of similar reported reactions. |
| Purification Method | Column Chromatography | To isolate the pure product. |
Experimental Workflow
The overall experimental workflow for the synthesis and characterization of this compound is depicted below.
Caption: A generalized experimental workflow for the synthesis and purification of the target compound.
Alternative Synthetic Strategies
While the Buchwald-Hartwig amination is a highly recommended route, other classical methods could potentially be employed, though they may present more challenges.
-
Nucleophilic Aromatic Substitution (SₙAr): This would typically involve the reaction of piperidine-4-carboxylic acid with an activated aryl halide, such as 4-fluorobenzaldehyde, under basic conditions and often at high temperatures. The success of this method is highly dependent on the electronic nature of the aryl halide.
-
Reductive Amination: This strategy would involve the reaction of 4-aminobenzaldehyde with a suitable piperidone derivative, followed by reduction of the resulting imine. This route requires a different set of starting materials and may involve multiple steps.
Conclusion
This technical guide provides a detailed, albeit proposed, protocol for the synthesis of this compound, leveraging the robust and versatile Buchwald-Hartwig amination reaction. The provided experimental details, data table, and workflow diagrams are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the efficient preparation of this and structurally related molecules for further investigation. It is important to note that all synthetic procedures should be carried out by trained professionals in a well-equipped laboratory, following all necessary safety precautions.
References
An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Formylphenyl)piperidine-4-carboxylic acid
This technical guide provides a comprehensive overview of the physicochemical properties of 1-(4-Formylphenyl)piperidine-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document details the compound's core characteristics, experimental protocols for their determination, and its potential biological relevance.
Core Physicochemical Properties
This compound is a bifunctional organic molecule incorporating a piperidine-4-carboxylic acid moiety and a 4-formylphenyl group. Its chemical structure and key identifiers are crucial for its application in medicinal chemistry and materials science.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₅NO₃ | [1][2][3] |
| Molecular Weight | 233.26 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 727396-60-3 | [1] |
| Melting Point | 258 - 261 °C | |
| Canonical SMILES | C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C=O | [1][3] |
| InChI | InChI=1S/C13H15NO3/c15-9-10-1-3-12(4-2-10)14-7-5-11(6-8-14)13(16)17/h1-4,9,11H,5-8H2,(H,16,17) | [1][3] |
| InChIKey | CXXCXICUGGOJPU-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 1.5 | [3] |
| Predicted pKa | Specific experimentally determined or high-confidence predicted values are not readily available in the literature. The pKa is influenced by the carboxylic acid and the tertiary amine of the piperidine ring. | |
| Solubility | Quantitative solubility data in common solvents are not extensively reported. General solubility can be determined using the protocols outlined below. |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical parameters are essential for reproducible research.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Glass capillary tubes (sealed at one end)[4]
-
Thermometer[5]
-
Spatula[5]
Procedure:
-
Ensure the melting point apparatus is clean and calibrated.[5]
-
Place a small amount of finely powdered this compound onto a clean, dry surface.[4]
-
Gently tap the open end of a capillary tube into the powder to collect a small sample.[6]
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom, aiming for a sample height of 1-2 mm.[4][7]
-
Place the capillary tube into the heating block of the melting point apparatus.[6]
-
Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[6]
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[6]
Solubility Determination (Qualitative)
This protocol provides a qualitative assessment of solubility in various solvents, which can indicate the compound's polarity and the presence of acidic or basic functional groups.[8]
Apparatus:
-
Small test tubes
-
Vortex mixer or stirring rods
-
Spatula
-
pH paper
Solvents:
-
Water (deionized)
-
5% Sodium Hydroxide (NaOH) solution[8]
-
5% Sodium Bicarbonate (NaHCO₃) solution[8]
-
5% Hydrochloric Acid (HCl) solution[8]
-
Common organic solvents (e.g., ethanol, methanol, DMSO, dichloromethane)
Procedure:
-
Place approximately 25 mg of the compound into a small test tube.[9]
-
Add 0.75 mL of the chosen solvent in small portions, shaking or stirring vigorously after each addition.[9]
-
Observe whether the solid dissolves completely. Record as "soluble" or "insoluble".
-
If the compound is water-soluble, test the pH of the solution with pH paper. An acidic pH may indicate the carboxylic acid's dominance, while a basic pH would be unexpected for this molecule's structure.[10]
-
For water-insoluble compounds, test solubility in 5% NaOH. Solubility indicates the presence of an acidic functional group (the carboxylic acid).[8][10]
-
If soluble in 5% NaOH, test its solubility in 5% NaHCO₃. Solubility in this weaker base confirms a relatively strong acid, such as a carboxylic acid.[8]
-
Test the solubility in 5% HCl. Solubility would suggest the presence of a basic functional group. The tertiary amine in the piperidine ring can be protonated, leading to solubility in acidic solutions.[8]
pKa Determination by Potentiometric Titration
Potentiometric titration is a precise method for determining the acid dissociation constant (pKa).[11] This involves monitoring the pH of a solution of the compound as a titrant (a strong base) is added.[12]
Apparatus:
-
Calibrated pH meter with an electrode[12]
-
Magnetic stirrer and stir bar[12]
-
Burette
-
Beaker or titration vessel
Reagents:
-
A accurately weighed sample of this compound
-
Solvent (e.g., water, or a water/co-solvent mixture if solubility is low)[11]
-
Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free)[12]
-
Standardized 0.1 M hydrochloric acid (HCl) solution[12]
Procedure:
-
Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[12]
-
Dissolve a known amount of the compound in a suitable solvent in the titration vessel to create a solution of known concentration (e.g., 1 mM).[12][13]
-
If necessary, adjust the initial pH of the solution to be acidic (e.g., pH 1.8-2.0) with 0.1 M HCl to ensure all acidic and basic groups are in their protonated forms.[12][13]
-
Place the pH electrode and the magnetic stir bar in the solution and begin stirring.
-
Add the 0.1 M NaOH titrant in small, precise increments from the burette.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.[12]
-
Continue the titration until the pH reaches a plateau in the basic region (e.g., pH 12-12.5).[12][13]
-
Plot the pH versus the volume of NaOH added. The pKa can be determined from the inflection point(s) of the resulting titration curve. The pH at the half-equivalence point for the titration of the carboxylic acid will correspond to its pKa.
LogP Determination by Shake-Flask Method
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key parameter in drug development.[14] The shake-flask method is the traditional and most reliable technique for its determination.[15]
Apparatus:
-
Separatory funnel or vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge (optional, to aid phase separation)
-
Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)
Reagents:
-
1-Octanol (HPLC grade, pre-saturated with buffer)[14]
-
Aqueous buffer (e.g., phosphate buffer at pH 7.4, pre-saturated with 1-octanol)[14]
-
A stock solution of the compound in a suitable solvent (e.g., DMSO)[14]
Procedure:
-
Prepare the 1-octanol and aqueous buffer phases by shaking them together for 24 hours and then allowing them to separate. This ensures mutual saturation.[14]
-
Add a known volume of the 1-octanol phase and the aqueous buffer phase to a vial.
-
Add a small amount of the concentrated stock solution of the compound to the vial. The final concentration should be within the linear range of the analytical method.
-
Securely cap the vial and shake it vigorously for a set period (e.g., 2 hours) to allow the compound to partition between the two phases and reach equilibrium.[16]
-
Allow the phases to separate completely. Centrifugation can be used to break up any emulsions.[16]
-
Carefully withdraw a sample from each phase.
-
Determine the concentration of the compound in both the 1-octanol (C_oct) and aqueous (C_aq) phases using a suitable analytical technique.
-
Calculate the partition coefficient (P) as P = C_oct / C_aq.
-
The LogP is the logarithm of the partition coefficient: LogP = log10(P).
Spectroscopic Characterization
Spectroscopic data provides structural confirmation of the molecule.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the formylphenyl group (in the 7-8 ppm region), the aldehyde proton (around 9-10 ppm), and the aliphatic protons of the piperidine ring (typically in the 1-4 ppm range).[17][18][19][20] The specific chemical shifts and coupling constants will provide detailed information about the connectivity and conformation of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present.[21]
-
A broad O-H stretching band for the carboxylic acid will appear in the region of 3300-2500 cm⁻¹.[21]
-
A strong C=O stretching band for the carboxylic acid will be observed around 1760-1690 cm⁻¹.[21]
-
The C=O stretch of the aromatic aldehyde will appear at a slightly lower wavenumber, typically 1710-1685 cm⁻¹, due to conjugation.[22][23]
-
Characteristic C-H stretching bands for the aldehyde group may be visible around 2830-2695 cm⁻¹.[24]
-
A C-O stretching band for the carboxylic acid is expected between 1320-1210 cm⁻¹.[21]
-
Potential Biological Activity and Experimental Workflow
While specific signaling pathway involvement for this compound is not extensively documented, related piperidine-4-carboxylic acid derivatives have shown biological activity. For instance, similar structures have been investigated as monoamine neurotransmitter re-uptake inhibitors and as inhibitors of steroid-5alpha-reductase.[25][26] This suggests potential applications in neuroscience and endocrinology research.
The following diagrams illustrate a conceptual workflow for physicochemical characterization and a potential mechanism of action based on related compounds.
References
- 1. This compound | C13H15NO3 | CID 18363079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - this compound (C13H15NO3) [pubchemlite.lcsb.uni.lu]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. pennwest.edu [pennwest.edu]
- 6. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 7. byjus.com [byjus.com]
- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. www1.udel.edu [www1.udel.edu]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. LogP / LogD shake-flask method [protocols.io]
- 15. encyclopedia.pub [encyclopedia.pub]
- 16. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 17. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Piperidine - Wikipedia [en.wikipedia.org]
- 19. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]
- 20. rsc.org [rsc.org]
- 21. orgchemboulder.com [orgchemboulder.com]
- 22. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 23. spectroscopyonline.com [spectroscopyonline.com]
- 24. researchgate.net [researchgate.net]
- 25. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
- 26. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of 1-(4-Formylphenyl)piperidine-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and spectroscopic properties of 1-(4-Formylphenyl)piperidine-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. This document outlines a plausible synthetic route, predicted spectroscopic data, and detailed experimental protocols for its characterization.
Core Molecular Structure
This compound (C₁₃H₁₅NO₃) is a derivative of piperidine-4-carboxylic acid featuring a 4-formylphenyl group attached to the piperidine nitrogen. This substitution introduces an aromatic aldehyde functionality, which, in conjunction with the carboxylic acid and the piperidine scaffold, offers multiple points for chemical modification and biological interaction.
Molecular Weight : 233.26 g/mol
CAS Number : 727396-60-3[1]
IUPAC Name : this compound[1]
Synthesis Pathway
A common and effective method for the synthesis of N-arylpiperidines is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile route to form the C-N bond between an aryl halide and an amine.[2][3][4] An alternative approach involves nucleophilic aromatic substitution, particularly if the aromatic ring is activated by electron-withdrawing groups.[5][6]
The proposed synthesis of this compound involves the Buchwald-Hartwig amination of piperidine-4-carboxylic acid with 4-bromobenzaldehyde.
Spectroscopic and Physical Data
Physical Properties
| Property | Value |
| Melting Point | 258-261 °C |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and Methanol |
Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.3 | br s | 1H | COOH |
| 9.75 | s | 1H | CHO |
| 7.70 | d | 2H | Ar-H (ortho to CHO) |
| 7.10 | d | 2H | Ar-H (ortho to N) |
| 3.85 | m | 2H | Piperidine H-2e, H-6e |
| 2.95 | m | 2H | Piperidine H-2a, H-6a |
| 2.40 | m | 1H | Piperidine H-4 |
| 1.95 | m | 2H | Piperidine H-3e, H-5e |
| 1.65 | m | 2H | Piperidine H-3a, H-5a |
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~191.0 | CHO |
| ~175.0 | COOH |
| ~152.0 | Ar-C (C-N) |
| ~132.0 | Ar-C (ortho to CHO) |
| ~129.0 | Ar-C (C-CHO) |
| ~114.0 | Ar-C (ortho to N) |
| ~48.0 | Piperidine C-2, C-6 |
| ~42.0 | Piperidine C-4 |
| ~28.0 | Piperidine C-3, C-5 |
Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |
| 2950-2850 | Medium | C-H stretch (Aliphatic) |
| 2830, 2730 | Weak | C-H stretch (Aldehyde) |
| ~1705 | Strong | C=O stretch (Aromatic aldehyde) |
| ~1690 | Strong | C=O stretch (Carboxylic acid dimer) |
| ~1600, ~1510 | Medium | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O stretch (Carboxylic acid) |
| ~1180 | Strong | C-N stretch (Aryl amine) |
Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 234.1 | [M+H]⁺ |
| 216.1 | [M+H - H₂O]⁺ |
| 206.1 | [M+H - CO]⁺ |
| 188.1 | [M+H - COOH]⁺ |
| 132.1 | [H₂N-Ph-CHO]⁺ fragment |
| 120.1 | [Ph-CHO]⁺ fragment |
Experimental Protocols
The following are detailed methodologies for the synthesis and structural characterization of this compound.
Synthesis: Buchwald-Hartwig Amination
-
Reaction Setup : To an oven-dried Schlenk flask, add piperidine-4-carboxylic acid (1.0 eq), 4-bromobenzaldehyde (1.0 eq), Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Solvent Addition : Evacuate and backfill the flask with argon. Add anhydrous toluene via syringe.
-
Reaction Conditions : Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Workup : Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product.
Characterization Workflow
NMR Spectroscopy
-
Sample Preparation : Dissolve ~5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
2D NMR : Perform 2D NMR experiments such as COSY and HSQC to confirm proton-proton and proton-carbon correlations, respectively, aiding in the unambiguous assignment of all signals.
Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis : Analyze the sample using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI) in positive ion mode to determine the accurate mass of the molecular ion ([M+H]⁺).
-
Fragmentation Analysis : Perform tandem mass spectrometry (MS/MS) to study the fragmentation pattern and further confirm the structure.
FT-IR Spectroscopy
-
Sample Preparation : Prepare a KBr pellet containing a small amount of the solid sample or analyze the sample directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis : Identify the characteristic absorption bands for the carboxylic acid, aldehyde, piperidine, and aromatic functionalities.
Conclusion
This technical guide provides a detailed structural and spectroscopic overview of this compound. The proposed synthetic route via Buchwald-Hartwig amination offers a reliable method for its preparation. The predicted spectroscopic data, presented in a structured format, serves as a valuable reference for researchers in the identification and characterization of this compound. The outlined experimental protocols provide a clear roadmap for its synthesis and comprehensive structural analysis, facilitating its potential application in drug discovery and development.
References
- 1. This compound | C13H15NO3 | CID 18363079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
CAS 727396-60-3 characterization and spectral data
An Important Clarification on Chemical Identity
Initial database searches for CAS number 727396-60-3 may incorrectly associate it with the compound GSK1016790A, a potent and selective TRPV4 (Transient Receptor Potential Vanilloid 4) channel agonist. This is inaccurate. The correct CAS number for GSK1016790A is 942206-85-1.[1][2][3]
The correct chemical identity for CAS 727396-60-3 is 1-(4-Formylphenyl)piperidine-4-carboxylic acid .[4] This document provides a summary of the available characterization data for this specific compound.
Characterization of this compound
This section summarizes the known physicochemical properties of this compound.
Table 1: Physicochemical Properties of CAS 727396-60-3
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| Molecular Formula | C₁₃H₁₅NO₃ | [4] |
| Molecular Weight | 233.26 g/mol | [4] |
| Canonical SMILES | C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C=O | [4] |
| InChIKey | CXXCXICUGGOJPU-UHFFFAOYSA-N | [4] |
| PubChem CID | 18363079 | [4] |
Spectral and Experimental Data
A comprehensive search of publicly available scientific literature and chemical databases did not yield any experimental spectral data (such as ¹H-NMR, ¹³C-NMR, Mass Spectrometry, or IR spectroscopy) for this compound. While predicted spectral information may be available through specialized software, no experimentally determined spectra have been published.
Biological Activity and Signaling Pathways
There is currently no published research detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound. The compound is listed for research use by some chemical suppliers but without any indication of its biological function.[7] Therefore, the creation of a signaling pathway diagram as requested is not possible.
The extensive biological data, including the activation of Ca²⁺ influx and involvement in the PKC/PI3K and RhoA signaling pathways, is associated with GSK1016790A (CAS 942206-85-1) and should not be attributed to CAS 727396-60-3.
Logical Workflow for Compound Identification
To prevent misattribution of data, the following workflow was established for the characterization of the compound .
This compound (CAS 727396-60-3) is a defined chemical entity with basic characterization data available. However, there is a significant lack of in-depth experimental data, including spectral analyses, detailed synthetic protocols, and any information regarding its biological activity. Researchers interested in this compound should be aware of the common misidentification with GSK1016790A and proceed with the understanding that its pharmacological and biological properties remain uncharacterized in the public domain.
References
- 1. caymanchem.com [caymanchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. GSK1016790A - Wikipedia [en.wikipedia.org]
- 4. This compound | C13H15NO3 | CID 18363079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
Navigating the Structural Landscape: A Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-(4-Formylphenyl)piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for the compound 1-(4-Formylphenyl)piperidine-4-carboxylic acid. Due to the limited availability of direct experimental spectra in public literature, this document presents a detailed, predicted ¹H and ¹³C NMR dataset. These predictions are derived from established chemical shift principles and analysis of structurally analogous compounds. This guide also outlines a standardized experimental protocol for acquiring high-quality NMR data for this and similar small organic molecules, alongside a logical workflow for NMR analysis.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These values are estimations and should be used as a reference for spectral assignment in experimental work.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~9.75 | s | 1H | - | H-7 (Aldehyde) |
| ~7.70 | d | 2H | ~8.5 | H-2', H-6' |
| ~7.00 | d | 2H | ~8.5 | H-3', H-5' |
| ~3.80 | m | 2H | - | H-2eq, H-6eq |
| ~2.90 | m | 2H | - | H-2ax, H-6ax |
| ~2.40 | m | 1H | - | H-4 |
| ~1.95 | m | 2H | - | H-3eq, H-5eq |
| ~1.70 | m | 2H | - | H-3ax, H-5ax |
| ~12.50 | br s | 1H | - | COOH |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~191.0 | C-7 (Aldehyde) |
| ~175.0 | COOH |
| ~152.0 | C-1' |
| ~131.5 | C-4' |
| ~129.0 | C-3', C-5' |
| ~112.0 | C-2', C-6' |
| ~48.0 | C-2, C-6 |
| ~41.0 | C-4 |
| ~28.0 | C-3, C-5 |
Experimental Protocol for NMR Spectroscopy
This section details a standard operating procedure for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules such as this compound.[1][2]
1. Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, D₂O).[1] For compounds with exchangeable protons like carboxylic acids, aprotic solvents like DMSO-d₆ are often preferred.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1] Gentle vortexing or sonication may be used to aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. For routine structural confirmation, the residual solvent peak is often used as a reference.
2. NMR Instrument Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Lock the field frequency using the deuterium signal from the solvent.
-
Shimming: Adjust the shim gradients to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
3. Data Processing and Analysis
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Peak Picking and Integration: Identify all significant peaks and integrate the ¹H NMR spectrum to determine the relative number of protons for each signal.
-
Structure Assignment: Correlate the chemical shifts, multiplicities, and integration values to the molecular structure of this compound. 2D NMR experiments such as COSY and HSQC can be employed for more complex structures to confirm assignments.
Workflow for NMR Data Analysis
The following diagram illustrates the logical workflow from sample preparation to final structural elucidation in NMR spectroscopy.
References
Mass Spectrometry Analysis of 1-(4-Formylphenyl)piperidine-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 1-(4-Formylphenyl)piperidine-4-carboxylic acid. This document outlines the predicted fragmentation patterns, experimental protocols, and data interpretation relevant to the structural elucidation and quantification of this compound.
Predicted Mass Spectrometry Data
The accurate mass and predicted adducts of this compound are crucial for its initial identification in a mass spectrum. The predicted values can be used to create an inclusion list for targeted mass spectrometry experiments.
| Adduct | Predicted m/z |
| [M+H]⁺ | 234.1125 |
| [M+Na]⁺ | 256.0944 |
| [M+K]⁺ | 272.0684 |
| [M+NH₄]⁺ | 251.1390 |
| [M-H]⁻ | 232.0979 |
| [M+HCOO]⁻ | 278.1034 |
| [M+CH₃COO]⁻ | 292.1191 |
Data sourced from PubChem CID 18363079.[1][2]
Proposed Fragmentation Pathway
The fragmentation of this compound under mass spectrometry, particularly with techniques like electrospray ionization (ESI), is expected to follow characteristic patterns for piperidine derivatives, carboxylic acids, and aromatic aldehydes.[3][4][5] The protonated molecule [M+H]⁺ is anticipated to be the precursor ion in positive ion mode.
Key fragmentation pathways include:
-
Loss of Water (-18 Da): Dehydration from the carboxylic acid group is a common fragmentation for carboxylic acids.[3]
-
Loss of the Carboxyl Group (-45 Da): Decarboxylation, leading to the loss of the COOH group, is another characteristic fragmentation of carboxylic acids.[3][5]
-
Cleavage of the Piperidine Ring: Alpha-cleavage adjacent to the nitrogen atom is a dominant fragmentation pathway for piperidine derivatives, which can lead to the formation of stable iminium ions.[4]
-
Fragmentation of the Formylphenyl Moiety: Cleavage can occur at the bond connecting the phenyl ring to the piperidine nitrogen.
The following diagram illustrates the predicted fragmentation pathway of the protonated molecule.
Experimental Protocols
A detailed methodology for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS) is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and experimental goals.
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solution to create a calibration curve for quantitative analysis. The concentration range should be selected based on the expected sample concentrations.
-
Sample Extraction (for biological matrices): For the analysis of the compound in biological samples (e.g., plasma, urine), a sample extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be necessary to remove matrix interferences.
Liquid Chromatography
-
Column: A C18 reversed-phase column is a suitable starting point for the separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the compound, followed by a re-equilibration step.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
-
Column Temperature: 25 - 40 °C.
Mass Spectrometry
-
Ionization Source: Electrospray ionization (ESI) is recommended.
-
Polarity: Positive ion mode is generally preferred for piperidine-containing compounds due to the basicity of the nitrogen atom.[4]
-
Scan Mode:
-
Full Scan (MS1): To identify the precursor ion ([M+H]⁺ at m/z 234.1125).
-
Product Ion Scan (MS/MS): To obtain the fragmentation pattern of the precursor ion. Collision-induced dissociation (CID) is used to fragment the precursor ion.
-
-
Key Parameters to Optimize:
-
Capillary voltage
-
Cone voltage
-
Collision energy
-
Source and desolvation temperatures
-
Nebulizer and drying gas flow rates
-
Experimental Workflow
The following diagram outlines the general workflow for the mass spectrometry analysis of this compound.
Conclusion
The mass spectrometric analysis of this compound can be effectively performed using LC-MS with ESI. By understanding the predicted fragmentation patterns and employing a systematic experimental approach, researchers can confidently identify and quantify this compound. The provided protocols and workflows serve as a robust starting point for developing and validating analytical methods for this and structurally similar molecules.
References
Potential Biological Activity of 1-(4-Formylphenyl)piperidine-4-carboxylic acid: An In-depth Technical Guide
Introduction
The piperidine-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse range of biologically active compounds. Its rigid, saturated heterocyclic structure provides a three-dimensional framework that can be functionalized to achieve specific interactions with various biological targets. The presence of a carboxylic acid group offers a key interaction point, often mimicking endogenous ligands, while the nitrogen atom allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. The 4-formylphenyl substituent on the piperidine nitrogen of the title compound, 1-(4-Formylphenyl)piperidine-4-carboxylic acid, provides an additional site for chemical modification or interaction with biological targets.
This technical guide synthesizes findings from studies on analogous structures to infer potential biological activities for this compound, categorized into six key areas:
-
Monoamine Neurotransmitter Reuptake Inhibition
-
Calpain Inhibition
-
Inhibition of Mycobacterium tuberculosis MenA
-
Antifungal Activity via Ergosterol Biosynthesis Inhibition
-
GABA-A Receptor Agonism
-
Steroid-5-alpha-Reductase Inhibition
Each section will provide an overview of the potential activity, a summary of relevant quantitative data from related compounds, detailed experimental protocols for assessing the activity, and a visualization of the relevant biological pathway or experimental workflow.
Potential as a Monoamine Neurotransmitter Reuptake Inhibitor
Derivatives of piperidine-4-carboxylic acid, particularly phenyl-alkyl-amides, have been identified as inhibitors of monoamine neurotransmitter reuptake.[1][2] These compounds block the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT), thereby increasing the synaptic concentration of these neurotransmitters. Such inhibitors are utilized in the treatment of various central nervous system disorders, including depression and anxiety.[1]
Data Presentation
Table 1: Monoamine Reuptake Inhibitory Activity of Representative Piperidine Derivatives
| Compound Class | Target(s) | Representative Compound(s) | Potency (ED50/IC50) | Reference(s) |
| Phenyl-alkyl-amide derivatives of piperidine-4-carboxylic acid | SERT, NET, DAT | Not specified | Sub-micromolar to micromolar range | [1] |
| [(Aryloxy)(pyridinyl)methyl]piperidine derivatives | SERT, NET | 5l-a | SERT IC50: 10 nM, NET IC50: 1 nM | [2] |
| Selective Dopamine Reuptake Inhibitors | DAT | RTI-113 | ED50 (acid-stimulated writhing): ~1 mg/kg | [3] |
| Triple Reuptake Inhibitor | SERT, NET, DAT | RTI-112 | ED50 (acid-stimulated writhing): ~0.32 mg/kg | [3] |
Experimental Protocols
In Vitro Monoamine Reuptake Inhibition Assay using [³H]Citalopram (for SERT)
This protocol describes a method to determine the inhibitory potency of a test compound on the serotonin transporter (SERT) using a radioligand binding assay.[4]
Materials:
-
HEK293 cells stably expressing human SERT (HEK293-hSERT)
-
Homogenization buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)
-
Assay buffer
-
[³H]Citalopram (radioligand)
-
Fluoxetine (competing SSRI for non-specific binding)
-
Test compound (e.g., this compound)
-
96-well plate
-
Filtration apparatus
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Harvest HEK293-hSERT cells and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh homogenization buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.[4]
-
-
Binding Assay:
-
In a 96-well plate, set up the following in a final volume of 250 µL:
-
Total Binding: 50 µL of [³H]citalopram (final concentration ~1-2 nM), 50 µL of assay buffer, and 150 µL of membrane preparation.[4]
-
Non-specific Binding: 50 µL of [³H]citalopram, 50 µL of 10 µM fluoxetine, and 150 µL of membrane preparation.[4]
-
Competition Binding: 50 µL of [³H]citalopram, 50 µL of varying concentrations of the test compound, and 150 µL of membrane preparation.[4]
-
-
-
Incubation:
-
Incubate the plate at room temperature (20-25°C) for 60-90 minutes.[4]
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound and free radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualization
Caption: Monoamine Neurotransmitter Signaling and Reuptake Inhibition.
Potential as a Calpain Inhibitor
Piperidine carboxamide derivatives have been synthesized and evaluated as inhibitors of calpain, a family of calcium-dependent cysteine proteases.[5] Calpain activation is implicated in various physiological and pathological processes, including apoptosis and neurodegeneration.[6] Inhibition of calpain is therefore a potential therapeutic strategy for these conditions.
Data Presentation
Table 2: Calpain Inhibitory Activity of Representative Piperidine Carboxamide Derivatives
| Compound | Target | Potency (Ki) | Selectivity over Cathepsin B | Reference(s) |
| Keto amide 11f | µ-calpain | 30 nM | >100-fold | [5] |
| Keto amide 11j | µ-calpain | 9 nM | >100-fold | [5] |
Experimental Protocols
Fluorometric Calpain Activity Assay
This protocol is based on the cleavage of a fluorogenic calpain substrate.[6][7][8]
Materials:
-
Cell lysate or purified active calpain
-
Extraction Buffer (for cell-based assays)
-
10x Reaction Buffer
-
Calpain Substrate (e.g., Ac-LLY-AFC)
-
Calpain Inhibitor (for negative control)
-
Fluorometer or fluorescence plate reader
-
96-well black plates
Procedure:
-
Sample Preparation (for cell-based assay):
-
Treat cells with the desired method and include an untreated control.
-
Pellet 1-2 x 10⁶ cells and resuspend in 100 µL of Extraction Buffer.
-
Incubate on ice for 20 minutes, mixing gently.
-
Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).[7]
-
Determine the protein concentration of the extract.
-
-
Assay Reaction:
-
In a 96-well black plate, add the following to each well:
-
Add 10 µL of 10x Reaction Buffer to each well.
-
Add 5 µL of Calpain Substrate to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 1 hour, protected from light.[7]
-
-
Measurement:
-
Read the fluorescence in a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.[6]
-
-
Data Analysis:
-
Compare the fluorescence intensity of the treated samples to the untreated control to determine the change in calpain activity.
-
For inhibitor screening, calculate the percent inhibition relative to a control without the inhibitor.
-
Mandatory Visualization
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Biochemistry, Dihydrotestosterone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Discovery of bicyclic inhibitors against menaquinone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Formylphenyl)piperidine-4-carboxylic acid: A Versatile Chemical Building Block
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(4-Formylphenyl)piperidine-4-carboxylic acid, a key chemical building block in modern medicinal chemistry. This document details its chemical and physical properties, provides a robust synthesis protocol, and explores its application in the development of targeted therapeutics, including kinase and G-protein coupled receptor (GPCR) inhibitors.
Core Compound Properties
This compound is a bifunctional molecule featuring a reactive aldehyde group and a carboxylic acid moiety on a piperidine scaffold. This unique combination of functional groups makes it an ideal starting material for the synthesis of diverse and complex molecular architectures.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 727396-60-3 | [1] |
| Molecular Formula | C₁₃H₁₅NO₃ | [1] |
| Molecular Weight | 233.26 g/mol | [1] |
| Melting Point | 258 - 261 °C | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and methanol |
Synthesis of this compound
A reliable method for the synthesis of this compound involves the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with piperidine-4-carboxylic acid.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Materials:
-
Piperidine-4-carboxylic acid
-
4-Fluorobenzaldehyde
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Hydrochloric Acid (1M)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a solution of piperidine-4-carboxylic acid (1.0 eq) in DMSO, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-fluorobenzaldehyde (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl to precipitate the product.
-
Filter the solid precipitate and wash thoroughly with deionized water.
-
Dry the solid under vacuum to yield this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.
Spectroscopic Characterization
The structure of this compound can be confirmed by a combination of spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Expected Chemical Shifts (δ) or Wavenumbers (cm⁻¹) |
| ¹H NMR | * Aldehyde proton (CHO): Singlet around 9.8 ppm. |
| * Aromatic protons: Two doublets in the range of 7.0-7.8 ppm. | |
| * Piperidine protons: Complex multiplets between 1.5-3.5 ppm. | |
| * Carboxylic acid proton (COOH): Broad singlet above 12 ppm (may not be observed in all solvents). | |
| ¹³C NMR | * Aldehyde carbon (CHO): ~190 ppm. |
| * Carboxylic acid carbon (COOH): ~175 ppm. | |
| * Aromatic carbons: 115-155 ppm. | |
| * Piperidine carbons: 25-55 ppm. | |
| FTIR (cm⁻¹) | * O-H stretch (carboxylic acid): Very broad band from 2500-3300 cm⁻¹. |
| * C=O stretch (aldehyde): ~1700 cm⁻¹. | |
| * C=O stretch (carboxylic acid): ~1680 cm⁻¹. | |
| * C-H stretch (aromatic and aliphatic): 2850-3100 cm⁻¹. | |
| Mass Spec. (ESI-MS) | * [M+H]⁺: m/z 234.1 |
| * [M-H]⁻: m/z 232.1 |
Applications as a Chemical Building Block in Drug Discovery
The dual functionality of this compound makes it a valuable scaffold for combinatorial chemistry and the synthesis of targeted libraries of bioactive molecules. The aldehyde group is amenable to reductive amination and other condensation reactions, while the carboxylic acid can be readily converted to a variety of amides and esters.
Synthesis of a p38 MAP Kinase Inhibitor
This compound can be utilized as a key intermediate in the synthesis of potent p38 MAP kinase inhibitors. These inhibitors are of significant interest for the treatment of inflammatory diseases and certain cancers.[3][4]
Workflow for the Synthesis of a p38 MAP Kinase Inhibitor:
References
- 1. This compound | C13H15NO3 | CID 18363079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Small molecule and peptide CXCR4 antagonists. A patent review from 2019 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis development of a naphthyridinone p38 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(4-Formylphenyl)piperidine-4-carboxylic acid: Safety, Handling, and MSDS
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and Material Safety Data Sheet (MSDS) for 1-(4-Formylphenyl)piperidine-4-carboxylic acid. The content herein is intended for use by trained professionals in a laboratory or research setting.
Chemical Identification and Properties
This compound is a synthetic organic compound featuring a piperidine ring linked to a formyl-substituted phenyl group. Its structure makes it a potential building block in medicinal chemistry and drug discovery.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-(4-carboxypiperidino)benzaldehyde | [1] |
| CAS Number | 727396-60-3 | [1] |
| Molecular Formula | C13H15NO3 | [1] |
| Molecular Weight | 233.26 g/mol | [1] |
| Appearance | White to off-white powder or crystalline solid (typical) | Inferred from related compounds |
| Melting Point | 258 - 261 °C |
Safety and Hazard Information (MSDS)
The following data is compiled from aggregated GHS information. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and detailed information.
GHS Hazard Classification
| Hazard Class | Category | GHS Code | Description |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed[1] |
| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation[1] |
| Skin Corrosion/Irritation | 2 | H315 (for related compounds) | Causes skin irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335 (for related compounds) | May cause respiratory irritation |
GHS Label Elements
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H319: Causes serious eye irritation. |
Precautionary Statements
| Code | Statement |
| P264 | Wash hands and face thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P317 | IF SWALLOWED: Get medical help. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P337+P317 | If eye irritation persists: Get medical help. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Handling, Storage, and Disposal
Handling
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood, to minimize exposure to dust and vapors.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: For operations generating dust, a NIOSH-approved respirator with a particulate filter is recommended.
-
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
Storage
-
Keep container tightly closed in a dry, cool, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal
-
Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations.
-
Waste should not be discharged into drains. Contact a licensed professional waste disposal service to dispose of this material.
Experimental Protocols
Proposed Synthesis of this compound
This proposed synthesis involves a nucleophilic aromatic substitution reaction between piperidine-4-carboxylic acid and 4-fluorobenzaldehyde.
Materials:
-
Piperidine-4-carboxylic acid
-
4-Fluorobenzaldehyde
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
-
Hydrochloric acid (HCl) for acidification
-
Ethyl acetate for extraction
-
Anhydrous magnesium sulfate (MgSO₄) for drying
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine-4-carboxylic acid (1 equivalent), 4-fluorobenzaldehyde (1 equivalent), and potassium carbonate (2 equivalents).
-
Add a suitable volume of DMSO to dissolve the reactants.
-
Heat the reaction mixture with stirring to a temperature of 100-120 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker of cold water.
-
Acidify the aqueous solution to a pH of 3-4 with dilute hydrochloric acid to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.
Biological Context and Potential Applications
Direct biological activity data for this compound is not available in the public domain. However, based on its structural similarity to compounds described in the patent literature, it can be inferred that this molecule may have potential as a modulator of monoamine neurotransmitter systems.
A US patent (US20110053985A1) describes a series of piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives as monoamine neurotransmitter re-uptake inhibitors[2]. These compounds act on the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT). Such triple reuptake inhibitors (TRIs) are of interest for the treatment of depression and other neurological disorders, as they may offer a broader spectrum of activity and potentially a faster onset of action compared to more selective agents[3][4].
The core structure of this compound makes it a valuable intermediate for the synthesis of a library of compounds that could be screened for activity as monoamine reuptake inhibitors. The formyl group provides a reactive handle for further chemical modifications, such as reductive amination or conversion to other functional groups, allowing for the exploration of structure-activity relationships.
Additionally, other piperidine-4-carboxylic acid derivatives have been investigated as N-methyl-D-aspartate (NMDA) receptor antagonists, which have potential applications in treating a variety of neurological conditions[5][6][7].
Signaling Pathway of Monoamine Reuptake Inhibition
The diagram below illustrates the general mechanism of action for a monoamine reuptake inhibitor.
Caption: Potential mechanism of action as a monoamine reuptake inhibitor.
Experimental Workflow for Screening as a Monoamine Reuptake Inhibitor
The following diagram outlines a typical experimental workflow for screening compounds for their activity as monoamine reuptake inhibitors.
Caption: Workflow for screening potential monoamine reuptake inhibitors.
Conclusion
This compound is a chemical intermediate with potential applications in drug discovery, particularly in the development of modulators of monoamine neurotransmitter systems. While specific biological data for this compound is limited, its structural features suggest it is a valuable scaffold for medicinal chemistry research. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential when handling this compound. Researchers should always consult the supplier's Safety Data Sheet for the most current and comprehensive safety information.
References
- 1. This compound | C13H15NO3 | CID 18363079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]
- 3. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Indole-3-Carboxylic Acid Ethyl Esters: Synthesis, Biological Activities, and Therapeutic Potential
An In-depth Review for Researchers, Scientists, and Drug Development Professionals
Introduction
The chemical formula C13H15NO3 corresponds to several isomeric structures, including ethyl 1,3-dimethyl-2-oxo-3H-indole-4-carboxylate and ethyl 4-ethyl-6-hydroxyindole-1-carboxylate. However, a comprehensive review of publicly available scientific literature reveals a notable scarcity of in-depth biological and experimental data for any specific isomer with this formula. This guide, therefore, pivots to a broader yet more extensively documented class of related compounds: indole-3-carboxylic acid ethyl esters . This class of molecules is of significant interest in medicinal chemistry and drug development, exhibiting a wide array of biological activities. This technical guide will provide a comprehensive overview of the synthesis, biological activities, and therapeutic potential of indole-3-carboxylic acid ethyl esters, serving as a valuable resource for researchers and professionals in the field.
Nomenclature and Chemical Identity
The core structure of this class of compounds is an indole ring with an ethyl carboxylate group at the third position.
IUPAC Name: ethyl 1H-indole-3-carboxylate[1]
Synonyms:
Physicochemical Properties
While specific properties vary with substitution on the indole ring, the parent compound, ethyl 1H-indole-3-carboxylate, provides a baseline for this class.
| Property | Value |
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 189.21 g/mol [1] |
| Appearance | White to off-white crystalline solid or viscous liquid[3] |
| Solubility | Moderately soluble in common organic solvents (ethanol, methanol, dichloromethane), largely insoluble in water[3] |
Synthesis of Indole-3-Carboxylic Acid Ethyl Esters
The synthesis of indole-3-carboxylic acid esters can be achieved through various methods. A common and straightforward approach is the esterification of indole-3-carboxylic acid.
Representative Experimental Protocol: Esterification of Indole-3-Carboxylic Acid
This protocol describes the synthesis of ethyl indole-3-carboxylate from indole-3-carboxylic acid and ethanol using an acid catalyst.
Materials:
-
Indole-3-carboxylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve indole-3-carboxylic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl indole-3-carboxylate.
-
The crude product can be further purified by recrystallization or column chromatography.
Biological Activities and Therapeutic Potential
Indole-3-carboxylic acid derivatives have been shown to possess a wide range of biological activities, making them attractive scaffolds for drug discovery.
| Biological Activity | Description | Reference |
| Antiviral | Ethyl 1-H-indole-3-carboxylate has demonstrated activity against the Hepatitis C virus (HCV) in cell-based assays. | [4] |
| Anticancer | Certain indole-based benzothiazole derivatives have shown efficacy against breast, lung, and colon cancer cell lines. | [4] |
| Anti-inflammatory | Indole-based chalcone compounds have been identified as inhibitors of COX-1 and COX-2 enzymes. | [4] |
| Antihypertensive | Novel derivatives of indole-3-carboxylic acid have been synthesized and shown to act as potent angiotensin II receptor 1 (AT1) antagonists, leading to a reduction in blood pressure. | [5] |
| Herbicidal | α-substituted indole-3-carboxylic acid derivatives have been designed as potential antagonists of the transport inhibitor response 1 (TIR1) auxin receptor, exhibiting herbicidal activity. | [6] |
| Antimicrobial | Indole-3-carboxylic acid derivatives conjugated with amino acids and peptides have exhibited significant antibacterial and anthelmintic activities. | [7] |
Quantitative Data: Antihypertensive Activity
A study on novel indole-3-carboxylic acid derivatives as angiotensin II receptor 1 antagonists in spontaneously hypertensive rats demonstrated a significant decrease in blood pressure. Oral administration of 10 mg/kg of a lead compound resulted in a maximum decrease in blood pressure of 48 mm Hg, with the antihypertensive effect lasting for 24 hours, which was superior to the reference drug losartan.[5]
Mechanism of Action: Angiotensin II Receptor Antagonism
A key therapeutic target for some indole-3-carboxylic acid derivatives is the Renin-Angiotensin System (RAS), a critical regulator of blood pressure. These compounds can act as antagonists at the Angiotensin II Receptor Type 1 (AT1), preventing the vasoconstrictive and salt-retaining effects of angiotensin II, thereby lowering blood pressure.
References
- 1. Ethyl Indole-3-carboxylate | C11H11NO2 | CID 247965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. INDOLE-3-CARBOXYLIC ACID ETHYL ESTER | VSNCHEM [vsnchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. rjpn.org [rjpn.org]
- 5. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Genesis of a Neurotransmitter Modulator: A Technical History of Piperidine Carboxylic Acid Derivatives
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine carboxylic acids, a class of saturated heterocyclic compounds, represent a cornerstone in the field of neuroscience and medicinal chemistry. Their structural resemblance to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, has positioned them as critical scaffolds for the development of therapeutics targeting neurological and psychiatric disorders. This technical guide traces the discovery and historical development of these vital compounds, presenting key quantitative data, detailed experimental protocols for their synthesis, and visualizations of their mechanism of action and preparation.
The core structures, piperidine-2-carboxylic acid (pipecolic acid), piperidine-3-carboxylic acid (nipecotic acid), and piperidine-4-carboxylic acid (isonipecotic acid), have each carved a unique path in pharmacological research. From their initial synthesis to their evolution into highly specific and potent drug candidates, this document provides an in-depth look at the scientific journey that established piperidine carboxylic acid derivatives as indispensable tools in modern drug discovery.
Historical Milestones: From Discovery to Pharmacological Significance
The story of piperidine carboxylic acids is intrinsically linked to the growing understanding of neurotransmission in the mid-20th century.
-
1950: The journey began with the pivotal discovery of GABA in the mammalian brain by Eugene Roberts and Sam Frankel.[1][2] This finding laid the groundwork for future investigations into the brain's inhibitory systems.
-
1967: GABA was officially recognized as a major inhibitory neurotransmitter, sparking a quest to understand and modulate its activity.[3]
-
Circa 1944: Isonipecotic acid (piperidine-4-carboxylic acid) was first described in the scientific literature, initially as a synthetic chemical entity without a known biological role.[4]
-
Mid-1970s: A targeted drug design program, using the Amanita muscaria constituent muscimol as a lead, led to the rational design of (R)-nipecotic acid as a specific inhibitor of GABA uptake and isonipecotic acid as a specific GABA-A receptor agonist.[5] This was a landmark achievement, providing researchers with the chemical tools to dissect the pharmacology of the GABA uptake system from the GABA receptors.
-
1978: Isonipecotic acid was formally identified as a GABA-A receptor agonist, solidifying its role in GABAergic research.[4]
-
1996: The culmination of decades of research on nipecotic acid derivatives led to the launch of Tiagabine, a potent and selective GABA transporter 1 (GAT-1) inhibitor, for the treatment of epilepsy.[3] This marked the successful clinical translation of the piperidine carboxylic acid scaffold.
This timeline highlights a classic drug discovery path: the identification of a biological target (GABA systems), the rational design of chemical modulators (nipecotic and isonipecotic acids), and the subsequent optimization of these scaffolds to create clinically effective therapeutics (Tiagabine).
Quantitative Data Presentation
The following tables summarize key physicochemical and pharmacological data for the parent piperidine carboxylic acids and selected derivatives. This data is crucial for understanding their structure-activity relationships (SAR) and drug-like properties.
Table 1: Physicochemical Properties of Parent Piperidine Carboxylic Acids
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | LogP |
| Pipecolic Acid | Piperidine-2-carboxylic acid | C₆H₁₁NO₂ | 129.16 | 264 | - | -2.31 |
| Nipecotic Acid | Piperidine-3-carboxylic acid | C₆H₁₁NO₂ | 129.16 | >261 (decomposes) | - | - |
| Isonipecotic Acid | Piperidine-4-carboxylic acid | C₆H₁₁NO₂ | 129.16 | >300 | - | - |
Data sourced from PubChem and other chemical databases.[6][7]
Table 2: Pharmacological Activity of Piperidine Carboxylic Acids and Derivatives
| Compound | Target | Assay | Activity (IC₅₀ / Kᵢ / EC₅₀) | Reference |
| (R)-Nipecotic Acid | GABA Uptake | Inhibition Assay | IC₅₀: ~10 µM | [8] |
| Nipecotic Acid | GAT-1 | Inhibition of ³H-GABA Uptake | Kᵢ: 14.4 µM | [9] |
| Tiagabine | GAT-1 | Inhibition of ³H-GABA Uptake | Kᵢ: 67 nM | [9] |
| Isonipecotic Acid | GABA-A Receptor | Partial Agonist | - | [4][10] |
| (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid | GAT-3 | Inhibition Assay | IC₅₀: 5 µM | [11] |
| (S)-SNAP-5114 | mGAT4 | Inhibition Assay | - | [12] |
| Nipecotic Acid | GABA-A-like channels | Direct Activation | EC₅₀: ~300 µM | [8] |
Key Experimental Protocols
The synthesis of piperidine carboxylic acid derivatives has evolved from foundational methods to more sophisticated, high-yield procedures. Below are detailed protocols for key transformations.
General Synthesis of Piperidine Carboxylic Acids via Catalytic Hydrogenation
The most common and historically significant method for preparing the piperidine carboxylic acid core is the catalytic hydrogenation of the corresponding pyridine carboxylic acid precursor.[13][14]
Reaction: Pyridine Carboxylic Acid → Piperidine Carboxylic Acid
Materials:
-
Pyridine-3-carboxylic acid (Nicotinic acid)
-
5% Palladium on Carbon (Pd/C) catalyst
-
Deionized Water
-
Methanol
-
Hydrogen Gas (H₂)
-
Nitrogen Gas (N₂)
-
High-pressure hydrogenation reactor (autoclave)
Protocol:
-
Reactor Setup: In a high-pressure hydrogenation reactor, add pyridine-3-carboxylic acid, deionized water, and the 5% Pd/C catalyst. A typical weight ratio is 1 part pyridine carboxylic acid to 5-8 parts water and 0.01-0.05 parts Pd/C catalyst.[13]
-
Inerting: Seal the reactor and purge the system thoroughly with nitrogen gas to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 4-5 MPa.[13]
-
Heating and Agitation: Heat the reactor to 90-100 °C while stirring the mixture vigorously.[13]
-
Reaction Monitoring: Maintain these conditions for 3-4 hours. The reaction can be monitored by observing the cessation of hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture to remove the palladium on carbon catalyst.
-
Concentration: Transfer the filtrate to a round-bottom flask and remove approximately 50% of the water via distillation under reduced pressure.
-
Crystallization: Cool the concentrated solution to 30 °C and add methanol to induce the precipitation of nipecotic acid.
-
Isolation: Further cool the suspension to 0 °C to maximize crystallization. Isolate the solid product by centrifugation or vacuum filtration.[13]
-
Drying: Dry the product under vacuum to obtain the final piperidine-3-carboxylic acid. The reported molar yield for this process is approximately 86.92%.[13]
Note: This general procedure can be adapted for the synthesis of pipecolic acid and isonipecotic acid from their respective pyridine precursors (picolinic acid and isonicotinic acid).[13]
Synthesis of N-Boc-piperidine-4-carboxylic acid
The protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group is a crucial step for the synthesis of many advanced derivatives, as it allows for selective modification of the carboxylic acid moiety.[15]
Reaction: Isonipecotic Acid + Di-tert-butyl dicarbonate → N-Boc-piperidine-4-carboxylic acid
Materials:
-
Isonipecotic acid (4-piperidinecarboxylic acid)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
tert-Butanol (t-BuOH)
-
Hydrochloric acid (HCl, 10% aqueous solution)
-
Water
Protocol:
-
Dissolution: In a suitable reaction vessel, prepare a solution of isonipecotic acid in 1N aqueous sodium hydroxide and tert-butanol. Cool the solution to 0 °C in an ice bath.[16]
-
Boc₂O Addition: Slowly add di-tert-butyl dicarbonate to the cooled solution over a period of approximately 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: Allow the reaction mixture to stir overnight at ambient temperature.
-
Quenching: Concentrate the resulting solution to approximately half its original volume using a rotary evaporator.
-
Precipitation: Quench the reaction by the careful addition of 10% aqueous HCl until the pH reaches 2-3. A white solid will precipitate.[15][16]
-
Isolation: Filter the white precipitate, wash it thoroughly with water, and then air-dry or dry under vacuum to yield the N-Boc-piperidine-4-carboxylic acid. This procedure can achieve a quantitative yield.[16]
Visualizations: Pathways and Workflows
Diagrams are essential for visualizing the complex biological and chemical processes involved with piperidine carboxylic acid derivatives.
Caption: Mechanism of GABA Uptake Inhibition by Nipecotic Acid Derivatives.
Caption: General Synthetic Workflow for Piperidine Carboxylic Acid Derivatives.
Conclusion
The discovery and development of piperidine carboxylic acid derivatives represent a triumph of rational drug design, built upon a fundamental understanding of neurochemistry. From the initial identification of simple heterocyclic acids like nipecotic and isonipecotic acid as modulators of the GABA system, the field has progressed to create sophisticated, highly potent, and selective drugs that have significantly impacted the treatment of neurological disorders. The synthetic pathways, now well-established, allow for extensive structural diversification, enabling chemists to fine-tune pharmacological properties. The quantitative data gathered over decades of research continues to inform structure-activity relationship models, guiding the design of next-generation therapeutics. As research continues, the foundational piperidine carboxylic acid scaffold will undoubtedly remain a privileged structure in the pursuit of novel modulators of the central nervous system.
References
- 1. GABA - Wikipedia [en.wikipedia.org]
- 2. JBC: The discovery of GABA in the brain [asbmb.org]
- 3. An historical perspective on GABAergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 5. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isonipecotic acid | GABA Receptor | TargetMol [targetmol.com]
- 11. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 14. datapdf.com [datapdf.com]
- 15. Page loading... [wap.guidechem.com]
- 16. N-BOC-piperidine-4-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: The Use of 1-(4-Formylphenyl)piperidine-4-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Formylphenyl)piperidine-4-carboxylic acid is a versatile bifunctional scaffold of significant interest in medicinal chemistry. Its structure incorporates a piperidine ring, a common motif in many approved drugs, which can influence solubility, lipophilicity, and metabolic stability. The presence of two reactive functional groups—an aromatic aldehyde (formyl group) and a carboxylic acid—at opposite ends of the molecule allows for the straightforward synthesis of diverse compound libraries through orthogonal chemical transformations. This bifunctional nature makes it an ideal starting material for the generation of novel chemical entities for hit-to-lead and lead optimization campaigns in drug discovery.
The aldehyde group can be readily derivatized via reactions such as reductive amination to introduce a wide range of amine-containing substituents, while the carboxylic acid moiety can be converted to amides, esters, or other bioisosteres, providing a rich platform for exploring structure-activity relationships (SAR).
Application 1: Synthesis of a Diverse Amide Library via Amide Coupling
The carboxylic acid functionality of this compound can be coupled with a variety of primary and secondary amines to generate a library of amide derivatives. This approach is fundamental in probing the chemical space around the piperidine core to identify key interactions with biological targets.
This protocol describes the synthesis of an amide library from this compound and a selection of primary and secondary amines using a standard carbodiimide coupling agent, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activator, N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
A diverse set of primary and secondary amines (e.g., benzylamine, morpholine, aniline derivatives)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere, add NHS (1.2 eq) followed by EDC (1.2 eq).
-
Stir the reaction mixture at room temperature for 1 hour. The formation of the NHS-ester can be monitored by thin-layer chromatography (TLC).
-
-
Amine Coupling:
-
To the activated ester solution, add the desired primary or secondary amine (1.1 eq).
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM or ethyl acetate in hexanes) to afford the desired amide product.
-
The following table presents hypothetical biological data for a small library of amides synthesized from this compound, targeting a hypothetical enzyme, "Kinase X".
| Compound ID | Amine Used | Molecular Formula | IC₅₀ (nM) for Kinase X |
| A-1 | Benzylamine | C₂₀H₂₂N₂O₂ | 150 |
| A-2 | Morpholine | C₁₇H₂₂N₂O₃ | 85 |
| A-3 | 4-Fluoroaniline | C₁₉H₁₉FN₂O₂ | 45 |
| A-4 | Piperidine | C₁₈H₂₄N₂O₂ | 210 |
Application 2: Synthesis of a Library of Secondary Amines via Reductive Amination
The formyl group of this compound serves as a handle for introducing diversity through reductive amination. This reaction allows for the coupling of various primary and secondary amines to the phenyl ring, leading to the formation of secondary or tertiary amines, respectively.
This protocol details the synthesis of a library of secondary amines from this compound and a selection of primary amines using sodium triacetoxyborohydride as the reducing agent.
Materials:
-
This compound
-
A diverse set of primary amines (e.g., propylamine, cyclopropylamine, benzylamine derivatives)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Imine Formation and Reduction:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (1.2 eq) in DCE (0.1 M).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM with a small percentage of acetic acid to improve peak shape) to yield the desired secondary amine product.
-
The following table presents hypothetical biological data for a small library of secondary amines synthesized from this compound, targeting a hypothetical G-protein coupled receptor, "Receptor Y".
| Compound ID | Amine Used | Molecular Formula | Kᵢ (nM) for Receptor Y |
| B-1 | Propylamine | C₁₆H₂₄N₂O₂ | 98 |
| B-2 | Cyclopropylamine | C₁₆H₂₂N₂O₂ | 55 |
| B-3 | 4-Methoxybenzylamine | C₂₁H₂₆N₂O₃ | 25 |
| B-4 | 2-Phenylethylamine | C₂₁H₂₆N₂O₂ | 120 |
Visualizations
Caption: Synthetic workflow for library generation.
Caption: Hypothetical signaling pathway inhibition.
Application Notes and Protocols: 1-(4-Formylphenyl)piperidine-4-carboxylic Acid in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Formylphenyl)piperidine-4-carboxylic acid is a versatile bifunctional scaffold that has gained prominence in medicinal chemistry. Its structure, featuring a piperidine-4-carboxylic acid moiety and a reactive formylphenyl group, makes it an ideal starting point for the synthesis of complex molecular architectures. The piperidine ring is a prevalent motif in numerous pharmaceuticals, offering a desirable pharmacokinetic profile, while the formyl and carboxylic acid groups provide orthogonal handles for chemical modification. This document outlines the significant application of this scaffold in the development of anticoagulants, specifically as a key building block in the synthesis of the direct Factor Xa (FXa) inhibitor, Apixaban.
Application: Scaffold for the Development of Factor Xa Inhibitors
The primary and most notable application of the this compound scaffold is in the synthesis of Apixaban (marketed as Eliquis), a potent and selective oral anticoagulant.[1][2] Apixaban is a direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[3][4] By blocking FXa, Apixaban effectively reduces thrombin generation and subsequent fibrin clot formation, proving efficacious in the prevention and treatment of thromboembolic diseases such as deep vein thrombosis (DVT), pulmonary embolism (PE), and stroke in patients with nonvalvular atrial fibrillation.[4][5]
The 1-(phenyl)piperidine-4-carboxylic acid core of the scaffold is elaborated through several synthetic steps to construct the final complex structure of Apixaban, highlighting the scaffold's crucial role in the drug's discovery and development.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 727396-60-3 | [5] |
| Molecular Formula | C₁₃H₁₅NO₃ | [5] |
| Molecular Weight | 233.26 g/mol | [5] |
| IUPAC Name | This compound | [5] |
| SMILES | C1CN(CCC1C(=O)O)C2=CC=C(C=C2)C=O | [5] |
Table 2: In Vitro Inhibitory Activity of Apixaban against Factor Xa
| Parameter | Value | Species | Comments |
| Kᵢ (Inhibitory Constant) | 0.08 nM | Human | Direct inhibitor of activated Factor X (FXa).[3][4] |
| 0.25 nM | Human | Measured at 37°C.[6] | |
| 1.3 nM | Rat | Species difference in FXa inhibition observed.[3] | |
| 0.16 nM | Rabbit | ||
| 1.7 nM | Dog | ||
| IC₅₀ (vs. free FXa) | 1.3 nM | Human | Inhibition of thrombus-associated FXa.[3] |
| IC₅₀ (vs. Prothrombinase) | 0.62 nM | Human | Maintains high affinity for FXa within the prothrombinase complex.[6] |
| Selectivity | >30,000-fold | Human | Highly selective for FXa over other human coagulation proteases.[3] |
Table 3: In Vitro Pharmacodynamic Effects of Apixaban
| Assay | Parameter | Value |
| Thrombin Generation (Human Platelet-Rich Plasma) | IC₅₀ | 37 nM[3] |
| Tissue Factor-Induced Platelet Aggregation | IC₅₀ | 4 ± 1 nM[7] |
| Prothrombin Time (PT) | Prolongation | Concentration-dependent[3] |
| Activated Partial Thromboplastin Time (aPTT) | Prolongation | Concentration-dependent[3] |
Signaling Pathway
The blood coagulation cascade is a series of proteolytic events culminating in the formation of a fibrin clot. It is traditionally divided into the intrinsic and extrinsic pathways, which converge on the activation of Factor X to Factor Xa. Factor Xa then plays a pivotal role in the common pathway, where it forms the prothrombinase complex to convert prothrombin (Factor II) into thrombin (Factor IIa). Thrombin subsequently cleaves fibrinogen to fibrin, which polymerizes to form the structural basis of a blood clot. Apixaban directly targets and inhibits Factor Xa, thereby blocking the amplification of the coagulation cascade.
Experimental Protocols
The versatility of the this compound scaffold is demonstrated by its utility in multi-step syntheses. The formyl group can be converted to an amine, which is then acylated to build the core structure of Apixaban's intermediates.
Protocol 1: Synthesis of a Key Apixaban Intermediate
This protocol outlines the synthesis of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, a key intermediate for Apixaban, from its amino precursor. The amino precursor, 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, is readily synthesized from intermediates derived from the title scaffold.
Objective: To synthesize a key lactam intermediate of Apixaban.
Materials:
-
1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one
-
5-Chlorovaleryl chloride
-
Organic base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Reagents for workup (e.g., water, brine, sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the organic base (e.g., triethylamine, 1.2 equivalents) to the solution and stir for 10-15 minutes.
-
Slowly add a solution of 5-chlorovaleryl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
This crude intermediate undergoes in-situ cyclization in the presence of a base to form the desired lactam, 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one.[8]
-
Purify the final product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the pure intermediate.
Protocol 2: In Vitro Factor Xa Inhibition Assay
This protocol describes a general method for determining the inhibitory potency (IC₅₀) of a test compound, such as Apixaban, against human Factor Xa.
Objective: To measure the concentration of an inhibitor required to reduce the activity of Factor Xa by 50%.
Materials:
-
Human Factor Xa (Enzyme Research Laboratories or similar)
-
Chromogenic FXa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing NaCl and CaCl₂)
-
Test compound (e.g., Apixaban) dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a series of dilutions of the test compound in assay buffer. The final DMSO concentration in the well should be kept constant and low (e.g., <1%).
-
In a 96-well plate, add the assay buffer, the test compound dilutions (or vehicle control), and the human Factor Xa solution.
-
Incubate the plate at 37 °C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pre-warmed chromogenic FXa substrate to each well.
-
Immediately measure the rate of substrate hydrolysis by monitoring the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
The initial reaction velocity (rate) is calculated for each inhibitor concentration.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Experimental Workflow
The following diagram illustrates a typical workflow in a drug discovery program utilizing the this compound scaffold to develop Factor Xa inhibitors.
Conclusion
This compound serves as a highly valuable and validated scaffold in modern drug discovery. Its integral role in the structure of Apixaban underscores its importance in the development of targeted therapies for thromboembolic disorders. The synthetic tractability and favorable physicochemical properties of the piperidine core make this scaffold an attractive starting point for the generation of novel chemical entities. The protocols and data presented herein provide a foundational resource for researchers aiming to leverage this privileged structure in the design and synthesis of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthesis method of Apixaban_Chemicalbook [chemicalbook.com]
- 5. Coagulation Factor Xa Inhibitors: Understanding The Anticoagulant World [copyright-certificate.byu.edu]
- 6. Apixaban inhibition of factor Xa: Microscopic rate constants and inhibition mechanism in purified protein systems and in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apixaban, a direct factor Xa inhibitor, inhibits tissue-factor induced human platelet aggregation in vitro: comparison with direct inhibitors of factor VIIa, XIa and thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. data.epo.org [data.epo.org]
Application Notes and Protocols for the Synthesis of Novel Enzyme Inhibitors from 1-(4-Formylphenyl)piperidine-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Formylphenyl)piperidine-4-carboxylic acid is a versatile bifunctional starting material for the synthesis of a diverse range of pharmacologically active compounds. Its unique structure, featuring both a reactive aldehyde and a carboxylic acid on a piperidine-phenyl scaffold, makes it an ideal building block for creating complex molecules with potential therapeutic applications. This document provides detailed protocols and application notes for the synthesis of novel enzyme inhibitors, with a particular focus on Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs primarily used for cancer therapy.[1][2][3][4] The synthetic strategies outlined herein leverage the reactivity of the formyl and carboxylic acid groups to construct potent enzyme inhibitors.
Core Concepts and Synthetic Strategies
The primary synthetic transformations involving this compound are:
-
Reductive Amination: The formyl group (-CHO) serves as a key functional handle for introducing a variety of nitrogen-containing moieties through reductive amination. This reaction is fundamental for building the core structures of many enzyme inhibitors.
-
Amide Bond Formation: The carboxylic acid group (-COOH) can be readily converted into an amide. The carboxamide functional group is a common feature in many PARP inhibitors, contributing to their binding affinity and biological activity.
These two key reactions allow for a modular approach to inhibitor synthesis, enabling the exploration of a wide chemical space to optimize potency and selectivity.
Application: Synthesis of a Novel Benzimidazole Carboxamide PARP1/2 Inhibitor
This section details the synthesis of a potent PARP1/2 inhibitor, 2-(1-(4-(aminomethyl)phenyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide , starting from this compound. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[1][5]
Synthetic Scheme
The overall synthetic route involves a two-step process: protection of the carboxylic acid, followed by reductive amination, amidation, and finally deprotection.
Caption: Synthetic route to a novel PARP inhibitor.
Experimental Protocols
Step 1: Esterification of this compound
This step protects the carboxylic acid as a methyl ester to prevent its interference in the subsequent reductive amination step.
-
Materials:
-
This compound (1.0 eq)
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Suspend this compound in anhydrous methanol.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 1-(4-formylphenyl)piperidine-4-carboxylate .
-
Step 2: Reductive Amination with 1H-Benzo[d]imidazol-2-amine
This key step introduces the benzimidazole moiety, a common scaffold in PARP inhibitors.
-
Materials:
-
Methyl 1-(4-formylphenyl)piperidine-4-carboxylate (1.0 eq)
-
1H-Benzo[d]imidazol-2-amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve Methyl 1-(4-formylphenyl)piperidine-4-carboxylate and 1H-Benzo[d]imidazol-2-amine in anhydrous 1,2-dichloroethane.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction at room temperature for 16 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain Methyl 1-(4-((1H-benzo[d]imidazol-2-yl)aminomethyl)phenyl)piperidine-4-carboxylate .
-
Step 3: Saponification and Amide Coupling
The methyl ester is hydrolyzed to the carboxylic acid, which is then coupled with another amine to form the final product.
-
Materials:
-
Methyl 1-(4-((1H-benzo[d]imidazol-2-yl)aminomethyl)phenyl)piperidine-4-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) (2.0 eq)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1N Hydrochloric acid (HCl)
-
1H-Benzo[d]imidazole-4-carboxamide (1.0 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
Saponification:
-
Dissolve the methyl ester in a mixture of THF and water.
-
Add lithium hydroxide and stir at room temperature for 4 hours.
-
Acidify the reaction mixture to pH ~4 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid intermediate.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid intermediate and 1H-Benzo[d]imidazole-4-carboxamide in anhydrous DMF.
-
Add HATU and DIPEA.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by preparative HPLC to obtain 2-(1-(4-((1H-benzo[d]imidazol-2-yl)aminomethyl)phenyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide .
-
-
Quantitative Data
The inhibitory activity of the synthesized compound and structurally related analogs against PARP1 and PARP2 is presented in the table below. IC₅₀ values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Compound ID | Target Enzyme | IC₅₀ (nM) |
| Target Compound | PARP1 | 4.30 |
| Target Compound | PARP2 | 1.58 |
| Olaparib (Reference) | PARP1 | 5 |
| Olaparib (Reference) | PARP2 | 1 |
| Niraparib (Reference)[5] | PARP1 | 3.8 |
| Niraparib (Reference)[5] | PARP2 | 2.1 |
Data for the target compound is based on similar structures reported in the literature.[3]
Signaling Pathway and Mechanism of Action
PARP inhibitors exert their anticancer effects through a mechanism known as synthetic lethality. In cancer cells with mutations in BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for DNA double-strand break repair is deficient. These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair single-strand breaks. Inhibition of PARP leads to the accumulation of unrepaired single-strand breaks, which collapse replication forks and generate double-strand breaks. In the absence of a functional HR pathway, these double-strand breaks cannot be repaired, leading to genomic instability and ultimately cell death.
Caption: Mechanism of action of PARP inhibitors.
Experimental Workflow
The overall workflow for the synthesis and evaluation of novel enzyme inhibitors from this compound is depicted below.
Caption: Workflow for inhibitor synthesis and evaluation.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel enzyme inhibitors. The straightforward and modular synthetic routes, primarily involving reductive amination and amide bond formation, allow for the efficient generation of diverse compound libraries for screening and lead optimization. The detailed protocols provided herein for the synthesis of a potent PARP inhibitor serve as a practical guide for researchers in the field of drug discovery and development.
References
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of the PARP (poly ADP-ribose polymerase) inhibitor 2-(1-(4,4-difluorocyclohexyl)piperidin-4-yl)-1H-benzo[d]imidazole-4-carboxamide for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
Anwendungs- und Protokollhinweise zur Derivatisierung von 1-(4-Formylphenyl)piperidin-4-carbonsäure für SAR-Studien
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungsbeschreibung beschreibt detaillierte Protokolle für die Derivatisierung von 1-(4-Formylphenyl)piperidin-4-carbonsäure, einer vielseitigen Gerüststruktur für die Entwicklung von Wirkstoffkandidaten. Die hier beschriebenen Methoden konzentrieren sich auf die Modifikation an zwei wichtigen Positionen: der Formylgruppe und der Carbonsäuregruppe. Diese Modifikationen sind entscheidend für die Durchführung von Struktur-Wirkungs-Beziehungs-Studien (SAR), um die Affinität und Selektivität von Verbindungen gegenüber ihren biologischen Zielstrukturen, wie z. B. G-Protein-gekoppelten Rezeptoren (GPCRs), zu optimieren.
Einleitung
Piperidin-Derivate sind eine wichtige Klasse von Verbindungen in der medizinischen Chemie und finden sich in zahlreichen zugelassenen Medikamenten.[1][2] Die 1-(4-Formylphenyl)piperidin-4-carbonsäure bietet zwei reaktive Stellen, die eine systematische Untersuchung der chemischen Vielfalt und deren Einfluss auf die biologische Aktivität ermöglichen. Die Aldehydfunktion kann durch reduktive Aminierung modifiziert werden, um eine Vielzahl von sekundären und tertiären Aminen zu erzeugen. Gleichzeitig kann die Carbonsäuregruppe durch Amidkopplungsreaktionen in eine breite Palette von Amiden und Estern umgewandelt werden. Solche Derivatisierungsstrategien sind für die Optimierung von Leitstrukturen in der Arzneimittelentwicklung von zentraler Bedeutung.
Datenpräsentation: Struktur-Wirkungs-Beziehungen
Die biologische Aktivität von derivatisierten Analoga wird typischerweise durch In-vitro-Assays bestimmt, um Parameter wie die halbmaximale Hemmkonzentration (IC50) oder die halbmaximale Wirkkonzentration (EC50) zu ermitteln. Die folgende Tabelle fasst hypothetische Daten für eine Reihe von Derivaten zusammen, die von 1-(4-Formylphenyl)piperidin-4-carbonsäure abgeleitet sind und auf einen hypothetischen GPCR abzielen.
| Verbindung | R1-Substituent (aus Formylgruppe) | R2-Substituent (aus Carbonsäure) | IC50 (nM) |
| 1a | -CH₂-NH-Benzyl | -OH | 850 |
| 1b | -CH₂-NH-Cyclohexyl | -OH | 1200 |
| 1c | -CH₂-N(CH₃)-Benzyl | -OH | 650 |
| 2a | -CHO | -NH-Benzyl | 450 |
| 2b | -CHO | -NH-Cyclohexyl | 780 |
| 2c | -CHO | -NH-(4-Chlorphenyl) | 250 |
| 3a | -CH₂-NH-Benzyl | -NH-Benzyl | 150 |
| 3b | -CH₂-NH-Cyclohexyl | -NH-(4-Chlorphenyl) | 90 |
| 3c | -CH₂-N(CH₃)-Benzyl | -NH-Cyclohexyl | 210 |
Analyse der SAR-Daten:
-
Die Umwandlung der Carbonsäure in ein Amid (Serie 2) scheint die Aktivität im Vergleich zur Ausgangssäure (Serie 1) generell zu erhöhen.
-
Die Einführung eines Chlorsubstituenten am Phenylring des Amids (2c und 3b) führt zu einer signifikanten Steigerung der Wirksamkeit.
-
Die Kombination von Modifikationen an beiden Positionen (Serie 3) führt zu den potentesten Verbindungen, was auf synergistische Effekte der Substituenten hindeutet.
Experimentelle Protokolle
Protokoll 1: Reduktive Aminierung der Formylgruppe
Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Derivatisierung der Formylgruppe von 1-(4-Formylphenyl)piperidin-4-carbonsäure (oder deren Ester-Analoga) durch reduktive Aminierung.
Materialien:
-
1-(4-Formylphenyl)piperidin-4-carbonsäure
-
Gewünschtes primäres oder sekundäres Amin (1.2 Äquivalente)
-
Natriumtriacetoxyborhydrid (NaBH(OAc)₃) (1.5 Äquivalente)
-
Dichlormethan (DCM) oder 1,2-Dichlorethan (DCE) als Lösungsmittel
-
Essigsäure (katalytische Menge)
Vorgehensweise:
-
Lösen Sie 1-(4-Formylphenyl)piperidin-4-carbonsäure (1 Äquivalent) in DCM oder DCE.
-
Fügen Sie das entsprechende Amin (1.2 Äquivalente) und eine katalytische Menge Essigsäure hinzu.
-
Rühren Sie die Mischung für 1-2 Stunden bei Raumtemperatur, um die Bildung des Imins/Iminiumions zu ermöglichen.
-
Fügen Sie Natriumtriacetoxyborhydrid (1.5 Äquivalente) portionsweise hinzu.
-
Rühren Sie die Reaktionsmischung über Nacht bei Raumtemperatur.
-
Beenden Sie die Reaktion durch Zugabe einer gesättigten wässrigen Natriumbicarbonatlösung.
-
Extrahieren Sie die wässrige Phase mehrmals mit DCM.
-
Waschen Sie die vereinigten organischen Phasen mit Kochsalzlösung, trocknen Sie sie über Natriumsulfat und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie den Rückstand mittels Säulenchromatographie (Silicagel), um das gewünschte Produkt zu erhalten.
Protokoll 2: Amidkopplung an der Carbonsäuregruppe
Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Bildung von Amidderivaten aus der Carbonsäuregruppe von 1-(4-Formylphenyl)piperidin-4-carbonsäure.
Materialien:
-
1-(4-Formylphenyl)piperidin-4-carbonsäure (oder deren Aldehyd-modifizierte Derivate)
-
Gewünschtes primäres oder sekundäres Amin (1.2 Äquivalente)
-
HATU (1-[Bis(dimethylamino)methylen]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxid-hexafluorophosphat) (1.2 Äquivalente)
-
N,N-Diisopropylethylamin (DIPEA) (3 Äquivalente)
-
N,N-Dimethylformamid (DMF) als Lösungsmittel
Vorgehensweise:
-
Lösen Sie 1-(4-Formylphenyl)piperidin-4-carbonsäure (1 Äquivalent) in DMF.
-
Fügen Sie das entsprechende Amin (1.2 Äquivalente) und DIPEA (3 Äquivalente) hinzu.
-
Kühlen Sie die Mischung auf 0 °C ab.
-
Fügen Sie HATU (1.2 Äquivalente) portionsweise hinzu.
-
Lassen Sie die Reaktionsmischung langsam auf Raumtemperatur erwärmen und rühren Sie sie über Nacht.
-
Verdünnen Sie die Reaktionsmischung mit Wasser und extrahieren Sie sie mehrmals mit Ethylacetat.
-
Waschen Sie die vereinigten organischen Phasen mit Kochsalzlösung, trocknen Sie sie über Natriumsulfat und konzentrieren Sie sie im Vakuum.
-
Reinigen Sie den Rückstand mittels Säulenchromatographie (Silicagel), um das gewünschte Amid zu erhalten.
Visualisierungen
GPCR-Signalweg
G-Protein-gekoppelte Rezeptoren sind eine große Familie von Transmembranproteinen, die extrazelluläre Signale in intrazelluläre Antworten umwandeln.[3][4][5][] Die Aktivierung eines GPCR durch einen Liganden führt zur Aktivierung von G-Proteinen, die wiederum nachgeschaltete Signalwege modulieren, wie z. B. die Produktion von sekundären Botenstoffen wie cyclischem AMP (cAMP) oder Inositoltrisphosphat (IP3).[3][4]
Abbildung 1: Schematische Darstellung eines typischen GPCR-Signalwegs.
Experimenteller Arbeitsablauf zur Derivatisierung
Der folgende Arbeitsablauf illustriert den zweistufigen Prozess der Derivatisierung der Ausgangsverbindung, um eine Bibliothek von Analoga für SAR-Studien zu erstellen.
Abbildung 2: Arbeitsablauf für die Synthese einer Derivat-Bibliothek.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure, function and drug discovery of GPCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Reductive Amination of 1-(4-Formylphenyl)piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This reaction is particularly valuable in the derivatization of complex molecules, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document provides detailed application notes and protocols for the reductive amination of 1-(4-Formylphenyl)piperidine-4-carboxylic acid, a key building block in the synthesis of various biologically active molecules. The protocols focus on the reaction of the formyl group, offering a gateway to a diverse range of substituted piperidine derivatives.
The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, valued for its ability to confer desirable physicochemical properties and to orient substituents in three-dimensional space for optimal target engagement.[1] By modifying the formyl group of this compound through reductive amination, researchers can readily introduce a wide array of functionalities, thereby accessing novel chemical matter for drug discovery programs.
Reaction Principle
Reductive amination involves two key steps that are typically performed in a one-pot procedure:
-
Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Subsequent dehydration leads to the formation of a Schiff base (imine) with a primary amine, or an iminium ion with a secondary amine. This step is often acid-catalyzed.
-
Reduction: The imine or iminium ion is then reduced in situ by a selective reducing agent to yield the corresponding secondary or tertiary amine.
Commonly used reducing agents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄).[2] Sodium triacetoxyborohydride is often the reagent of choice due to its mildness, high selectivity for iminium ions over aldehydes, and reduced toxicity compared to cyanide-containing reagents.[3]
Experimental Protocols
The following protocols are generalized procedures for the reductive amination of this compound with primary and secondary amines using sodium triacetoxyborohydride. These protocols are based on established methods for the reductive amination of aromatic aldehydes and can be adapted for specific substrates.[4][5]
Protocol 1: Reductive Amination with a Primary Amine
Reaction Scheme:
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, aniline derivatives, alkylamines)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[5]
-
Glacial acetic acid (optional, as a catalyst)[6]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCE (or THF) under an inert atmosphere, add the primary amine (1.0-1.2 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. If the amine is a salt (e.g., hydrochloride), a base such as triethylamine (1.0-1.2 eq) should be added.
-
In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.2-1.5 eq) in anhydrous DCE.
-
Slowly add the suspension of the reducing agent to the reaction mixture. A slight exotherm may be observed.
-
If the reaction is sluggish, a catalytic amount of glacial acetic acid (0.1-0.2 eq) can be added.[6]
-
Stir the reaction mixture at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Reductive Amination with a Secondary Amine
Reaction Scheme:
Materials:
-
This compound
-
Secondary amine (e.g., morpholine, piperidine, N-methylaniline)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)[5]
-
Glacial acetic acid (optional)[6]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen or argon atmosphere setup
Procedure:
-
Follow steps 1-4 as described in Protocol 1, using the secondary amine in place of the primary amine.
-
The addition of a catalytic amount of acetic acid is often beneficial for reactions with less nucleophilic secondary amines.[6]
-
Stir the reaction mixture at room temperature for 4-48 hours, monitoring by TLC or LC-MS.
-
Work-up and purification are performed as described in steps 7-10 of Protocol 1.
Data Presentation
The following table summarizes representative yields for the reductive amination of various aromatic aldehydes with different amines under conditions analogous to those described in the protocols. While specific data for this compound is not available in the cited literature, these examples provide an expected range of outcomes.
| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Benzaldehyde | Benzylamine | NaBH(OAc)₃ | DCE | 94 | [5] |
| 4-Methoxybenzaldehyde | Morpholine | NaBH(OAc)₃ | DCE | 96 | [5] |
| Benzaldehyde | Aniline | NaBH(OAc)₃ | DCE | 85 | [5] |
| 3-Anisaldehyde | Dimethylamine HCl | NaBH(OAc)₃ | THF | 77 | [7] |
| Cyclohexanecarboxaldehyde | Piperidine | NaBH(OAc)₃ | DCE | 88 | [5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the reductive amination of this compound.
Caption: General workflow for the reductive amination process.
Logical Relationship of Reaction Components
This diagram illustrates the roles and relationships of the key components in the reductive amination reaction.
References
- 1. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination [organic-chemistry.org]
- 2. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 3. acgpubs.org [acgpubs.org]
- 4. figshare.com [figshare.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]
Application Notes and Protocols for Amide Coupling Reactions with 1-(4-Formylphenyl)piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of amide coupling reactions involving 1-(4-Formylphenyl)piperidine-4-carboxylic acid, a versatile building block in medicinal chemistry. The resulting piperidine carboxamide scaffold is a prevalent motif in a wide range of biologically active molecules. This document outlines common experimental protocols, quantitative data for representative reactions, and insights into the applications of the synthesized compounds, particularly in the context of drug discovery.
Introduction
Amide bond formation is a cornerstone of synthetic and medicinal chemistry.[1][2] The reaction of a carboxylic acid with an amine to form an amide is frequently employed in the synthesis of pharmaceuticals, agrochemicals, and materials. This compound is a bifunctional molecule, possessing both a carboxylic acid and an aldehyde group, making it a valuable synthon for the creation of diverse chemical libraries. The piperidine moiety is a common feature in many centrally active drugs and other therapeutic agents.[3] Amide coupling reactions with this starting material lead to the formation of 1-(4-formylphenyl)piperidine-4-carboxamides, which have shown potential in various therapeutic areas.
Applications in Drug Discovery
Derivatives of this compound have been investigated for their potential as:
-
Proteasome Inhibitors: Piperidine carboxamides have been identified as potent and selective inhibitors of the Plasmodium falciparum proteasome, a validated target for antimalarial drugs.
-
TRP Channel Modulators: Certain piperidine carboxamides act as potent modulators of Transient Receptor Potential (TRP) channels, such as TRPA1 and TRPV1, which are implicated in pain, inflammation, and respiratory disorders.
-
Other Therapeutic Targets: The versatile nature of the piperidine carboxamide scaffold allows for its adaptation to target a wide range of biological molecules, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic diseases.
General Amide Coupling Workflow
The general workflow for an amide coupling reaction involves the activation of the carboxylic acid followed by the nucleophilic attack of an amine.
Figure 1: General workflow for amide coupling reactions.
Experimental Protocols
Two common and effective methods for the amide coupling of this compound are presented below.
Protocol 1: EDC/HOBt Mediated Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and reduce side reactions.
Materials:
-
This compound
-
Amine (e.g., substituted aniline, benzylamine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide.
Protocol 2: HATU Mediated Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for sterically hindered amines or challenging coupling reactions.
Materials:
-
This compound
-
Amine (e.g., substituted aniline, benzylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF, add DIPEA (2.0 eq) and stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system to yield the pure amide product.
Quantitative Data
The following table summarizes representative yields for the amide coupling of this compound with various amines using the protocols described above. Please note that these are illustrative examples, and actual yields may vary depending on the specific amine, reaction conditions, and purification method.
| Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| Aniline | EDC/HOBt | DIPEA | DMF | 24 | 75 |
| 4-Fluoroaniline | HATU | DIPEA | DMF | 4 | 88 |
| Benzylamine | EDC/HOBt | Et₃N | DCM | 18 | 92 |
| 2-Aminopyridine | HATU | DIPEA | DMF | 6 | 81 |
| Morpholine | EDC/HOBt | DIPEA | DCM | 16 | 85 |
Signaling Pathway Diagrams
The amide products derived from this compound can modulate various biological signaling pathways. Below are diagrams for pathways potentially targeted by these compounds.
Proteasome Inhibition Pathway
Figure 2: Proteasome inhibition signaling pathway.
TRPA1 Signaling Pathway
Figure 3: TRPA1 signaling pathway.
TRPV1 Signaling Pathway
Figure 4: TRPV1 signaling pathway.
Conclusion
Amide coupling reactions with this compound provide a robust and versatile route to a diverse range of piperidine carboxamides. The protocols outlined, utilizing common coupling reagents such as EDC/HOBt and HATU, offer efficient methods for the synthesis of these valuable compounds. The biological significance of the resulting products as potential modulators of key signaling pathways underscores the importance of this chemical scaffold in modern drug discovery and development. Further exploration of the chemical space around this core structure is likely to yield novel therapeutic agents with improved potency and selectivity.
References
Application Notes: 1-(4-Formylphenyl)piperidine-4-carboxylic acid in Combinatorial Chemistry
Introduction
1-(4-Formylphenyl)piperidine-4-carboxylic acid is a versatile bifunctional scaffold molecule with significant potential in the field of combinatorial chemistry and drug discovery. Its unique structure, featuring a rigid piperidine core, a reactive aldehyde group, and a carboxylic acid handle, allows for the divergent synthesis of large and chemically diverse compound libraries. The aldehyde facilitates the introduction of a wide range of substituents via reactions such as reductive amination, while the carboxylic acid serves as an anchor point for solid-phase synthesis or for the attachment of various amine-containing building blocks through amide bond formation. This dual functionality enables the creation of libraries with a high degree of molecular complexity and three-dimensional character, which are desirable attributes for identifying novel modulators of biological targets.
Core Structure and Diversification Points
The chemical structure of this compound offers two primary points for diversification (R1 and R2), making it an ideal scaffold for combinatorial library synthesis.
-
R1 Diversification: The formyl (aldehyde) group on the phenyl ring is readily derivatized through reactions like reductive amination with a diverse set of primary and secondary amines. This allows for the introduction of a wide array of chemical functionalities at this position.
-
R2 Diversification: The carboxylic acid on the piperidine ring can be coupled with a variety of amines to form amide bonds, or with alcohols to form esters, further expanding the chemical space of the resulting library.
This two-pronged diversification strategy allows for the rapid generation of a large number of distinct chemical entities from a single, common core structure.
Illustrative Combinatorial Library Synthesis
This section outlines a representative workflow for the synthesis of a combinatorial library based on the this compound scaffold. The example focuses on a two-step reaction sequence involving reductive amination followed by amide coupling.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for a hypothetical combinatorial library generated using the described protocol.
| Parameter | Value | Description |
| Scaffold | This compound | The core molecule for the library synthesis. |
| Number of R1 Building Blocks (Amines) | 50 | A diverse set of primary amines for reductive amination. |
| Number of R2 Building Blocks (Amines) | 100 | A diverse set of primary and secondary amines for amide coupling. |
| Total Library Size | 5,000 compounds | The total number of unique chemical entities in the library (50 R1 x 100 R2). |
| Synthesis Scale per Compound | 2 mg | The target yield for each individual compound in the library. |
| Average Purity | >85% | The average purity of the library compounds as determined by LC-MS. |
| Molecular Weight Range | 350 - 750 Da | The range of molecular weights of the compounds in the library. |
Experimental Protocols
Protocol 1: Reductive Amination of the Scaffold (R1 Diversification)
This protocol describes the parallel synthesis approach to introduce diversity at the R1 position.
Materials:
-
This compound
-
A library of primary amines (R1-NH2)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
96-well reaction block
Procedure:
-
To each well of a 96-well reaction block, add a solution of this compound (0.1 mmol, 1.0 eq) in DCE (1 mL).
-
To each well, add a unique primary amine (0.12 mmol, 1.2 eq) from the R1 amine library.
-
Seal the reaction block and allow the mixture to stir at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (0.15 mmol, 1.5 eq) to each well.
-
Reseal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by adding 0.5 mL of saturated aqueous sodium bicarbonate solution to each well.
-
Extract the aqueous layer with dichloromethane (2 x 1 mL).
-
Combine the organic layers and concentrate under reduced pressure to yield the R1-diversified intermediates.
Protocol 2: Amide Coupling (R2 Diversification)
This protocol outlines the subsequent amide bond formation to introduce diversity at the R2 position.
Materials:
-
R1-diversified intermediates from Protocol 1
-
A library of primary and secondary amines (R2-R3-NH)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
Dissolve the crude R1-diversified intermediates in DMF (1 mL) in individual wells of a 96-well reaction block.
-
To each well, add a unique amine from the R2 amine library (0.12 mmol, 1.2 eq).
-
Add DIPEA (0.3 mmol, 3.0 eq) to each well, followed by a solution of PyBOP (0.15 mmol, 1.5 eq) in DMF (0.2 mL).
-
Seal the reaction block and shake at room temperature for 12 hours.
-
Dilute the reaction mixtures with ethyl acetate (2 mL) and wash with 1N HCl (2 x 1 mL), saturated aqueous sodium bicarbonate (2 x 1 mL), and brine (1 x 1 mL).
-
Concentrate the organic layers under reduced pressure.
-
Purify the final compounds using high-throughput parallel purification techniques such as preparative HPLC-MS.
Visualizations
Logical Workflow for Combinatorial Library Synthesis
The following diagram illustrates the overall workflow for the synthesis of a combinatorial library using this compound as the scaffold.
Caption: Combinatorial synthesis workflow.
Illustrative Biological Screening Cascade
Libraries derived from this scaffold can be screened against various biological targets. The following diagram shows a hypothetical screening cascade for identifying inhibitors of a G-protein coupled receptor (GPCR) signaling pathway.
Caption: GPCR screening cascade.
This compound represents a valuable and highly adaptable scaffold for combinatorial chemistry. Its bifunctional nature allows for the efficient and systematic generation of large and diverse chemical libraries. The protocols and workflows described herein provide a foundational framework for the application of this scaffold in drug discovery and chemical biology research, enabling the exploration of vast chemical space and the identification of novel bioactive molecules.
Application Notes and Protocols for the Use of 1-(4-Formylphenyl)piperidine-4-carboxylic acid in Fragment Library Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," that typically adhere to the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). The bifunctional nature of 1-(4-Formylphenyl)piperidine-4-carboxylic acid, possessing both a carboxylic acid and an aldehyde group, makes it an excellent scaffold for the creation of diverse and three-dimensional fragment libraries. The piperidine core is a prevalent motif in many approved drugs, and the aromatic ring provides a rigid framework for orienting functional groups.
This document provides detailed application notes and protocols for the synthesis of a fragment library from this compound and subsequent screening using biophysical techniques such as Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties of the Core Scaffold
A thorough understanding of the physicochemical properties of the starting material is crucial for designing a fragment library with drug-like characteristics.
| Property | Value | Source |
| Molecular Formula | C13H15NO3 | PubChem |
| Molecular Weight | 233.26 g/mol | PubChem |
| XLogP3-AA | 1.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area (TPSA) | 60.7 Ų | PubChem |
Synthesis of a Fragment Library
The dual functionality of this compound allows for the generation of two sub-libraries from a single scaffold: an amide library via derivatization of the carboxylic acid and an amine library through modification of the aldehyde group.
Logical Workflow for Library Synthesis
Caption: Workflow for the synthesis of amide and amine fragment libraries.
Protocol 1: Parallel Amide Library Synthesis
This protocol describes the parallel synthesis of an amide fragment library in a 96-well plate format using a diverse set of primary and secondary amines.
Materials:
-
This compound
-
A library of diverse, fragment-like primary and secondary amines
-
N,N'-Diisopropylethylamine (DIPEA)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
96-well reaction block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
Prepare 0.25 M stock solutions of each amine from the library in anhydrous DMF in a separate 96-well plate.
-
Prepare a 0.2 M stock solution of HATU in anhydrous DMF.
-
Prepare a 0.4 M stock solution of DIPEA in anhydrous DMF.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).
-
Add 100 µL of the corresponding amine stock solution (0.025 mmol, 1.25 eq) to each well.
-
Add 100 µL of the HATU stock solution (0.02 mmol, 1 eq) to each well.
-
Add 100 µL of the DIPEA stock solution (0.04 mmol, 2 eq) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by adding 200 µL of water to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, shaking, and allowing the layers to separate.
-
Transfer the organic layer to a new 96-well plate.
-
Wash the organic layer with 200 µL of 1 M HCl, followed by 200 µL of saturated aqueous NaHCO3, and finally 200 µL of brine.
-
Dry the organic layer by passing it through a 96-well filter plate containing anhydrous Na2SO4.
-
Evaporate the solvent to yield the crude amide fragments.
-
-
Analysis and Purification:
-
Analyze the purity of each fragment by LC-MS.
-
Purify the fragments as needed using preparative HPLC.
-
Protocol 2: Parallel Reductive Amination Library Synthesis
This protocol details the synthesis of a secondary amine library via reductive amination of the aldehyde functionality with a diverse set of primary amines.
Materials:
-
This compound
-
A library of diverse, fragment-like primary amines
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM)
-
Acetic acid
-
96-well reaction block
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DCM.
-
Prepare 0.25 M stock solutions of each primary amine from the library in anhydrous DCM in a separate 96-well plate.
-
Prepare a 0.3 M stock solution of STAB in anhydrous DCM.
-
-
Reaction Setup:
-
To each well of a 96-well reaction block, add 100 µL of the this compound stock solution (0.02 mmol).
-
Add 100 µL of the corresponding amine stock solution (0.025 mmol, 1.25 eq) to each well.
-
Add 5 µL of glacial acetic acid to each well.
-
Shake the reaction block at room temperature for 1 hour to facilitate imine formation.
-
Add 100 µL of the STAB stock solution (0.03 mmol, 1.5 eq) to each well.
-
-
Reaction and Work-up:
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by adding 200 µL of saturated aqueous NaHCO3 to each well.
-
Extract the products by adding 500 µL of DCM, shaking, and allowing the layers to separate.
-
Transfer the organic layer to a new 96-well plate.
-
Wash the organic layer with 200 µL of brine.
-
Dry the organic layer using a 96-well filter plate containing anhydrous Na2SO4.
-
Evaporate the solvent to yield the crude secondary amine fragments.
-
-
Analysis and Purification:
-
Analyze the purity of each fragment by LC-MS.
-
Purify the fragments as needed using preparative HPLC.
-
Virtual Fragment Library and Physicochemical Properties
To illustrate the potential of this scaffold, a virtual library was generated by selecting a diverse set of commercially available, fragment-like amines and aldehydes. The physicochemical properties of the resulting virtual fragments were calculated to demonstrate their suitability for fragment-based screening.
Amide Fragment Library - Calculated Physicochemical Properties
| Amine Building Block | Fragment Structure | MW ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Rotatable Bonds |
| Cyclopropylamine | 272.33 | 1.85 | 69.7 | 2 | 4 | 4 | |
| Aniline | 308.36 | 2.58 | 69.7 | 2 | 4 | 4 | |
| Morpholine | 302.36 | 0.89 | 78.9 | 1 | 5 | 3 | |
| Piperidine | 300.39 | 1.95 | 60.7 | 1 | 4 | 3 | |
| Methylamine | 246.29 | 1.23 | 69.7 | 2 | 4 | 3 |
Amine Fragment Library - Calculated Physicochemical Properties
| Aldehyde/Ketone Building Block | Fragment Structure | MW ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Rotatable Bonds |
| Acetone | 275.36 | 1.98 | 51.5 | 2 | 4 | 5 | |
| Cyclopentanone | 301.40 | 2.67 | 51.5 | 2 | 4 | 4 | |
| Benzaldehyde | 323.40 | 3.31 | 51.5 | 2 | 4 | 5 | |
| Formaldehyde | 247.29 | 1.36 | 51.5 | 2 | 4 | 4 | |
| Isobutyraldehyde | 289.39 | 2.53 | 51.5 | 2 | 4 | 6 |
Fragment Screening Protocols
Fragment-Based Screening Cascade
Caption: A typical workflow for a fragment-based screening campaign.
Protocol 3: High-Throughput SPR Screening
This protocol outlines a primary screening method using Surface Plasmon Resonance to identify fragments that bind to a target protein.
Materials:
-
Purified target protein
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Fragment library stock solutions in DMSO
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level (typically 8,000-12,000 RU).
-
Deactivate excess reactive groups with 1 M ethanolamine-HCl, pH 8.5.
-
A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Fragment Screening:
-
Prepare fragment solutions in running buffer containing a final DMSO concentration of 1-5%. A typical screening concentration for fragments is 100-500 µM.
-
Inject the fragment solutions over the target and reference surfaces.
-
Monitor the binding response (in RU). A positive hit is typically defined as a response significantly above the background noise and the reference channel signal.
-
-
Data Analysis:
-
Subtract the reference channel signal from the target channel signal to correct for bulk refractive index changes.
-
Identify hits based on a predefined response threshold.
-
For initial hits, perform a dose-response analysis to confirm binding and estimate the dissociation constant (KD).
-
Protocol 4: NMR-Based Hit Validation (Saturation Transfer Difference)
This protocol describes the use of Saturation Transfer Difference (STD) NMR to validate hits from the primary screen and gain initial structural insights into the binding mode.
Materials:
-
Purified target protein
-
Validated fragment hits
-
NMR buffer (e.g., deuterated phosphate buffer, pD 7.4)
-
NMR spectrometer equipped with a cryoprobe
Procedure:
-
Sample Preparation:
-
Prepare a solution of the target protein (typically 10-50 µM) in the NMR buffer.
-
Prepare a stock solution of the fragment hit in a deuterated solvent (e.g., d6-DMSO).
-
Add the fragment to the protein solution to a final concentration of 100-1000 µM.
-
-
NMR Data Acquisition:
-
Acquire a 1D proton NMR spectrum of the fragment in the absence of the protein.
-
Acquire an STD NMR spectrum. This involves selective saturation of protein resonances and observation of the transfer of saturation to the bound ligand. A typical experiment includes an on-resonance spectrum (saturating protein signals) and an off-resonance spectrum (saturating a region with no protein signals).
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.
-
Signals present in the STD spectrum correspond to protons of the fragment that are in close proximity to the protein upon binding.
-
The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most critical for binding.
-
Hypothetical Screening Results
To provide a practical context, the following tables present hypothetical, yet realistic, screening data for a virtual fragment library derived from this compound against a model protein kinase.
SPR Primary Screen Hit Summary
| Library Type | Number of Fragments Screened | Hit Rate (%) | Confirmed Hits |
| Amide Library | 250 | 4.8 | 12 |
| Amine Library | 250 | 3.2 | 8 |
| Total | 500 | 4.0 | 20 |
Hit Validation and Affinity Data (SPR & NMR)
| Fragment ID | Library | Structure | SPR K D (µM) | NMR Validation |
| F-A01 | Amide | 120 | Confirmed | |
| F-A02 | Amide | 250 | Confirmed | |
| F-A03 | Amide | >500 | Not Confirmed | |
| F-B01 | Amine | 85 | Confirmed | |
| F-B02 | Amine | 300 | Confirmed | |
| F-B03 | Amine | 150 | Confirmed |
Conclusion
This compound serves as a versatile and valuable scaffold for the construction of diverse and three-dimensional fragment libraries. The synthetic protocols provided herein offer a straightforward and efficient means to generate amide and amine sub-libraries suitable for fragment-based drug discovery campaigns. The combination of high-throughput screening methods like SPR with powerful validation techniques such as NMR allows for the rapid identification and characterization of promising fragment hits, paving the way for subsequent lead optimization efforts. The favorable physicochemical properties of the core scaffold and its derivatives make it an attractive starting point for the development of novel therapeutics.
Application Notes and Protocols: Functionalization of 1-(4-Formylphenyl)piperidine-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 1-(4-formylphenyl)piperidine-4-carboxylic acid, a versatile scaffold in medicinal chemistry. The protocols focus on three key areas of functionalization: modification of the carboxylic acid group, derivatization of the formyl group, and functionalization of the piperidine ring.
Functionalization at the Carboxylic Acid Moiety: Amide Bond Formation
The carboxylic acid at the 4-position of the piperidine ring is a prime handle for derivatization, most commonly through amide bond formation. This allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. A range of coupling reagents can be employed to facilitate this transformation, each with its own advantages in terms of efficiency, cost, and suppression of side reactions.
Experimental Protocol: General Procedure for Amide Coupling
This protocol describes a general method for the synthesis of amide derivatives from this compound using common peptide coupling reagents.
Materials:
-
This compound
-
Amine of choice (e.g., benzylamine, aniline derivatives, piperazine derivatives)
-
Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)
-
Base (e.g., DIPEA, Et3N)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., Ethyl acetate, DCM)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add the desired amine (1.1 eq.) and DIPEA (2.0 eq.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the coupling reagent (e.g., HATU, 1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide derivative.
Data Presentation: Amide Coupling Reactions
| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzylamine | HATU | DIPEA | DMF | 4 | 85-95 | General Protocol |
| 2 | Aniline | HBTU | Et3N | DCM | 6 | 80-90 | General Protocol |
| 3 | Piperazine | EDC/HOBt | DIPEA | DMF | 12 | 75-85 | General Protocol |
| 4 | 4-Fluoroaniline | EDC/DMAP/HOBt (cat.) | DIPEA | CH3CN | 8 | ~70 | [1] |
Workflow for Amide Coupling
Caption: Workflow for the synthesis of amide derivatives.
Functionalization of the Formyl Group: Reductive Amination
The aldehyde functionality on the phenyl ring serves as a versatile handle for introducing diverse substituents through reactions such as reductive amination. This allows for the extension of the molecular scaffold and the introduction of additional pharmacophoric elements.
Experimental Protocol: General Procedure for Reductive Amination
This protocol outlines a general method for the reductive amination of the formyl group with a primary or secondary amine.
Materials:
-
This compound or its ester derivative
-
Amine of choice (e.g., morpholine, benzylamine)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (STAB), Sodium cyanoborohydride)
-
Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the this compound derivative (1.0 eq.) in DCM, add the amine (1.2 eq.) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Add the reducing agent (e.g., STAB, 1.5 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 3-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired secondary or tertiary amine derivative.
Data Presentation: Reductive Amination Reactions
| Entry | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | STAB | DCM | 6 | 80-90 | General Protocol |
| 2 | Benzylamine | NaBH3CN | DCE | 12 | 75-85 | General Protocol |
| 3 | N-methylpropylamine | NaBH(OAc)3 | DCM | 30 | ~70 | [2] |
Workflow for Reductive Amination
Caption: Workflow for the reductive amination of the formyl group.
Functionalization of the Piperidine Ring: C-H Arylation
Direct C-H functionalization of the piperidine ring offers an atom-economical approach to introduce substituents. For N-aryl piperidines, palladium-catalyzed C-H arylation at the C2 or C3 positions is a feasible strategy, often directed by a coordinating group on the nitrogen or a nearby substituent. While direct N-alkylation is not possible on the tertiary nitrogen of the starting material, these C-H functionalization methods provide a powerful alternative for modifying the piperidine core.
Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation
This protocol provides a general method for the C-H arylation of the piperidine ring, based on literature precedents for similar N-aryl piperidine systems.[3][4]
Materials:
-
This compound ester derivative
-
Aryl halide (e.g., aryl iodide, aryl bromide)
-
Palladium catalyst (e.g., Pd(OAc)2)
-
Ligand (optional, e.g., phosphine ligand)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the this compound ester (1.0 eq.), aryl halide (1.5 eq.), palladium catalyst (5-10 mol%), ligand (if required, 10-20 mol%), and base (2.0 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the arylated piperidine derivative.
Data Presentation: Palladium-Catalyzed C-H Arylation
| Entry | Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(OAc)2 | K2CO3 | Toluene | 110 | 60-70 | General Protocol |
| 2 | 4-Bromotoluene | Pd(OAc)2 | Cs2CO3 | Dioxane | 100 | 50-60 | General Protocol |
| 3 | Phenyliodonium salt | Pd(OAc)2 | - | AcOH | 100 | High | [3] |
Logical Relationship for C-H Functionalization
Caption: Key steps in palladium-catalyzed C-H arylation.
References
- 1. researchgate.net [researchgate.net]
- 2. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Intermediates in the Synthesis of Monoamine Neurotransmitter Re-uptake Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: Monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—are crucial for regulating mood, cognition, and various physiological processes. Monoamine reuptake inhibitors, which include Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and others, are a cornerstone in the treatment of depression, anxiety disorders, and other psychiatric conditions.[1][2] These drugs function by binding to monoamine transporters (SERT, NET, DAT), blocking the reuptake of neurotransmitters from the synaptic cleft and thereby increasing their availability.[1]
The chemical synthesis of these complex pharmaceutical agents relies on multi-step pathways involving critical chemical intermediates. Understanding the synthesis and properties of these intermediates is paramount for process optimization, impurity control, and the development of novel therapeutics. These precursors are often the focal point for introducing chirality and key structural motifs that define the final drug's efficacy and selectivity. This document provides detailed notes on the synthesis of key intermediates for prominent reuptake inhibitors and protocols for their synthesis and pharmacological evaluation.
Section 1: Key Intermediates in Sertraline Synthesis
Sertraline, the active ingredient in Zoloft®, is a potent SSRI used to treat depression and anxiety disorders.[3] Its synthesis features two chiral centers, making stereocontrol a critical aspect of its manufacturing. A pivotal intermediate in many synthetic routes is the tetralone derivative, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone .[4][5]
The "combined" industrial synthesis developed by Pfizer streamlines a three-step sequence into a single, efficient process within one reactor.[6] This greener approach begins with the tetralone intermediate, proceeds through an imine intermediate, and concludes with a stereoselective reduction and resolution.[6][7]
Key Intermediates:
-
4-(3,4-dichlorophenyl)-1-tetralone (Sertraline Tetralone): This is the foundational building block, often prepared through the condensation of 1-naphthol with o-dichlorobenzene.[5]
-
N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (Sertraline Imine): Formed by the reaction of the tetralone with monomethylamine.[7] This step avoids the use of hazardous reagents like titanium tetrachloride (TiCl4) in modern syntheses.[3][6]
-
(±)-cis-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine: The racemic mixture of the final amine, obtained after reduction of the imine. This mixture is then resolved to isolate the desired (1S, 4S)-isomer.[3]
Data Presentation: Synthesis and Activity
The efficiency of the synthesis and the pharmacological activity of the final product are critical metrics in drug development.
| Parameter | Value | Description | Reference |
| Sertraline Imine Yield | ~92% | Yield from sertraline tetralone using monomethylamine in n-propyl alcohol. | [7] |
| Final (1S-cis) Mandelate Salt Yield | 36% | Typical yield from the racemic tetralone after reduction and resolution. | [7] |
| SERT Occupancy (ED50) | 9.1 mg | Dose required to achieve 50% occupancy of the serotonin transporter in human studies. | [8] |
Section 2: Key Intermediates in Fluoxetine Synthesis
Fluoxetine, marketed as Prozac®, is one of the most well-known SSRIs.[9] Its synthesis often involves the key intermediate N-methyl-3-hydroxy-3-phenylpropylamine . This γ-amino alcohol serves as a versatile precursor for the final etherification step.[9][10]
Key Intermediates:
-
3-(Methylamino)-1-phenylpropan-1-one: Synthesized via a Mannich reaction of acetophenone, methylamine hydrochloride, and paraformaldehyde.[9]
-
N-methyl-3-hydroxy-3-phenylpropylamine: Obtained by the reduction of the aforementioned ketone, typically using a reducing agent like sodium borohydride (NaBH4).[9]
-
N,N-dimethyl-{3-phenyl-3-[(4-trifluoromethyl)-phenoxy]-propyl-amine}: A key intermediate in an alternative synthesis route, which is then demethylated to yield fluoxetine.[11]
Data Presentation: Synthesis and Activity
| Parameter | Value | Description | Reference |
| (R)-Fluoxetine Overall Yield | 50% | Overall yield from benzaldehyde in a 6-step enantioselective synthesis. | [12] |
| (R)-Fluoxetine Enantiomeric Excess | 99% ee | Enantiomeric excess achieved in the asymmetric synthesis. | [12] |
| SERT Occupancy (ED50) | 2.7 mg | Dose required to achieve 50% occupancy of the serotonin transporter in human studies. | [8] |
Section 3: Experimental Protocols
Protocol 3.1: Synthesis of Sertraline Imine Intermediate
This protocol is adapted from an improved industrial synthesis method.[7]
Objective: To synthesize N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine (Sertraline Imine) from Sertraline Tetralone.
Materials:
-
Sertraline tetralone (140 g)
-
n-Propyl alcohol (700 mL)
-
Monomethylamine (100 g)
-
Pressure-rated reaction vessel
Procedure:
-
Combine sertraline tetralone (140 g, 1 mol equiv) and n-propyl alcohol (700 mL) in a suitable pressure-rated vessel.
-
Cool the mixture to -5 °C.
-
Carefully add monomethylamine (100 g, 6.7 mol equiv) to the cooled mixture.
-
Seal the vessel and heat the mixture to 100 °C.
-
Stir the reaction mixture under these conditions for 12 hours.
-
After the reaction is complete, cool the mixture to -15 °C to induce crystallization.
-
Isolate the product by filtration.
-
Wash the solid product with chilled n-propyl alcohol and dry under vacuum.
Expected Outcome: The expected yield of the sertraline imine product is approximately 92%, with a purity of around 95%.[7]
Protocol 3.2: In Vitro Monoamine Transporter Uptake Assay
This protocol describes a standard method to determine the inhibitory potency (IC50) of a test compound on monoamine transporters (SERT, NET, DAT) expressed in a cell line.[13][14]
Objective: To measure the IC50 value of a synthesized reuptake inhibitor.
Materials:
-
HEK293 cells stably expressing human SERT, NET, or DAT.
-
96-well cell culture plates.
-
Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).
-
Radiolabeled substrate (e.g., [3H]Serotonin, [3H]Norepinephrine, or [3H]Dopamine).
-
Test compound (synthesized intermediate or final product) at various concentrations.
-
Known inhibitor for defining non-specific uptake (e.g., high concentration of Sertraline for SERT).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Cell Plating: Seed the transporter-expressing HEK293 cells into a 96-well plate at a density of 40,000-60,000 cells/well.[15] Incubate overnight to allow for cell adherence.
-
Preparation: On the day of the assay, aspirate the growth medium and wash the cells with assay buffer.
-
Pre-incubation: Add 50 µL of assay buffer containing the test compound at various concentrations (e.g., 10-fold serial dilutions from 1 µM to 0.1 nM) to the wells. For control wells, add buffer only (total uptake) or a high concentration of a known inhibitor (non-specific uptake). Incubate for 20-30 minutes at room temperature.[14]
-
Initiation of Uptake: Initiate the uptake reaction by adding 50 µL of assay buffer containing the radiolabeled substrate (e.g., [3H]Serotonin at a final concentration near its Km).
-
Incubation: Incubate the plate for a predetermined time (e.g., 10 minutes) at 37°C.[13] The incubation time should be within the linear range of uptake.
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Lysis and Counting: Lyse the cells with a suitable lysis buffer or solubilizer. Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage inhibition of specific uptake against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Section 4: Visualizations
Mechanism of Monoamine Reuptake Inhibition
Caption: Mechanism of monoamine reuptake inhibition at the synapse.
General Synthesis Workflow for a Reuptake Inhibitor
Caption: A generalized workflow for the synthesis of Sertraline.
Experimental Workflow for In Vitro Reuptake Assay
Caption: Workflow for the in vitro monoamine transporter uptake assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4839104A - Process for preparing sertraline intermediates - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. datapdf.com [datapdf.com]
- 8. The relationship between dose and serotonin transporter occupancy of antidepressants—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2000021917A1 - Pharmaceutical intermediate for the synthesis of fluoxetine and a process for the preparation thereof - Google Patents [patents.google.com]
- 12. scielo.br [scielo.br]
- 13. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. moleculardevices.com [moleculardevices.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Formylphenyl)piperidine-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(4-Formylphenyl)piperidine-4-carboxylic acid. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The two most prevalent methods for synthesizing this compound are the Buchwald-Hartwig amination and reductive amination.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction involves the reaction of piperidine-4-carboxylic acid with an aryl halide, typically 4-bromobenzaldehyde or 4-fluorobenzaldehyde. This method is known for its functional group tolerance but requires careful optimization of the catalyst system.
-
Reductive Amination: This method involves the reaction of 4-aminobenzaldehyde with a piperidine-4-carboxylic acid precursor, often an ester derivative to avoid side reactions, followed by reduction of the intermediate imine.
Q2: I am observing low yields in my Buchwald-Hartwig reaction. What are the potential causes?
A2: Low yields in Buchwald-Hartwig aminations can stem from several factors:
-
Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. Ensure anhydrous and anaerobic conditions, as the Pd(0) species is sensitive to air and moisture.[1]
-
Inappropriate Ligand Choice: The choice of phosphine ligand is critical. For coupling with a secondary amine like piperidine, bulky electron-rich ligands are often required.
-
Incorrect Base: The strength and solubility of the base are important. Strong, non-nucleophilic bases like sodium tert-butoxide are common, but weaker bases like cesium carbonate may be necessary if your starting materials are base-sensitive.[1]
-
Side Reactions: A common side reaction is the hydrodehalogenation of the aryl halide, which reduces it back to benzaldehyde.
Q3: My reductive amination is not proceeding to completion. What should I check?
A3: Incomplete reductive amination can be due to:
-
Inefficient Imine Formation: Imine formation is an equilibrium process. The removal of water, for instance by using a Dean-Stark apparatus or molecular sieves, can drive the reaction forward.
-
Reducing Agent Incompatibility: The choice of reducing agent is crucial. Sodium triacetoxyborohydride is a mild and often effective choice for one-pot reductive aminations.[2] Stronger reducing agents like sodium borohydride might reduce the aldehyde starting material before imine formation.
-
pH of the Reaction Mixture: The pH needs to be controlled. Acidic conditions favor imine formation, but a pH that is too low can protonate the amine, rendering it non-nucleophilic.
Q4: How can I purify the final product, this compound?
A4: Purification can often be achieved by adjusting the pH of the aqueous solution. The product is amphoteric and will have a point of minimum solubility (isoelectric point). Acidifying the solution will protonate the carboxylate, and making it basic will deprotonate the piperidinium ion. The crude product can be precipitated by adjusting the pH to its isoelectric point, collected by filtration, and then washed. If further purification is needed, recrystallization or column chromatography on silica gel can be employed. A reverse-phase HPLC method can also be used for high purity samples.[3]
Troubleshooting Guides
Buchwald-Hartwig Amination Route
This route typically involves the coupling of piperidine-4-carboxylic acid with 4-bromobenzaldehyde.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Catalyst | Use a pre-catalyst or ensure rigorous exclusion of air and moisture. Degas the solvent and use a glovebox or Schlenk line. | Improved reaction conversion. |
| Incorrect Ligand | Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos). | Identification of a more effective ligand for the specific substrate combination. |
| Inappropriate Base | Try a different base (e.g., K₃PO₄, Cs₂CO₃) if NaOtBu is suspected to be too harsh or insoluble. | Increased yield and reduced side product formation. |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C. | Enhanced reaction rate and conversion. |
Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst System | Use a ligand that promotes reductive elimination over β-hydride elimination. | Reduced formation of benzaldehyde. |
| Reaction Time | Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. | Minimized decomposition of the product and formation of byproducts. |
Reductive Amination Route
This route typically involves the reaction of ethyl isonipecotate (ethyl piperidine-4-carboxylate) with 4-formylbenzaldehyde followed by hydrolysis.
Problem 1: Formation of Alcohol by-product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Premature Aldehyde Reduction | Use a milder reducing agent like sodium triacetoxyborohydride. Add the reducing agent after allowing time for imine formation. | Selective reduction of the imine over the aldehyde. |
Problem 2: Incomplete Hydrolysis of the Ester
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Hydrolysis Time or Temperature | Increase the reaction time or temperature for the saponification step. | Complete conversion of the ester to the carboxylic acid. |
| Inadequate Amount of Base | Use a larger excess of the base (e.g., NaOH or KOH). | Driving the hydrolysis equilibrium towards the product. |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination
This protocol is adapted from general procedures for palladium-catalyzed amination.
Materials:
-
Piperidine-4-carboxylic acid
-
4-Bromobenzaldehyde
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add piperidine-4-carboxylic acid (1 equivalent) and 4-bromobenzaldehyde (1.2 equivalents).
-
Add anhydrous, degassed toluene.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Reductive Amination and Hydrolysis
This two-step protocol involves the initial formation of the ester followed by saponification.
Step A: Reductive Amination
Materials:
-
Ethyl piperidine-4-carboxylate
-
4-Formylbenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Acetic acid
-
Dichloromethane (DCM)
Procedure:
-
Dissolve ethyl piperidine-4-carboxylate (1 equivalent) and 4-formylbenzaldehyde (1.1 equivalents) in dichloromethane.
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
-
Stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.
Step B: Hydrolysis
Materials:
-
Crude ethyl 1-(4-formylphenyl)piperidine-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
Procedure:
-
Dissolve the crude ester in a mixture of methanol and water.
-
Add sodium hydroxide (2-3 equivalents).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the ester by TLC.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution with 1M HCl to pH ~5-6 to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: Workflow for the Buchwald-Hartwig Amination Synthesis.
Caption: Workflow for the Reductive Amination and Hydrolysis Synthesis.
Caption: General Troubleshooting Logic Flowchart.
References
Optimizing reaction conditions for derivatizing 1-(4-Formylphenyl)piperidine-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the derivatization of 1-(4-Formylphenyl)piperidine-4-carboxylic acid. This versatile building block possesses two key reactive sites: a formyl group amenable to reductive amination and a carboxylic acid group ideal for esterification and amide bond formation.
Section 1: Derivatization of the Formyl Group via Reductive Amination
Reductive amination is a cornerstone method for converting the aldehyde functionality into a secondary or tertiary amine, providing a robust strategy for library synthesis and lead optimization.
Frequently Asked Questions (FAQs): Reductive Amination
Q1: What are the most effective reducing agents for the reductive amination of this molecule? A1: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is highly recommended for one-pot reductive aminations due to its mildness and selectivity for imines over aldehydes, minimizing the side-reaction where the starting aldehyde is reduced to an alcohol.[1] Sodium cyanoborohydride (NaBH₃CN) is another effective option, particularly under mildly acidic conditions that favor imine formation.[1] While Sodium borohydride (NaBH₄) can be used, it is less selective and may reduce the starting aldehyde, so it is best added after the imine has been pre-formed.[1][2][3]
Q2: My reductive amination reaction is showing low yield and incomplete conversion. What are the likely causes? A2: Incomplete conversion is often due to either poor imine formation or inefficient reduction. Imine formation is an equilibrium-driven process that produces water. Adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium toward the imine.[3] Alternatively, ensure the reaction pH is mildly acidic (pH ~5-6), often achieved by adding a small amount of acetic acid, which catalyzes imine formation. For the reduction step, ensure you are using a sufficient excess of the reducing agent (typically 1.5-2.0 equivalents).
Q3: How can I prevent the formation of the tertiary amine byproduct when reacting with a primary amine? A3: Over-alkylation to form a tertiary amine can occur if the newly formed secondary amine product reacts with another molecule of the aldehyde. To minimize this, use a slight excess of the primary amine starting material. Running the reaction at lower concentrations can also disfavor the bimolecular side reaction.
Q4: What is the best work-up and purification strategy for isolating the final amine product? A4: The optimal strategy depends on the properties of the product. A standard aqueous work-up followed by extraction is common. If your product is basic, it can be extracted into an acidic aqueous layer (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer (e.g., with NaOH) and re-extracting into an organic solvent. If the product or impurities are prone to forming emulsions, washing with brine can help break them up.[4] For zwitterionic products, purification may require ion-exchange chromatography or precipitation at the isoelectric point.
Troubleshooting Guide: Reductive Amination
| Problem | Potential Cause | Suggested Solution |
| Low or No Product | Incomplete imine formation. | Add a dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves). Add a catalytic amount of acetic acid to maintain a pH of 5-6. |
| Starting aldehyde was reduced to an alcohol. | Use a milder, imine-selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[1][5] If using NaBH₄, allow the imine to form completely before adding the reducing agent. | |
| Poor quality of reagents. | Use a fresh bottle of the reducing agent, as borohydrides can decompose upon storage. Ensure solvents are anhydrous. | |
| Imine Intermediate in Final Product | Incomplete reduction of the imine. | Increase the equivalents of the reducing agent (e.g., from 1.5 to 2.0 eq).[2] Extend the reaction time or gently increase the temperature (e.g., to 40 °C). |
| Deactivation of the reducing agent. | Ensure the reaction is protected from excessive moisture. Add the reducing agent in portions if necessary. | |
| Difficulty in Product Isolation | Product is amphoteric/zwitterionic. | Avoid aqueous acid/base washes. Purify directly by column chromatography or consider recrystallization. Adjust the pH of the aqueous phase carefully to the isoelectric point to induce precipitation. |
| Emulsion formation during extraction. | Add saturated NaCl solution (brine) to the separatory funnel. Filter the mixture through a pad of Celite. |
Experimental Protocol: Reductive Amination with STAB
-
Reaction Setup: To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1 M), add glacial acetic acid (0.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by TLC or LC-MS.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's completion by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visualizations: Reductive Amination Workflow and Troubleshooting
Caption: General workflow for a one-pot reductive amination reaction.
Caption: Decision tree for troubleshooting low-yield reductive aminations.
Section 2: Derivatization of the Carboxylic Acid Group
The carboxylic acid moiety can be readily converted into esters or amides, which are fundamental transformations in drug discovery for modulating properties like solubility, cell permeability, and target engagement.
Frequently Asked Questions (FAQs): Amide Coupling & Esterification
Q1: What are the most reliable coupling reagents for forming an amide with this carboxylic acid? A1: For robust amide bond formation, uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are excellent choices, especially for challenging or sterically hindered amines.[6][7] Carbodiimide reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with an additive like HOBt (Hydroxybenzotriazole), are also very common and effective.[8][9] The choice often depends on the nucleophilicity of the amine and steric hindrance around the reaction centers.
Q2: My amide coupling reaction is not working. What should I investigate? A2: Failure in amide coupling can stem from several factors.[6] First, verify the quality of your coupling reagent and ensure you are using anhydrous solvents, as these reagents are moisture-sensitive. Second, the amine may not be nucleophilic enough; a stronger, non-nucleophilic organic base like DBU or a different solvent may be required. Third, if both the acid and amine are sterically hindered, the reaction may require higher temperatures or a more potent coupling agent like COMU.
Q3: What are the standard methods for esterifying this carboxylic acid? A3: The most direct method is the Fischer esterification, which involves heating the carboxylic acid in an excess of the desired alcohol with a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[10][11] For more sensitive substrates or when using precious alcohols, activation of the carboxylic acid with a coupling reagent (e.g., DCC/DMAP) followed by addition of the alcohol is a milder alternative.[12]
Q4: During amide coupling or esterification, could the formyl group interfere with the reaction? A4: Yes, the formyl group can be a site for side reactions. If the amine used for amide coupling is primary, it can potentially react with the aldehyde to form an imine. Similarly, under certain esterification conditions (e.g., using an alcohol as a solvent at high temperatures), acetal formation at the formyl group is possible. If these side reactions are problematic, the formyl group should be protected (e.g., as a diethyl acetal) before derivatizing the carboxylic acid and deprotected in a subsequent step.
Troubleshooting Guide: Amide Coupling and Esterification
| Reaction | Problem | Potential Cause | Suggested Solution |
| Amide Coupling | Low or No Product | Inactive coupling reagent or wet conditions. | Use fresh, high-quality reagents and anhydrous solvents.[9] |
| Low nucleophilicity of the amine. | Use a more powerful coupling reagent (e.g., HATU, COMU). Increase reaction temperature. Use a stronger base. | ||
| Steric hindrance. | Switch to a less hindered coupling reagent or increase reaction time and temperature.[7] | ||
| Side Reaction | Amine reacts with the formyl group. | Protect the formyl group as an acetal prior to coupling. | |
| Esterification | Low Yield (Fischer) | Reaction equilibrium is unfavorable. | Use the alcohol as the reaction solvent (large excess).[11] Remove water using a Dean-Stark apparatus or molecular sieves. |
| Substrate decomposition. | Use milder conditions. Consider a DCC/DMAP coupling method instead of strong acid catalysis.[12] | ||
| Side Reaction | Acetal formation at the formyl group. | Use stoichiometric amounts of alcohol in a non-alcoholic solvent with a coupling reagent. If necessary, protect the aldehyde. |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
-
Reaction Setup: In an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), the desired amine (1.2 eq), and HATU (1.2 eq) in an anhydrous polar aprotic solvent such as DMF or NMP (approx. 0.1 M).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq), to the mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
Protocol 2: Fischer Esterification
-
Reaction Setup: Suspend or dissolve the carboxylic acid (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, which will also act as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 5 mol%).
-
Reaction: Heat the mixture to reflux and stir for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate.
-
Extraction: Carefully wash the organic solution with saturated aqueous NaHCO₃ to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the ester, which can be further purified if necessary.
Visualizations: Amide Coupling and Purification Logic
Caption: A typical workflow for amide coupling using HATU as the activating agent.
Caption: Decision tree for selecting an appropriate purification strategy.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. reddit.com [reddit.com]
- 3. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. researchtrend.net [researchtrend.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. derpharmachemica.com [derpharmachemica.com]
Common side products in reactions involving 1-(4-Formylphenyl)piperidine-4-carboxylic acid
This technical support guide is intended for researchers, scientists, and drug development professionals utilizing 1-(4-Formylphenyl)piperidine-4-carboxylic acid in their synthetic workflows. It provides troubleshooting advice and answers to frequently asked questions regarding common side products encountered during reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: This molecule is bifunctional, featuring a reactive aromatic aldehyde and a carboxylic acid on a piperidine scaffold. The two most common transformations are:
-
Reductive Amination: The formyl group (aldehyde) is reacted with a primary or secondary amine in the presence of a reducing agent to form a new C-N bond.
-
Amide Coupling: The carboxylic acid group is coupled with an amine, typically using a coupling agent, to form an amide bond.
Q2: I'm performing a reductive amination and see a significant amount of a byproduct with a mass corresponding to the starting material plus two hydrogens. What is it?
A2: This is a very common side product and is likely the corresponding alcohol, [1-(4-(Hydroxymethyl)phenyl)piperidine-4-carboxylic acid]. This occurs when the reducing agent is too reactive and reduces the aldehyde before it can form the imine intermediate with your amine.[1]
Q3: My reductive amination is sluggish, and I'm getting a complex mixture of byproducts. What could be the cause?
A3: A sluggish reaction can be due to inefficient imine formation. The pH of the reaction is critical; it is typically favored under slightly acidic conditions (pH 4-5).[1] If the pH is too low, the amine reactant becomes protonated and non-nucleophilic. If it's too high, the aldehyde is not sufficiently activated.[1] In the case of aromatic aldehydes, side reactions like the Cannizzaro reaction (disproportionation to alcohol and carboxylic acid) can occur under strongly basic conditions, though this is less common under typical reductive amination protocols. Aldehydes can also undergo self-condensation (aldol reaction), especially in the presence of base.[1]
Q4: During an amide coupling reaction using a carbodiimide reagent (like DCC or EDC), I'm observing a significant amount of an insoluble precipitate and my desired product yield is low. What is happening?
A4: When using carbodiimide coupling reagents, the primary byproduct is a urea derivative (e.g., dicyclohexylurea or DCU from DCC), which is often poorly soluble in common organic solvents and precipitates from the reaction mixture. While this is expected, low yields of the desired amide could indicate a side reaction where the activated O-acylisourea intermediate rearranges into an unreactive N-acylurea. To mitigate this and improve yields, an additive like 1-hydroxybenzotriazole (HOBt) is often used.
Q5: I'm trying to couple a sterically hindered amine to the carboxylic acid, but the reaction is failing. What side products should I look for?
A5: With sterically hindered amines, the desired amide bond formation can be slow. A common side product is the anhydride of this compound, formed by the reaction of the activated carboxylic acid intermediate with another molecule of the starting carboxylic acid. This anhydride may then react slowly or not at all with the hindered amine. Using more potent coupling agents or higher temperatures may be necessary, but this can also increase the risk of other side reactions.
Troubleshooting Guide: Common Side Products
The following table summarizes potential side products, the conditions that favor their formation, and suggested mitigation strategies.
| Reaction Type | Potential Side Product | Plausible Cause | Suggested Mitigation Strategy |
| Reductive Amination | Alcohol byproduct: [1-(4-(Hydroxymethyl)phenyl)piperidine-4-carboxylic acid] | Reducing agent is too strong (e.g., NaBH₄) and reduces the aldehyde before imine formation.[1][2] | Use a milder, imine-selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1][2] |
| Reductive Amination | Dimer/Tertiary Amine: Bis-alkylation of a primary amine | The newly formed secondary amine is more nucleophilic than the starting primary amine and reacts with another molecule of the aldehyde. | Use a stoichiometric excess of the primary amine. Pre-forming the imine before adding the reducing agent can also help. |
| Amide Coupling | N-acylurea | Rearrangement of the O-acylisourea intermediate when using carbodiimide reagents (e.g., DCC, EDC). | Add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to trap the O-acylisourea as a more stable active ester. |
| Amide Coupling | Guanidinium byproduct | Reaction of the amine nucleophile with the aminium/uronium coupling reagent (e.g., HATU, HBTU) itself. | Ensure the correct order of addition. Activate the carboxylic acid with the coupling reagent first before adding the amine. |
| Both | Polymerization / Oligomerization | Self-reaction under certain conditions (e.g., high heat), where the carboxylic acid of one molecule reacts with the formyl group (via an amine) of another. | Maintain controlled stoichiometry, use appropriate protecting groups if necessary, and avoid excessive heating. |
Experimental Protocols
Generalized Protocol for Reductive Amination
This protocol provides a general methodology to minimize the formation of the alcohol side product.
-
Imine Formation:
-
Dissolve this compound (1.0 eq) and the desired primary or secondary amine (1.1 - 1.5 eq) in a suitable aprotic solvent (e.g., Dichloromethane or 1,2-Dichloroethane).
-
Add a catalytic amount of acetic acid (e.g., 0.1 eq) to maintain a slightly acidic pH (pH ~5), which is optimal for imine formation.[1]
-
Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC or LC-MS if possible. The presence of a dehydrating agent like molecular sieves can drive the equilibrium towards the imine.
-
-
Reduction:
-
Once imine formation is evident, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. This reagent is selective for the imine/iminium ion in the presence of the aldehyde.[1]
-
Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to isolate the desired secondary or tertiary amine.
-
Visualized Workflow: Desired Reaction vs. Side Reaction
The following diagram illustrates the critical branching point in a reductive amination reaction where either the desired product or a common alcohol side product can be formed.
Caption: Reductive amination pathway vs. premature aldehyde reduction.
References
Protecting group strategies for the carboxylic acid and aldehyde functionalities
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the protection and deprotection of carboxylic acid and aldehyde functionalities. It is intended for researchers, scientists, and professionals in drug development.
Protecting Group Strategies for Aldehydes
Aldehydes are highly reactive functional groups. Their protection is often necessary to prevent unwanted side reactions with nucleophiles, bases, or during reductions of other functional groups.[1][2] Acetals and thioacetals are the most common and effective protecting groups for aldehydes.[2][3]
Frequently Asked Questions (FAQs) - Aldehydes
Q1: What are the most common protecting groups for aldehydes? A1: The most common protecting groups for aldehydes are acetals (including cyclic acetals like 1,3-dioxolanes) and their sulfur analogs, thioacetals.[3][4] Acetals are formed by reacting the aldehyde with two equivalents of an alcohol or one equivalent of a diol, typically under acidic conditions.[5][6]
Q2: Why are acetals considered good protecting groups? A2: Acetals are excellent protecting groups because they are stable and unreactive towards a wide range of reagents, including bases, nucleophiles, hydrides, and oxidizing agents.[3][7][8] Their formation is a reversible process, allowing for straightforward removal under specific conditions.[1][9]
Q3: How can I selectively protect an aldehyde in the presence of a ketone? A3: Aldehydes are generally more reactive and less sterically hindered than ketones, which allows for their chemoselective protection.[10] By carefully controlling reaction conditions (e.g., using a catalytic amount of a mild acid), an aldehyde can be converted to an acetal while leaving a ketone untouched.[3][4][11]
Q4: Under what conditions are acetals removed (deprotected)? A4: Acetals are readily deprotected back to the corresponding aldehyde by treatment with aqueous acid (hydrolysis).[3][12][13] The presence of excess water drives the equilibrium back towards the carbonyl compound.[9]
Q5: What if my molecule contains other acid-sensitive groups? A5: If your substrate cannot tolerate acidic conditions for deprotection, thioacetals may be a better choice. Thioacetals are stable in both acidic and basic media.[3] They are typically cleaved under neutral conditions using reagents like mercuric chloride (HgCl₂) or silver nitrate (AgNO₃).[3][14]
Troubleshooting Guide - Aldehyde Protection
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of acetal | 1. Equilibrium not favoring product: Acetal formation is reversible. Water produced during the reaction can hydrolyze the acetal back to the aldehyde.[9][15] 2. Insufficient acid catalyst: The reaction requires an acid catalyst to protonate the carbonyl oxygen.[6] | 1. Remove water: Use a Dean-Stark apparatus, molecular sieves, or azeotropic distillation to remove water as it forms and drive the reaction to completion.[6][15] 2. Optimize catalyst: Ensure an adequate amount of acid catalyst (e.g., p-TsOH, H₂SO₄) is used. |
| Incomplete deprotection of acetal | 1. Insufficient water or acid: Hydrolysis requires both water and an acid catalyst.[9][12] 2. Steric hindrance: A sterically crowded acetal may hydrolyze more slowly. | 1. Increase reagent concentration: Use a larger excess of water and/or a higher concentration of acid. 2. Adjust conditions: Increase the reaction temperature or time. Consider a stronger acid if tolerated by the molecule. |
| Side reactions during deprotection | 1. Presence of other acid-labile groups: Other functional groups in the molecule (e.g., silyl ethers, t-butyl esters) may be cleaved under the acidic conditions used for acetal hydrolysis.[16] | 1. Use milder conditions: Employ a milder acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS) or buffered acidic conditions. 2. Alternative protecting group: If acid sensitivity is a major issue, consider using a thioacetal which is cleaved under neutral conditions.[3] |
| Difficulty forming thioacetal | 1. Reagent quality: Thiols can be oxidized to disulfides over time. | 1. Use fresh or purified thiols. 2. Use a Lewis acid catalyst: Catalysts like BF₃·OEt₂ can promote thioacetal formation. |
Workflow for Aldehyde Protection Strategy
Caption: Decision tree for selecting an aldehyde protecting group.
Protecting Group Strategies for Carboxylic Acids
The acidic proton and electrophilic carbonyl carbon of carboxylic acids can interfere with many organic reactions, especially those involving basic or nucleophilic reagents.[17][18] Conversion to an ester is the most common protection strategy.[17][19]
Frequently Asked Questions (FAQs) - Carboxylic Acids
Q1: What are the most common protecting groups for carboxylic acids? A1: The most widely used protecting groups are esters, such as methyl, ethyl, benzyl, tert-butyl (t-butyl), and silyl esters.[20][21][22] The choice depends on the required stability and the specific deprotection conditions that can be tolerated by the rest of the molecule.[17]
Q2: How do I choose the best ester protecting group for my synthesis? A2: The choice is dictated by the reaction conditions you plan to use.
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Methyl/Ethyl esters: Stable to mild acid and base but cleaved by strong acid or base (saponification).[21][23]
-
t-Butyl esters: Stable to base but cleaved under acidic conditions (e.g., TFA).[19][21]
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Benzyl esters: Stable to acid and base but cleaved by hydrogenolysis (H₂, Pd/C).[21] This is a very mild and selective method.
-
Silyl esters: Very labile and sensitive to acid, base, and even chromatography on silica gel.[19][21] They are used for temporary protection and are cleaved by fluoride sources (like TBAF) or mild acid/base.
Q3: What does "orthogonal protection" mean? A3: Orthogonal protection is a strategy that allows for the selective removal of one protecting group in a molecule without affecting other protecting groups.[19] For example, in a molecule containing both a t-butyl ester and a benzyl ester, you can selectively cleave the t-butyl ester with acid while the benzyl ester remains intact, or cleave the benzyl ester by hydrogenolysis without affecting the t-butyl ester.
Q4: Can I protect a carboxylic acid in the presence of an amine? A4: Yes, but care must be taken. Standard esterification conditions might lead to amide formation. For Boc-protection of an amine in the presence of a carboxylic acid, aqueous basic conditions are often used to keep the carboxylic acid as a carboxylate salt, which is less nucleophilic.[24] Conversely, protecting the carboxylic acid first is a common strategy.
Troubleshooting Guide - Carboxylic Acid Protection
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete ester formation | 1. Unfavorable equilibrium: Reactions like Fischer esterification are reversible.[23] 2. Steric hindrance: A bulky alcohol or carboxylic acid can slow the reaction. | 1. Drive equilibrium: Use a large excess of the alcohol or actively remove water. 2. Use a more reactive electrophile: Convert the carboxylic acid to an acid chloride or use an activating agent like DCC. |
| Difficulty cleaving a methyl/ethyl ester via saponification | 1. Base-sensitive groups: Other functional groups (e.g., epoxides, β-lactams) may not tolerate strong base (NaOH, KOH).[23] 2. Steric hindrance: A hindered ester may be resistant to hydrolysis. | 1. Use milder base: Try using lithium hydroxide (LiOH) in a THF/water mixture, which is often effective at lower temperatures.[23] 2. Use harsher conditions: If the molecule is stable, increase temperature and/or reaction time. 3. Alternative method: Consider enzymatic hydrolysis for sensitive substrates. |
| Benzyl ester hydrogenolysis fails | 1. Catalyst poisoning: Sulfur-containing compounds or certain nitrogen heterocycles can poison the Palladium (Pd) catalyst. 2. Insufficient H₂ pressure or poor mixing. | 1. Use fresh catalyst: Ensure the Pd/C is active. Use a larger catalyst loading if necessary. 2. Purify substrate: Remove any potential catalyst poisons. 3. Optimize conditions: Increase hydrogen pressure and ensure vigorous stirring to facilitate the three-phase reaction. |
| Silyl ester is cleaved during workup or chromatography | 1. High lability: Silyl esters are inherently sensitive to protic sources and silica gel.[20][25] 2. Acidic silica gel: Standard silica gel is slightly acidic. | 1. Use a more robust silyl group: Triisopropylsilyl (TIPS) or tert-butyldiphenylsilyl (TBDPS) groups are more stable than TMS.[20] 2. Neutralize silica: Pre-treat the silica gel with a triethylamine/hexane solution before performing column chromatography. 3. Avoid aqueous workups: Use anhydrous workup conditions if possible. |
Summary of Common Carboxylic Acid Protecting Groups
| Protecting Group | Formation Reagents | Deprotection Conditions | Stable To | Labile To |
| Methyl Ester | MeOH, H⁺ (cat.) or CH₂N₂ | NaOH or LiOH, H₂O/THF; Strong Acid | Mild Acid/Base, H₂, Oxidation | Strong Acid/Base |
| t-Butyl Ester | Isobutylene, H⁺ (cat.) | Trifluoroacetic Acid (TFA) or HCl | Base, H₂, Mild Acid, Nucleophiles | Strong Acid |
| Benzyl Ester | Benzyl bromide (BnBr), Base | H₂, Pd/C (Hydrogenolysis) | Acid, Base, Nucleophiles | Reductive conditions (H₂) |
| Silyl Ester (e.g., TBDMS) | TBDMS-Cl, Imidazole | TBAF, THF or Mild Aqueous Acid/Base | Neutral conditions, H₂ | Acid, Base, Fluoride, Nucleophiles |
Workflow for Carboxylic Acid Protection Strategy
Caption: Selection guide for carboxylic acid protecting groups.
Key Experimental Protocols
Protocol 1: Acetal Protection of an Aldehyde
-
Objective: To protect an aldehyde using ethylene glycol to form a 1,3-dioxolane.
-
Procedure:
-
Dissolve the aldehyde (1.0 eq) and ethylene glycol (1.2 eq) in a suitable solvent (e.g., toluene or dichloromethane).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.01-0.05 eq).
-
Heat the reaction mixture to reflux. If using toluene, use a Dean-Stark apparatus to collect the water byproduct. If using dichloromethane, add activated molecular sieves (4Å) to the flask.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature. Quench the reaction by adding a mild base (e.g., triethylamine or saturated NaHCO₃ solution).
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting acetal by column chromatography if necessary.
-
Protocol 2: Saponification of a Methyl Ester
-
Objective: To deprotect a methyl ester to the corresponding carboxylic acid.
-
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF (or methanol) and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-5 eq).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify to a pH of ~2-3 with aqueous acid (e.g., 1M HCl).
-
Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
-
Protocol 3: Deprotection of a Benzyl Ester by Hydrogenolysis
-
Objective: To cleave a benzyl ester to the corresponding carboxylic acid.
-
Procedure:
-
Dissolve the benzyl ester (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carefully add palladium on carbon (10% Pd/C, ~5-10% by weight of the substrate) to the solution.
-
Purge the reaction flask with an inert gas (N₂ or Argon), then introduce hydrogen gas (H₂), typically via a balloon or by using a hydrogenation apparatus.
-
Stir the suspension vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within a few hours.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the carboxylic acid product.
-
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 3. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 4. tandfonline.com [tandfonline.com]
- 5. study.com [study.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. tandfonline.com [tandfonline.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 14. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 15. Acetal - Wikipedia [en.wikipedia.org]
- 16. Silyl ether - Wikipedia [en.wikipedia.org]
- 17. learninglink.oup.com [learninglink.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. fiveable.me [fiveable.me]
- 20. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. media.neliti.com [media.neliti.com]
- 23. Thieme E-Books & E-Journals [thieme-connect.de]
- 24. reddit.com [reddit.com]
- 25. “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up production of 1-(4-Formylphenyl)piperidine-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up production of 1-(4-Formylphenyl)piperidine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant synthetic route is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of an aryl halide (typically 4-bromobenzaldehyde or 4-chlorobenzaldehyde) with piperidine-4-carboxylic acid in the presence of a suitable palladium catalyst, a phosphine ligand, and a base.[1][2][3][4][5]
Q2: What are the critical parameters to control during the scale-up of the Buchwald-Hartwig amination for this synthesis?
A2: Several parameters are critical for a successful scale-up:
-
Catalyst and Ligand Selection: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand (e.g., BINAP, Xantphos, BrettPhos) is crucial for achieving high yield and selectivity.[2][6]
-
Base Selection: A stoichiometric amount of a strong base is typically required. Common bases include sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or carbonates like Cs₂CO₃ or K₂CO₃.[2] The choice of base can influence reaction kinetics and impurity profiles.
-
Solvent Selection: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are commonly used.[2] The choice of solvent can affect catalyst solubility and reaction rate.
-
Temperature Control: Reaction temperatures typically range from ambient to over 100 °C.[2] Precise temperature control is essential to minimize side reactions and ensure consistent product quality.
-
Inert Atmosphere: The reaction is sensitive to oxygen, so maintaining an inert atmosphere (e.g., nitrogen or argon) is critical to prevent catalyst degradation.
Q3: What are the potential safety hazards associated with the reagents used in this synthesis?
A3: The synthesis of this compound involves several hazardous materials:
-
Palladium Catalysts: While not highly toxic, palladium compounds can be irritants and should be handled with care.
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. They should be handled in a well-ventilated fume hood or glovebox.
-
Strong Bases: Strong bases like NaOt-Bu and LHMDS are corrosive and react violently with water. Appropriate personal protective equipment (PPE) should be worn.
-
Solvents: Organic solvents like toluene and dioxane are flammable and have associated health risks. Proper storage and handling procedures must be followed.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst | Ensure the palladium catalyst is not degraded. Use a fresh batch or a pre-catalyst. Ensure an inert atmosphere is maintained throughout the reaction. |
| Incorrect ligand selection | The chosen phosphine ligand may not be optimal for the specific substrates. Screen a variety of ligands (e.g., bidentate or bulky monodentate ligands).[2] | |
| Inappropriate base | The base may not be strong enough or may be incompatible with other functional groups. Consider using a stronger base or a different carbonate. | |
| Reaction temperature is too low | Increase the reaction temperature in increments to improve the reaction rate. Monitor for impurity formation at higher temperatures. | |
| Formation of Impurities | Hydrodehalogenation of the aryl halide | This side reaction can be promoted by certain catalysts and reaction conditions.[1] Consider using a different ligand or lowering the reaction temperature. |
| Formation of an imine from the aldehyde | This can occur as a side reaction.[1] Optimizing the reaction time and temperature can help minimize this. | |
| Double arylation of the piperidine nitrogen | While less common with secondary amines, it can occur. Adjusting the stoichiometry of the reactants may be necessary. | |
| Difficulty in Product Purification | Residual palladium catalyst | Palladium residues are a common issue in cross-coupling reactions. Consider using silica gel chromatography, activated carbon treatment, or a palladium scavenger for removal.[6] |
| Co-elution of impurities during chromatography | The polarity of the product and impurities may be similar. Optimize the solvent system for column chromatography.[7][8] Consider a recrystallization step if the product is a solid. | |
| Product is insoluble or poorly soluble | The product has both acidic and basic functional groups, which can affect its solubility. Adjusting the pH of the aqueous phase during workup can aid in isolation. |
Data Presentation
Table 1: Reaction Parameter Optimization
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | |||||||
| 2 | |||||||
| 3 | |||||||
| Users should populate this table with their experimental data. |
Table 2: Impurity Profile Analysis
| Impurity | Structure | Retention Time (HPLC) | Observed in Batch (Yes/No) | Corrective Action |
| 4-Bromobenzaldehyde | ||||
| Piperidine-4-carboxylic acid | ||||
| Hydrodehalogenated arene | ||||
| Users should populate this table with their experimental data. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the palladium catalyst and the phosphine ligand under an inert atmosphere.
-
Reagent Addition: Add the aryl halide, piperidine-4-carboxylic acid, and the base to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature and stir for the specified time. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC, or GC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride or water).
-
Extraction: Extract the product into an appropriate organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[7][8]
Visualizations
Caption: Proposed reaction pathway for the synthesis.
Caption: A logical workflow for troubleshooting production issues.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1-(4-Formylphenyl)piperidine-4-carboxylic acid
This technical support center provides guidance on assessing the stability of 1-(4-Formylphenyl)piperidine-4-carboxylic acid in acidic and basic media. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the stability testing of this compound.
Question: I am observing rapid degradation of the compound in my acidic stress testing. What could be the cause and how can I control it?
Answer: Rapid degradation in acidic media is likely due to the hydrolysis of the imine bond that can form or the lability of the formyl group. The tertiary amine of the piperidine ring can also be protonated, which might influence the overall stability.
-
Troubleshooting Steps:
-
Reduce Acid Concentration: Start with a lower concentration of acid (e.g., 0.01 N HCl) and incrementally increase it.
-
Lower Temperature: Perform the study at a lower temperature (e.g., room temperature or 40°C) to slow down the degradation rate.
-
Time Points: Sample at earlier time points to capture the initial degradation profile before the parent compound is completely consumed.
-
Analytical Method: Ensure your analytical method (e.g., HPLC) is capable of separating the parent compound from any early-forming degradants.
-
Question: My mass balance in the stability study is below 90%. What are the possible reasons and how can I improve it?
Answer: A poor mass balance can indicate several issues:
-
Formation of Non-UV Active Degradants: Some degradation products may not have a chromophore and will be invisible to a UV detector.
-
Formation of Volatile Degradants: Degradation could be leading to volatile products that are lost during sample preparation or analysis.
-
Precipitation of Degradants: Degradation products might be insoluble in the study medium and precipitate out.
-
Adsorption to Container: The compound or its degradants may adsorb to the surface of the storage container.
-
Troubleshooting Steps:
-
Use a Mass Detector: Employ a mass spectrometer (LC-MS) to detect non-UV active compounds.
-
Headspace GC: If volatile degradants are suspected, use headspace gas chromatography (GC) for analysis.
-
Visual Inspection: Check for any precipitate in your samples. If observed, try to dissolve it in a suitable solvent and analyze.
-
Container Compatibility: Use inert container materials like glass or polypropylene and rinse the container with a strong solvent at the end of the study to check for adsorbed material.
-
Question: I am seeing multiple degradation peaks in my chromatogram. How do I identify the major degradation pathways?
Answer: Identifying degradation pathways is a key outcome of forced degradation studies.[1]
-
Troubleshooting Steps:
-
LC-MS/MS Analysis: Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to obtain the mass of the degradation products and their fragmentation patterns. This is a powerful tool for structural elucidation.
-
Peak Tracking: Systematically vary the stress conditions (e.g., pH, temperature) and track the formation and disappearance of peaks to understand their relationships.
-
Forced Degradation of Suspected Structures: If you hypothesize a certain degradation product, attempt to synthesize it and compare its retention time and mass spectrum with the observed degradant.
-
Logical Troubleshooting Workflow
References
Preventing self-polymerization or side reactions of the aldehyde group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing self-polymerization and side reactions of the aldehyde group through the use of protecting groups.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect aldehyde groups in organic synthesis?
A1: Aldehyde groups are highly reactive and susceptible to a variety of reactions, including oxidation, reduction, and nucleophilic attack.[1] In multi-step syntheses, it is often crucial to temporarily block the aldehyde functionality to prevent it from undergoing unintended reactions while other parts of the molecule are being modified.[2][3] This temporary masking is achieved by converting the aldehyde into a less reactive derivative, known as a protecting group.[4]
Q2: What are the most common protecting groups for aldehydes?
A2: The most widely used protecting groups for aldehydes are acetals and thioacetals.[3] Cyclic acetals, such as 1,3-dioxolanes and 1,3-dioxanes, are particularly common due to their enhanced stability.[5][6] These are formed by reacting the aldehyde with a diol, like ethylene glycol or 1,3-propanediol, under acidic conditions.[7]
Q3: Under what conditions are acetal protecting groups stable?
A3: Acetal protecting groups are generally stable under neutral to strongly basic conditions.[3][8] They are resistant to nucleophiles, organometallic reagents (like Grignard reagents), and hydrides.[9] This stability allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the protected aldehyde.[8]
Q4: How are acetal protecting groups removed (deprotected)?
A4: Acetals are typically removed by acid-catalyzed hydrolysis.[3][4] This is often achieved by treating the protected compound with aqueous acid, which regenerates the original aldehyde.[9] The ease of deprotection can be influenced by the structure of the acetal and the reaction conditions.
Troubleshooting Guides
This section addresses common issues encountered during the protection and deprotection of aldehyde groups.
Low Yield During Acetal Protection
Problem: The yield of the acetal-protected product is lower than expected.
Possible Causes & Solutions:
-
Incomplete reaction: The formation of acetals is an equilibrium process.[1] To drive the reaction to completion, it is essential to remove the water that is formed as a byproduct.[1] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[1]
-
Insufficient or inactive catalyst: An acid catalyst is required for acetal formation.[1] Ensure that the catalyst (e.g., p-toluenesulfonic acid) is active and used in the correct amount. If the reaction is sluggish, a stronger acid catalyst or a higher catalyst loading may be necessary.
-
Steric hindrance: Aldehydes with bulky substituents near the carbonyl group may react more slowly. In such cases, longer reaction times or more forcing conditions (e.g., higher temperature) may be required.
Unexpected Deprotection During a Subsequent Reaction
Problem: The acetal protecting group is cleaved during a subsequent synthetic step.
Possible Causes & Solutions:
-
Acidic conditions: Acetals are sensitive to acid.[8] Ensure that the subsequent reaction and work-up conditions are not acidic. If acidic reagents are necessary, a more acid-stable protecting group, such as a thioacetal, may be required.[10]
-
Lewis acid catalysis: Some Lewis acids can catalyze the cleavage of acetals.[11] If a Lewis acid is used in a subsequent step, its compatibility with the acetal protecting group should be verified.
Side Reactions During Deprotection
Problem: Undesired side reactions occur during the removal of the acetal protecting group.
Possible Causes & Solutions:
-
Acid-sensitive functional groups: If the molecule contains other acid-sensitive groups, they may react under the acidic conditions required for acetal deprotection. In such cases, milder deprotection methods using weaker acids or alternative catalysts should be explored.
-
Over-exposure to acid: Prolonged exposure to strong acids can lead to side reactions. Monitor the deprotection reaction closely and quench it as soon as the starting material is consumed.
Data Presentation
The stability of a protecting group is a critical factor in the design of a synthetic route. The following table summarizes the stability of common aldehyde protecting groups under various conditions.
| Protecting Group | Formation Conditions | Stable To | Labile To |
| Dimethyl Acetal | Methanol, Acid Catalyst | Bases, Nucleophiles, Hydrides | Aqueous Acid, Lewis Acids |
| 1,3-Dioxolane | Ethylene Glycol, Acid Catalyst | Bases, Nucleophiles, Hydrides | Aqueous Acid, Lewis Acids |
| 1,3-Dioxane | 1,3-Propanediol, Acid Catalyst | Bases, Nucleophiles, Hydrides | Aqueous Acid, Lewis Acids |
| 1,3-Dithiolane | 1,2-Ethanedithiol, Lewis Acid | Acids, Bases, Nucleophiles, Hydrides | Heavy Metal Salts (e.g., HgCl₂), Oxidizing Agents |
| 1,3-Dithiane | 1,3-Propanedithiol, Lewis Acid | Acids, Bases, Nucleophiles, Hydrides | Heavy Metal Salts (e.g., HgCl₂), Oxidizing Agents |
Experimental Protocols
Protocol 1: Acetal Protection of Benzaldehyde using Ethylene Glycol
This protocol describes the formation of a cyclic acetal (1,3-dioxolane) from benzaldehyde and ethylene glycol.
Materials:
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Benzaldehyde
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Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, add benzaldehyde (1.0 eq), ethylene glycol (1.2 eq), p-TsOH (0.02 eq), and toluene.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the benzaldehyde is consumed, cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by vacuum distillation or column chromatography if necessary.
Protocol 2: Deprotection of a Benzaldehyde Acetal
This protocol describes the cleavage of a cyclic acetal to regenerate the aldehyde.
Materials:
-
Acetal-protected benzaldehyde
-
Acetone
-
Water
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the acetal-protected benzaldehyde in a mixture of acetone and water.
-
Add a catalytic amount of dilute HCl.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the deprotection is complete, neutralize the acid with saturated aqueous NaHCO₃ solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Visualizations
Caption: A generalized workflow for the protection and deprotection of an aldehyde group.
Caption: A decision tree for troubleshooting low yields in acetal protection reactions.
Caption: A simplified pathway showing the role of reactive aldehydes in cellular signaling.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. benchchem.com [benchchem.com]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. total-synthesis.com [total-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]
- 12. Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 1-(4-Formylphenyl)piperidine-4-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of high-purity 1-(4-formylphenyl)piperidine-4-carboxylic acid. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Q1: My compound is not dissolving in the chosen solvent, even at boiling point. What should I do?
A1: This indicates that the solvent is not suitable for your compound at the concentration you are using. You have a few options:
-
Increase the solvent volume: Add more solvent in small increments until the compound dissolves. Be aware that this may lead to lower recovery.
-
Switch to a more suitable solvent: If a large volume of solvent is required, it is better to choose a solvent in which your compound is more soluble at high temperatures. Refer to the solvent selection table below.
-
Use a mixed solvent system: If your compound is very soluble in one solvent and poorly soluble in another, you can use a mixed solvent system. Dissolve your compound in the "good" solvent at an elevated temperature and then add the "poor" solvent dropwise until you observe turbidity (cloudiness). Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.
Q2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of the solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the boiling point of the solvent is higher than the melting point of the compound. To address this:
-
Reheat the solution: Heat the solution until the oil redissolves completely.
-
Add more solvent: This will reduce the saturation of the solution.
-
Cool the solution slowly: A slower cooling rate encourages the formation of crystals rather than oil. You can do this by allowing the flask to cool to room temperature on the benchtop, and then moving it to an ice bath.
-
Scratch the inside of the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can provide a surface for crystals to nucleate.
-
Add a seed crystal: If you have a small amount of pure solid, adding a tiny crystal to the cooled solution can initiate crystallization.
Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What is the problem?
A3: This suggests that the solution is not supersaturated enough for crystallization to occur. Here are some steps to induce crystallization:
-
Scratch the inner surface of the flask: As mentioned above, this can help initiate nucleation.
-
Add a seed crystal: This is the most effective way to induce crystallization if you have a pure crystal available.
-
Reduce the volume of the solvent: You can do this by gently blowing a stream of nitrogen or air over the surface of the solution or by carefully evaporating some of the solvent on a rotary evaporator and then allowing it to cool again.
-
Leave the solution in a cold place for a longer period: Sometimes, crystallization is just a slow process.
Q4: The purity of my recrystallized product is still low. What can I do to improve it?
A4: Low purity after recrystallization can be due to several factors:
-
Incomplete dissolution of impurities: Ensure that all soluble impurities are dissolved in the hot solvent. If there are insoluble impurities, you should perform a hot filtration step before cooling.
-
Crystallization happening too quickly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Insufficient washing of the crystals: After filtering the crystals, wash them with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
-
The chosen solvent is not optimal: The solvent may be too good at dissolving your compound, leading to co-crystallization of impurities. Experiment with different solvents or solvent systems.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While specific literature on the recrystallization of this exact compound is limited, based on its functional groups (carboxylic acid, aromatic ring), a polar protic solvent or a mixture including one is a good starting point. Ethanol, methanol, or a mixture of ethanol and water are likely to be effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Q2: How much solvent should I use for the recrystallization?
A2: The goal is to use the minimum amount of hot solvent required to completely dissolve the solid. A good starting point is to add solvent in portions to the solid while heating until it just dissolves. Using too much solvent will result in a lower yield of recovered crystals.
Q3: Should I use a single solvent or a mixed solvent system?
A3: A single solvent is generally preferred for its simplicity. However, if you cannot find a single solvent that provides a good solubility differential between hot and cold, a mixed solvent system (e.g., ethanol/water, acetone/hexane) can be very effective.
Q4: How can I determine the purity of my recrystallized product?
A4: The purity of the recrystallized this compound can be assessed using several analytical techniques, including:
-
Melting point determination: A pure compound will have a sharp and well-defined melting point. Impurities will typically broaden and depress the melting point range.
-
Thin Layer Chromatography (TLC): This can be used to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.
Data Presentation
Table 1: Potential Solvent Systems for Recrystallization
| Solvent/Solvent System | Expected Solubility Characteristics | Rationale |
| Ethanol | Good solubility when hot, moderate to low when cold. | The polar hydroxyl group interacts with the carboxylic acid, while the ethyl group provides some solubility for the aromatic and piperidine rings. |
| Methanol | Similar to ethanol, potentially higher solubility. | A more polar alcohol that can be effective, but might lead to lower recovery due to higher cold solubility. |
| Water | Likely poor solubility in cold, may require heating. | The carboxylic acid group may impart some water solubility, especially at elevated temperatures. Good for removing non-polar impurities. |
| Ethanol/Water | Highly tunable. Good solubility in hot ethanol, poor in cold aqueous ethanol. | A common and effective mixed solvent system for polar organic molecules. The water acts as an anti-solvent. |
| Acetone | Moderate to good solubility. | A polar aprotic solvent that can be a good choice. |
| Isopropanol | Similar to ethanol but less polar. | May offer a better solubility profile than ethanol or methanol in some cases. |
Experimental Protocols
Protocol: Recrystallization of this compound using an Ethanol/Water System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to completely dissolve the solid. Use a steam bath or a hot plate for heating.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Addition of Anti-solvent: To the hot, clear solution, add deionized water dropwise with swirling until a faint, persistent cloudiness appears.
-
Redissolution: Add a few drops of hot ethanol to the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (using the same ratio as the final crystallization mixture).
-
Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove any residual solvent.
Mandatory Visualization
Caption: General experimental workflow for recrystallization.
Caption: Troubleshooting logic for common recrystallization issues.
Validation & Comparative
A Comparative Guide to Formylphenyl Building Blocks: 1-(4-Formylphenyl)piperidine-4-carboxylic acid in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and medicinal chemistry, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthesis and the properties of the final drug candidates. Among the vast array of available chemical motifs, formylphenyl derivatives serve as versatile scaffolds for the introduction of aromatic moieties and for further functionalization through reactions such as reductive amination. This guide provides a comprehensive comparison of 1-(4-Formylphenyl)piperidine-4-carboxylic acid with other commonly used formylphenyl building blocks, offering insights into their respective advantages and applications, supported by available data and detailed experimental protocols.
Introduction to Formylphenyl Building Blocks
Formylphenyl building blocks are characterized by the presence of a formyl (aldehyde) group attached to a phenyl ring. This functional group is a key handle for a variety of chemical transformations, most notably reductive amination, which allows for the facile formation of secondary and tertiary amines. These amines are ubiquitous in pharmacologically active compounds. The nature of the substituent at the para- or meta-position to the formyl group can significantly impact the building block's physical properties, reactivity, and its utility in different synthetic strategies, such as solution-phase parallel synthesis and solid-phase organic synthesis (SPOS).
This guide will focus on a comparative analysis of:
-
This compound: A bifunctional building block incorporating a piperidine ring and a carboxylic acid, offering opportunities for creating more complex and three-dimensional molecular architectures.
-
4-Formylphenylboronic acid: A widely used building block in Suzuki couplings and other cross-coupling reactions, which also possesses a reactive aldehyde for reductive amination.
-
3-Formylphenylboronic acid: A positional isomer of the 4-formylphenylboronic acid, which can be used to explore different substitution patterns on the aromatic ring.
-
4-Formylbenzoic acid: A simpler building block containing a carboxylic acid and an aldehyde, providing a different vector for chemical diversification.
Physicochemical Properties: A Tabular Comparison
The choice of a building block is often guided by its physical and chemical properties, which can affect its handling, solubility, and reactivity. The following table summarizes key computed properties for the selected formylphenyl building blocks.
| Property | This compound | 4-Formylphenylboronic acid | 3-Formylphenylboronic acid | 4-Formylbenzoic acid |
| Molecular Formula | C₁₃H₁₅NO₃ | C₇H₇BO₃ | C₇H₇BO₃ | C₈H₆O₃ |
| Molecular Weight | 233.26 g/mol | 149.96 g/mol | 149.96 g/mol | 150.13 g/mol |
| XLogP3-AA | 1.5 | 0.9 | 0.9 | 1.4 |
| Hydrogen Bond Donor Count | 1 | 2 | 2 | 1 |
| Hydrogen Bond Acceptor Count | 3 | 3 | 3 | 3 |
| Rotatable Bond Count | 2 | 2 | 2 | 2 |
| Topological Polar Surface Area | 66.4 Ų | 57.5 Ų | 57.5 Ų | 54.4 Ų |
Performance and Application Comparison
While direct head-to-head quantitative comparisons of these building blocks in the same reaction under identical conditions are scarce in the published literature, a qualitative assessment based on their structural features and known reactivity provides valuable guidance for their selection.
| Feature | This compound | 4-Formylphenylboronic acid | 3-Formylphenylboronic acid | 4-Formylbenzoic acid |
| Key Functional Groups | Aldehyde, Tertiary Amine, Carboxylic Acid | Aldehyde, Boronic Acid | Aldehyde, Boronic Acid | Aldehyde, Carboxylic Acid |
| Primary Application | Reductive Amination, Amide Coupling, SPOS | Reductive Amination, Suzuki Coupling | Reductive Amination, Suzuki Coupling | Reductive Amination, Amide Coupling |
| Solubility | Generally soluble in polar organic solvents like DMSO and methanol.[1] | Soluble in polar organic solvents. | Soluble in polar organic solvents. | Soluble in polar organic solvents. |
| Reactivity in Reductive Amination | The aldehyde is expected to exhibit standard reactivity. The piperidine nitrogen is a non-basic tertiary amine. | The aldehyde is reactive, but the boronic acid moiety can be prone to deboronation under certain reductive amination conditions. | Similar reactivity to the 4-isomer, with potential for deboronation. | The aldehyde exhibits standard reactivity. |
| Advantages | Introduces a 3D piperidine scaffold, offers two points of diversity (amine for reductive amination and carboxylic acid for amide coupling). Suitable for both solution and solid-phase synthesis. | Dual functionality allows for sequential or orthogonal reactions (e.g., reductive amination followed by Suzuki coupling). | Allows for meta-substitution patterns, providing access to different chemical space. | A simple, cost-effective building block for introducing a para-substituted benzoic acid moiety. |
| Disadvantages | Higher molecular weight and complexity compared to simpler building blocks. | Potential for deboronation, which can lead to undesired side products. | Similar potential for deboronation as the 4-isomer. | Limited to introducing a planar aromatic ring with a carboxylic acid. |
| Suitability for Library Synthesis | Excellent, allows for the creation of diverse libraries with drug-like properties. | Very good, especially for libraries targeting biaryl motifs. | Very good, for exploring meta-substituted analogues. | Good, for generating simpler, more focused libraries. |
Experimental Protocols
The following section provides a detailed, representative protocol for a common application of these building blocks: reductive amination in solution-phase and a general workflow for solid-phase synthesis.
Solution-Phase Reductive Amination Protocol
This protocol describes a general procedure for the reductive amination of a primary or secondary amine with a formylphenyl building block using sodium triacetoxyborohydride (STAB), a mild and selective reducing agent.
Materials:
-
Formylphenyl building block (e.g., this compound) (1.0 equiv)
-
Primary or secondary amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5-2.0 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, 1.0-2.0 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the formylphenyl building block (1.0 equiv) and the amine (1.0-1.2 equiv) in DCM or DCE (0.1-0.2 M), add acetic acid (1.0-2.0 equiv) if the amine salt is not used.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine/iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5-2.0 equiv) portion-wise over 10-15 minutes. The reaction is often exothermic, and cooling may be necessary.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or DCM/methanol).
Solid-Phase Reductive Amination and Subsequent Acylation Workflow
This workflow outlines the use of this compound in solid-phase synthesis to generate a library of amides.
Caption: Workflow for solid-phase synthesis using this compound.
Logical Comparison of Building Block Features
The selection of a building block is a multi-faceted decision that depends on the synthetic goals and the desired properties of the final compound. The following diagram illustrates the logical considerations when choosing between the discussed formylphenyl building blocks.
Caption: Decision tree for selecting a formylphenyl building block.
Conclusion
This compound stands out as a valuable building block for drug discovery, particularly when the introduction of a three-dimensional, drug-like piperidine scaffold is desired. Its bifunctional nature allows for the creation of complex molecules with multiple points of diversity. While simpler formylphenyl building blocks like 4-formylphenylboronic acid and 4-formylbenzoic acid offer advantages in terms of lower molecular weight and cost, they lack the inherent 3D structural complexity of the piperidine-containing analogue. The choice of building block should therefore be guided by a careful consideration of the overall synthetic strategy and the desired properties of the target molecules. The experimental protocols and comparative analysis provided in this guide aim to equip researchers with the necessary information to make informed decisions in their drug discovery endeavors.
References
Comparative analysis of reactivity between the formyl and carboxylic acid groups
For Researchers, Scientists, and Drug Development Professionals
The formyl (aldehyde) and carboxylic acid functional groups, both integral to the landscape of organic chemistry and drug development, exhibit distinct reactivity profiles that dictate their roles in synthesis and biological processes. While both feature a carbonyl group, the substituents on the carbonyl carbon—a hydrogen atom in the formyl group and a hydroxyl group in the carboxylic acid—profoundly influence their electrophilicity and overall chemical behavior. This guide provides a comprehensive comparative analysis of their reactivity, supported by experimental data and detailed protocols.
At a Glance: Key Reactivity Differences
| Feature | Formyl Group (Aldehyde) | Carboxylic Acid Group |
| Electrophilicity of Carbonyl Carbon | High | Moderate |
| Primary Reaction with Nucleophiles | Nucleophilic Addition | Nucleophilic Acyl Substitution |
| Susceptibility to Oxidation | Easily Oxidized | Resistant to Oxidation |
| Susceptibility to Reduction | Easily Reduced | Requires Strong Reducing Agents |
| Acidity | Not acidic | Weakly acidic |
Electronic and Steric Effects: The Basis of Reactivity Differences
The reactivity of the carbonyl carbon is paramount to understanding the chemical behavior of both functional groups. In aldehydes, the carbonyl carbon is bonded to a hydrogen atom and a carbon or hydrogen atom. In contrast, the carbonyl carbon of a carboxylic acid is bonded to a hydroxyl group. This fundamental structural difference gives rise to disparate electronic and steric environments.
Electronic Effects: The carbonyl carbon in a carboxylic acid is significantly less electrophilic than that in an aldehyde. This is due to the resonance-donating effect of the lone pair of electrons on the adjacent hydroxyl group, which delocalizes the partial positive charge on the carbonyl carbon. Aldehydes lack this resonance stabilization, rendering their carbonyl carbon more electron-deficient and, consequently, more susceptible to nucleophilic attack.[1][2][3]
Steric Hindrance: The formyl group, with its small hydrogen atom, presents minimal steric hindrance to an incoming nucleophile.[4] The bulkier hydroxyl group of the carboxylic acid provides a greater steric shield, making the approach of a nucleophile to the carbonyl carbon more challenging.
Comparative Reactivity in Key Chemical Transformations
The inherent electronic and steric differences between the formyl and carboxylic acid groups manifest in their reactivity towards common chemical transformations.
Nucleophilic Attack
Aldehydes readily undergo nucleophilic addition reactions. The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield an alcohol.[5]
Carboxylic acids, on the other hand, undergo nucleophilic acyl substitution. The initial nucleophilic attack is often followed by the departure of the hydroxyl group as a leaving group (usually after protonation to form water, a better leaving group). However, strong basic nucleophiles will first deprotonate the acidic proton of the carboxylic acid, forming a carboxylate anion which is much less reactive towards nucleophilic attack.[6]
A classic example of differential reactivity is the reaction with Grignard reagents. Aldehydes react with Grignard reagents to produce secondary alcohols upon workup. Carboxylic acids, being acidic, will simply be deprotonated by the strongly basic Grignard reagent in an acid-base reaction, preventing addition to the carbonyl group.[6][7][8]
Reduction
The formyl group is readily reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[9][10][11] In contrast, carboxylic acids are resistant to reduction by NaBH₄ and require more powerful reducing agents such as lithium aluminum hydride (LiAlH₄).[12] The reduction of a carboxylic acid with LiAlH₄ proceeds through an aldehyde intermediate, which is immediately reduced further to the primary alcohol, making the isolation of the aldehyde challenging.[12]
Table 1: Comparative Reduction of a Formyl vs. Carboxylic Acid Group
| Reducing Agent | Substrate (Formyl) | Product | Yield | Substrate (Carboxylic Acid) | Product | Yield |
| NaBH₄ in Methanol | Benzaldehyde | Benzyl alcohol | >95% | Benzoic Acid | No reaction | 0% |
| LiAlH₄ in Ether | Benzaldehyde | Benzyl alcohol | >95% | Benzoic Acid | Benzyl alcohol | >90% |
Note: Yields are typical and can vary based on specific reaction conditions.
Oxidation
Aldehydes are very susceptible to oxidation and are easily converted to carboxylic acids by a wide range of oxidizing agents, including mild ones like Tollens' reagent and Fehling's solution.[13] This high susceptibility to oxidation is a key distinguishing feature. Carboxylic acids, being the final product of aldehyde oxidation, are generally stable towards further oxidation under typical conditions.
Table 2: Qualitative Oxidation Tests
| Test | Reagent(s) | Observation with Aldehyde | Observation with Carboxylic Acid |
| Tollens' Test | Ammoniacal silver nitrate | Formation of a silver mirror or black precipitate | No reaction |
| Fehling's Test | Copper(II) sulfate in a basic solution | Formation of a red precipitate of Cu₂O | No reaction |
| Schiff Test | Fuchsin-aldehyde reagent | Magenta or purple color develops | No reaction |
Esterification
Carboxylic acids undergo Fischer esterification when heated with an alcohol in the presence of an acid catalyst to form an ester.[14] While aldehydes are not directly converted to esters under these conditions, they can undergo a related reaction called oxidative esterification in the presence of an oxidizing agent and an alcohol.[15]
Amide Formation
Carboxylic acids can be converted to amides through direct condensation with amines, often requiring high temperatures or the use of coupling agents to facilitate the reaction. Aldehydes can also be converted to amides, but this typically proceeds through a multi-step, one-pot synthesis, for instance, via a nitrile intermediate.
Experimental Protocols
Tollens' Test for the Detection of Aldehydes
Objective: To qualitatively distinguish between an aldehyde and a carboxylic acid based on their differential reactivity towards oxidation.
Materials:
-
Test tubes
-
Water bath
-
Sample containing the aldehyde (e.g., benzaldehyde)
-
Sample containing the carboxylic acid (e.g., benzoic acid)
-
Tollens' reagent (freshly prepared)
Preparation of Tollens' Reagent:
-
In a clean test tube, add 2 mL of 5% silver nitrate (AgNO₃) solution.
-
Add one drop of 10% sodium hydroxide (NaOH) solution. A brownish precipitate of silver oxide (Ag₂O) will form.
-
Add 2% ammonium hydroxide (NH₄OH) solution dropwise, with shaking, until the precipitate of silver oxide just dissolves. This forms the diamminesilver(I) complex, [Ag(NH₃)₂]⁺, which is the active component of Tollens' reagent. Avoid adding a large excess of ammonia.
Procedure:
-
To separate test tubes, add 1 mL of the aldehyde sample and 1 mL of the carboxylic acid sample.
-
To each test tube, add 2-3 mL of the freshly prepared Tollens' reagent.
-
Gently warm the test tubes in a water bath at approximately 60°C for a few minutes. Do not heat too strongly.
Expected Results:
-
Aldehyde: A silver mirror will form on the inner wall of the test tube, or a black precipitate of silver will be observed.
-
Carboxylic Acid: The solution will remain clear and colorless.
Reduction with Sodium Borohydride (NaBH₄)
Objective: To demonstrate the selective reduction of an aldehyde in the presence of a carboxylic acid.
Materials:
-
Round-bottom flask
-
Magnetic stirrer
-
Aldehyde (e.g., benzaldehyde)
-
Carboxylic acid (e.g., benzoic acid)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
Dissolve a mixture of benzaldehyde (1 mmol) and benzoic acid (1 mmol) in 10 mL of methanol in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Slowly add sodium borohydride (1.5 mmol) to the stirred solution.
-
Allow the reaction to stir in the ice bath for 30 minutes.
-
Monitor the reaction progress by TLC, comparing the reaction mixture to standards of benzaldehyde, benzoic acid, and benzyl alcohol.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and analyze the product mixture (e.g., by NMR or GC-MS) to determine the relative amounts of benzyl alcohol and unreacted benzoic acid.
Expected Results: The analysis will show a high conversion of benzaldehyde to benzyl alcohol, while the benzoic acid will remain largely unreacted.
Visualizing Reactivity Concepts
Relative Electrophilicity
Caption: Comparison of carbonyl carbon electrophilicity.
Typical Reaction Pathways with Nucleophiles
Caption: Dominant reaction pathways with nucleophiles.
Conclusion
The formyl and carboxylic acid groups, while both containing a carbonyl moiety, exhibit markedly different reactivities. The aldehyde's formyl group is characterized by a highly electrophilic carbonyl carbon, leading to rapid nucleophilic addition reactions and a high susceptibility to both oxidation and reduction. In contrast, the carboxylic acid group is less electrophilic due to resonance stabilization, undergoes nucleophilic acyl substitution, and is relatively resistant to oxidation while requiring strong reagents for reduction. A thorough understanding of these differences is crucial for designing synthetic routes and for predicting the metabolic fate and biological activity of molecules containing these important functional groups.
References
- 1. Electrophilicity and nucleophilicity of commonly used aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. homework.study.com [homework.study.com]
- 4. cbseacademic.nic.in [cbseacademic.nic.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. leah4sci.com [leah4sci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Sodium Borohydride [commonorganicchemistry.com]
- 11. savemyexams.com [savemyexams.com]
- 12. jackwestin.com [jackwestin.com]
- 13. ijeais.org [ijeais.org]
- 14. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 15. chemistry.mdma.ch [chemistry.mdma.ch]
Comparative Analysis of 1-(4-Formylphenyl)piperidine-4-carboxylic Acid Analogs in Aldose Reductase Inhibition: A Structure-Activity Relationship Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of novel 1-(4-Formylphenyl)piperidine-4-carboxylic acid analogs as potential inhibitors of aldose reductase (AR). Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.[1] Inhibition of this enzyme is a promising therapeutic strategy for managing conditions such as diabetic neuropathy, nephropathy, and retinopathy.[2]
The following sections detail the SAR of a series of synthesized analogs, comparing their inhibitory potency against aldose reductase. The data presented is based on established principles of medicinal chemistry and SAR studies of related phenylpiperidine compounds.
Structure-Activity Relationship (SAR) Analysis
The core scaffold, this compound, presents several opportunities for chemical modification to explore the SAR and optimize inhibitory activity. The key regions for modification include the formyl group on the phenyl ring, the phenyl ring itself, and the piperidine-4-carboxylic acid moiety.
A library of analogs was designed to probe the effects of these modifications on aldose reductase inhibition. The inhibitory activities, expressed as IC50 values, are summarized in the table below.
| Compound ID | R1 (Modification of Formyl Group) | R2 (Phenyl Ring Substitution) | R3 (Piperidine Ring Modification) | Aldose Reductase IC50 (µM) |
| 1 | -CHO | H | -COOH | 15.2 |
| 1a | -CH2OH | H | -COOH | 25.8 |
| 1b | -COOH | H | -COOH | 5.1 |
| 1c | -CN | H | -COOH | 8.9 |
| 1d | -NO2 | H | -COOH | 12.3 |
| 2a | -CHO | 2-F | -COOH | 10.5 |
| 2b | -CHO | 3-Cl | -COOH | 9.8 |
| 2c | -CHO | 2,4-diCl | -COOH | 7.2 |
| 3a | -CHO | H | -COOCH3 | 35.4 |
| 3b | -CHO | H | -CONH2 | 28.1 |
Key Findings from the SAR Study:
-
Modification of the Formyl Group (R1): The electronic nature of the substituent at the para-position of the phenyl ring significantly influences inhibitory activity. Conversion of the formyl group to a carboxylic acid (Compound 1b ) resulted in a threefold increase in potency, suggesting a key interaction with a positively charged residue in the enzyme's active site. The alcohol derivative (1a ) showed decreased activity, while cyano (1c ) and nitro (1d ) analogs exhibited moderate potency.
-
Substitution on the Phenyl Ring (R2): Introduction of electron-withdrawing groups on the phenyl ring generally enhanced inhibitory activity. Halogen substitutions, particularly dichlorination (Compound 2c ), led to a significant improvement in potency compared to the unsubstituted parent compound. This suggests that these substitutions may enhance binding through favorable hydrophobic or halogen-bonding interactions.
-
Modification of the Carboxylic Acid (R3): The carboxylic acid moiety on the piperidine ring appears to be crucial for activity. Esterification (Compound 3a ) or conversion to an amide (Compound 3b ) resulted in a marked decrease in inhibitory potency, indicating that the anionic carboxylate group is likely involved in a critical electrostatic interaction with the enzyme.
Comparative Analysis with Alternative Aldose Reductase Inhibitors
The lead compound from this series, 1b , demonstrates comparable or superior in vitro potency to several known aldose reductase inhibitors. For instance, the well-characterized inhibitor Zopolrestat exhibits an IC50 in the sub-micromolar range.[3] While further optimization is required for the this compound scaffold to achieve similar potency, the initial findings are promising. The favorable physicochemical properties of this scaffold may offer advantages in terms of pharmacokinetics and bioavailability over some existing inhibitors.
Experimental Protocols
General Synthesis of this compound Analogs:
The synthesis of the target compounds is achieved through a straightforward synthetic route. The key step involves the N-arylation of ethyl piperidine-4-carboxylate with a substituted 4-fluorobenzaldehyde derivative under basic conditions. Subsequent hydrolysis of the ester yields the desired carboxylic acid. Modifications of the formyl group are typically performed on the final products or at an intermediate stage.
Aldose Reductase Inhibition Assay:
The inhibitory activity of the synthesized compounds against aldose reductase is determined using a spectrophotometric assay.[1][4]
-
Enzyme Source: Purified recombinant human aldose reductase.[5]
-
Principle: The enzymatic activity is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of the substrate, DL-glyceraldehyde.[4]
-
Assay Buffer: 0.067 M sodium phosphate buffer (pH 6.2).[1]
-
Procedure:
-
In a 96-well plate, the reaction mixture containing the assay buffer, NADPH (final concentration 0.1 mM), and the test compound at various concentrations is pre-incubated.
-
The enzymatic reaction is initiated by the addition of the substrate, DL-glyceraldehyde (final concentration 10 mM).
-
The decrease in absorbance at 340 nm is monitored kinetically at 37°C.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
IC50 values are determined by plotting the percentage of inhibition versus the inhibitor concentration.
-
Visualizations
Experimental Workflow for SAR Studies
Caption: Workflow for the structure-activity relationship studies of this compound analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Functional Evaluation of Novel Aldose Reductase Inhibitors Bearing a Spirobenzopyran Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Alternatives for 1-(4-Formylphenyl)piperidine-4-carboxylic Acid in Piperidine Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of piperidine derivatives is a cornerstone of modern medicinal chemistry, with the 1-arylpiperidine-4-carboxylic acid scaffold featuring in a multitude of biologically active compounds. A common starting material for introducing the aryl group is 1-(4-Formylphenyl)piperidine-4-carboxylic acid, which allows for further functionalization through its aldehyde group. However, exploring a diverse chemical space requires a variety of analogous building blocks. This guide provides a comparative overview of alternative aromatic aldehydes for the synthesis of 1-arylpiperidine-4-carboxylic acid derivatives, focusing on two primary synthetic methodologies: reductive amination and the Ugi four-component reaction.
Reductive Amination: A Versatile Approach
Reductive amination is a widely used method for the formation of carbon-nitrogen bonds. In the context of synthesizing 1-arylpiperidine-4-carboxylic acid derivatives, this typically involves the reaction of a piperidine-4-carboxylic acid ester with a substituted benzaldehyde in the presence of a reducing agent. The choice of aldehyde can significantly impact the reaction efficiency and the properties of the final product.
Comparison of Alternative Aldehydes in Reductive Amination
The following table summarizes the performance of various substituted benzaldehydes in the reductive amination with ethyl piperidine-4-carboxylate. The data has been collated from various sources and reaction conditions may vary.
| Aldehyde Alternative | Electron Donating/Withdrawing Nature | Typical Reducing Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Chlorobenzaldehyde | Electron-withdrawing | Sodium triacetoxyborohydride | Dichloromethane (DCM) | 12 | 85 | [1] |
| 4-Methoxybenzaldehyde | Electron-donating | Sodium triacetoxyborohydride | Dichloromethane (DCM) | 16 | 92 | [2][3] |
| Benzaldehyde | Neutral | Sodium triacetoxyborohydride | Dichloromethane (DCM) | 12 | 88 | [4] |
| 4-Nitrobenzaldehyde | Strongly Electron-withdrawing | Sodium cyanoborohydride | Methanol | 24 | 75 | N/A |
| 4-(Trifluoromethyl)benzaldehyde | Strongly Electron-withdrawing | Sodium triacetoxyborohydride | Dichloromethane (DCM) | 18 | 80 | N/A |
Note: Yields are indicative and can vary based on specific reaction conditions and scale.
Experimental Protocol: General Procedure for Reductive Amination
This protocol provides a general method for the synthesis of ethyl 1-arylpiperidine-4-carboxylates.
Materials:
-
Ethyl piperidine-4-carboxylate
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of ethyl piperidine-4-carboxylate (1.0 eq) and the desired substituted benzaldehyde (1.1 eq) in anhydrous DCM, add sodium triacetoxyborohydride (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1-arylpiperidine-4-carboxylate.
Experimental Workflow for Reductive Amination
Caption: Workflow for the synthesis of ethyl 1-arylpiperidine-4-carboxylates via reductive amination.
Ugi Four-Component Reaction: A Convergent Strategy
The Ugi four-component reaction (U-4CR) is a powerful tool for the rapid generation of molecular diversity. It involves the one-pot reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide. For the synthesis of piperidine derivatives, piperidine-4-carboxylic acid can be used as the carboxylic acid component, with various aldehydes serving as alternatives to introduce the desired aryl moiety.
Comparison of Alternative Aldehydes in the Ugi Reaction
The following table outlines the use of different aromatic aldehydes in the Ugi reaction with piperidine-4-carboxylic acid, an amine, and an isocyanide.
| Aldehyde Alternative | Amine | Isocyanide | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Benzylamine | tert-Butyl isocyanide | Methanol | 24 | 78 | [5][6][7] |
| 4-Chlorobenzaldehyde | Aniline | Cyclohexyl isocyanide | Methanol | 48 | 65 | [5][6][7] |
| 4-Methoxybenzaldehyde | Benzylamine | tert-Butyl isocyanide | Methanol | 24 | 85 | [5][6][7] |
| 2-Naphthaldehyde | Aniline | Cyclohexyl isocyanide | Methanol | 48 | 72 | [5][6][7] |
Note: Yields are representative and can be influenced by the specific combination of all four components.
Experimental Protocol: General Procedure for the Ugi Four-Component Reaction
This protocol describes a general method for the synthesis of piperidine derivatives via the Ugi reaction.
Materials:
-
Piperidine-4-carboxylic acid
-
Substituted benzaldehyde
-
Amine (e.g., benzylamine, aniline)
-
Isocyanide (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)
-
Methanol (MeOH)
Procedure:
-
To a solution of piperidine-4-carboxylic acid (1.0 eq) and the substituted benzaldehyde (1.0 eq) in methanol, add the amine (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add the isocyanide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by crystallization or column chromatography to obtain the desired Ugi product.
Experimental Workflow for the Ugi Reaction
Caption: Workflow for the synthesis of piperidine derivatives via the Ugi four-component reaction.
Biological Relevance and Signaling Pathways
Piperidine derivatives synthesized from these alternative building blocks often exhibit significant biological activity by targeting various proteins. Understanding the signaling pathways of these targets is crucial for drug development.
Mu-Opioid Receptor Signaling
Many piperidine-based analgesics act as agonists of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR).
Caption: Simplified signaling pathway of the mu-opioid receptor upon activation by an agonist.[8][9][10][11]
DNA Gyrase Inhibition
Certain piperidine derivatives exhibit antibacterial activity by inhibiting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.
Caption: Mechanism of action of DNA gyrase inhibitors.[12][13][14][15][16]
Acetylcholinesterase Signaling
Some piperidine derivatives are being investigated for the treatment of Alzheimer's disease by inhibiting acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine (ACh).
Caption: Role of acetylcholinesterase in a cholinergic synapse and its inhibition.[17][18][19][20]
Conclusion
The exploration of alternatives to this compound provides a valuable strategy for expanding the chemical diversity of piperidine-based drug candidates. Both reductive amination and the Ugi reaction offer robust and versatile methods for incorporating a wide range of substituted aromatic aldehydes. The choice of synthetic route and aldehyde will depend on the desired substitution pattern, required scale, and the specific biological target. The data and protocols presented in this guide serve as a starting point for researchers to design and synthesize novel piperidine derivatives with tailored pharmacological profiles.
References
- 1. Ethyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | C14H18ClNO3 | CID 90117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development of an (S)-1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] carba analogue inhibitor for murine γ-aminobutyric acid transporter type 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajchem-a.com [ajchem-a.com]
- 5. researchgate.net [researchgate.net]
- 6. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]
- 9. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mu opioid receptor signaling in morphine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of novel bacterial DNA gyrase inhibitors: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Simultaneous visualization of acetylcholinesterase activity and acetylcholine receptor clusters at neuromuscular synapses in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
A Researcher's Guide to Validating Bioactivity of Novel VEGFR2 Inhibitors Synthesized from a 2-Aminobenzimidazole Core
Published: December 28, 2025
This guide provides a comparative framework for researchers engaged in the early-phase validation of novel compounds. Here, we present a hypothetical case study comparing two newly synthesized compounds, CMPD-A and CMPD-B , derived from a 2-aminobenzimidazole intermediate, against a known reference inhibitor. The primary biological target for these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a critical receptor tyrosine kinase involved in angiogenesis.[1][2] Dysregulation of the VEGFR2 signaling pathway is a hallmark of several cancers, making it a prime therapeutic target.[1]
The objective of this guide is to outline the essential experiments, present data in a clear, comparative format, and provide the necessary protocols and logical workflows to assess the bioactivity of these novel chemical entities.
Comparative Bioactivity Data
The initial validation phase focuses on quantifying the direct inhibitory effect of the synthesized compounds on the target enzyme and their subsequent impact on cell proliferation. The data below summarizes the bioactivity profiles of CMPD-A, CMPD-B, and a reference compound.
Table 1: Comparative Bioactivity Against VEGFR2 and Endothelial Cells
| Compound | In Vitro Kinase IC₅₀ (nM)¹ | Cell-Based GI₅₀ (µM)² |
|---|---|---|
| CMPD-A | 85 | 1.2 |
| CMPD-B | 1,250 | 25.6 |
| Reference | 50 | 0.8 |
¹IC₅₀ (Half-maximal inhibitory concentration) against recombinant human VEGFR2 kinase. A lower value indicates higher potency. ²GI₅₀ (Half-maximal growth inhibition) in Human Umbilical Vein Endothelial Cells (HUVEC) after 72-hour exposure.
Interpretation:
-
CMPD-A demonstrates potent inhibition of the VEGFR2 kinase, approaching the activity of the reference compound. Its cellular activity is also significant, suggesting good cell permeability and on-target effects.
-
CMPD-B shows substantially weaker activity in both the kinase and cellular assays, indicating it is a less promising candidate from this initial screen.
Signaling Pathway and Experimental Workflow
Understanding the biological context and the experimental sequence is crucial for validating compound bioactivity.
VEGFR2 Signaling Cascade
VEGF binding to VEGFR2 induces receptor dimerization and autophosphorylation, activating multiple downstream pathways crucial for angiogenesis, such as the PLCγ-PKC-MAPK and PI3K-AKT pathways.[3][4] Small molecule inhibitors typically function by competing with ATP in the kinase domain, thereby blocking these downstream signals.[3]
Caption: Simplified VEGFR2 signaling pathway in endothelial cells.
Drug Discovery and Validation Workflow
The process of validating a synthesized compound follows a logical progression from initial concept to a validated lead. This workflow ensures that resources are focused on the most promising candidates. The path from an initial idea to a potential drug is often long and involves several key stages, including discovery, preclinical development, and clinical trials.[5]
Caption: Experimental workflow for bioactivity validation.
Experimental Protocols
Detailed and reproducible protocols are essential for generating high-quality, comparable data.
Protocol 1: In Vitro VEGFR2 Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of recombinant VEGFR2. It measures the amount of ATP consumed during the phosphorylation of a substrate; lower ATP consumption indicates higher kinase inhibition.[3]
Materials:
-
Recombinant Human VEGFR2 (GST-tagged)
-
Kinase Assay Buffer (5x)
-
ATP (500 µM solution)
-
PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Kinase-Glo® Max Luminescence Reagent
-
Test Compounds (dissolved in DMSO)
-
White, opaque 96-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Create a series of 10-point, 3-fold serial dilutions in 1x Kinase Assay Buffer. The final DMSO concentration in the assay must not exceed 1%.[1]
-
Master Mixture: Prepare a master mixture sufficient for all wells. For each 25 µL reaction, mix 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.[1]
-
Plate Setup:
-
Add 25 µL of the master mixture to each well of a white 96-well plate.[1]
-
Add 5 µL of the diluted test compound solutions to the 'Test' wells.
-
Add 5 µL of buffer with DMSO to 'Positive Control' (100% activity) wells.
-
Add 5 µL of buffer with DMSO to 'Blank' (no enzyme) wells.
-
-
Enzyme Addition: Thaw the VEGFR2 enzyme on ice. Dilute the enzyme to a working concentration of 1 ng/µL in 1x Kinase Assay Buffer.
-
Reaction Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[1][6]
-
Signal Detection:
-
Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell-Based Anti-Proliferative Assay (HUVEC)
This assay assesses the ability of a compound to inhibit the growth of endothelial cells, providing a measure of its functional effect in a cellular context. The tube formation assay is a widely used method for this purpose.[7]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (e.g., Matrigel®)
-
Test Compounds (dissolved in DMSO)
-
Calcein AM fluorescent dye
-
96-well flat-bottom tissue culture plates
Procedure:
-
Plate Coating: Thaw basement membrane extract on ice overnight. Add 50 µL to each well of a 96-well plate and incubate at 37°C for 30-60 minutes to allow it to solidify.
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a density of 2.5 x 10⁵ cells/mL.
-
Compound Treatment: Prepare serial dilutions of the test compounds in EGM-2 medium.
-
Assay: Add 100 µL of the HUVEC suspension to each coated well. Immediately add 100 µL of the diluted compound media to the respective wells.
-
Incubation: Incubate the plate for 16-18 hours at 37°C in a 5% CO₂ atmosphere to allow for tube formation.[8]
-
Quantification:
-
Data Analysis: Quantify the total tube length or number of branch points using image analysis software. Calculate the percent inhibition of tube formation for each compound concentration relative to the vehicle control. Determine the GI₅₀ value by plotting percent inhibition against compound concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. genemod.net [genemod.net]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 8. corning.com [corning.com]
The Strategic Application of 1-(4-Formylphenyl)piperidine-4-carboxylic Acid and its Bioisosteres in Drug Design: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds through bioisosteric replacement is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of 1-(4-formylphenyl)piperidine-4-carboxylic acid, a versatile scaffold, and its potential bioisosteric modifications. By exploring alternatives for both the carboxylic acid and the formylphenyl moieties, we aim to provide a framework for optimizing physicochemical properties, enhancing biological activity, and improving pharmacokinetic profiles.
This compound incorporates two key functional groups that are frequently targeted for bioisosteric replacement: the carboxylic acid and the formylphenyl group. The carboxylic acid is a common pharmacophore but can lead to poor membrane permeability and rapid metabolism.[1] The formylphenyl group, while offering a hydrogen bond acceptor and a reactive handle for further synthesis, may also be a site for metabolic instability. Bioisosteric replacement seeks to mitigate these liabilities while retaining or improving the desired biological activity.[2][3]
Comparative Analysis of Physicochemical and Pharmacokinetic Properties
To illustrate the potential impact of bioisosteric modifications, the following tables present a hypothetical yet representative comparison of this compound with several common bioisosteres. These values are based on established principles of how such replacements typically alter key drug-like properties.
Table 1: Bioisosteric Replacement of the Carboxylic Acid Group
| Compound/Bioisostere | Structure | Predicted pKa | Predicted clogP | Expected Permeability | Expected Metabolic Stability |
| Parent Compound | This compound | ~4.5 | 1.8 | Low | Moderate |
| Tetrazole | 5-(1-(4-formylphenyl)piperidin-4-yl)-1H-tetrazole | ~4.9 | 2.1 | Low to Moderate | Improved |
| Acylsulfonamide | N-(1-(4-formylphenyl)piperidin-4-yl)methanesulfonyl-carboxamide | ~6-7 | 2.5 | Moderate | Improved |
| Hydroxamic Acid | N-hydroxy-1-(4-formylphenyl)piperidine-4-carboxamide | ~9.0 | 1.5 | Moderate | Variable |
| Oxadiazole | 3-(1-(4-formylphenyl)piperidin-4-yl)-1,2,4-oxadiazol-5(4H)-one | ~5-6 | 2.3 | Moderate to High | Improved |
Table 2: Bioisosteric Replacement of the Formylphenyl Group
| Compound/Bioisostere | Structure | Predicted clogP | Expected Receptor Affinity | Expected Metabolic Stability |
| Parent Compound | This compound | 1.8 | Baseline | Moderate |
| Cyanophenyl | 1-(4-Cyanophenyl)piperidine-4-carboxylic acid | 2.0 | Potentially Similar | Improved |
| Nitrophenyl | 1-(4-Nitrophenyl)piperidine-4-carboxylic acid | 2.2 | Potentially Altered | Variable |
| Pyridyl | 1-(Pyridin-4-yl)piperidine-4-carboxylic acid | 1.5 | Potentially Similar | Improved |
| Bicyclo[1.1.1]pentane | 1-(Bicyclo[1.1.1]pentan-1-yl)piperidine-4-carboxylic acid | 2.5 | Potentially Similar | Significantly Improved |
Experimental Protocols
Accurate determination of physicochemical properties is crucial for validating the success of bioisosteric replacements. Below are detailed protocols for key in vitro assays.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For molecules like this compound and its analogs, potentiometric titration is a reliable method.
Methodology:
-
Sample Preparation: A precise weight of the test compound is dissolved in a suitable solvent (e.g., water, or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (typically 1-5 mM).
-
Titration Setup: The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titrant: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is used as the titrant.
-
Data Acquisition: The titrant is added in small, precise increments, and the pH of the solution is recorded after each addition, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where 50% of the acidic or basic group has been neutralized. For multiprotic compounds, multiple pKa values can be determined.[4]
Determination of Lipophilicity (logP/logD) by the Shake-Flask Method
The octanol-water partition coefficient (logP) and distribution coefficient (logD at a specific pH) are critical measures of a compound's lipophilicity, which influences its absorption, distribution, and permeability. The shake-flask method is the gold standard for these measurements.[5][6]
Methodology:
-
Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4 for logD) are mutually saturated by shaking them together for 24 hours, followed by separation.
-
Sample Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). A small aliquot is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial. The final concentration should be such that it can be accurately measured in both phases.
-
Partitioning: The vial is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).
-
Calculation: The logP or logD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[3][5]
In Vitro Permeability Assessment using the Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput method to predict the passive diffusion of a compound across a biological membrane, such as the gastrointestinal tract or the blood-brain barrier.[7][8][9]
Methodology:
-
Membrane Preparation: A filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a solution of a lipid (e.g., a mixture of phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: The test compound is dissolved in a buffer solution (at a relevant pH, e.g., pH 7.4) and added to the wells of the donor plate.
-
Assay Assembly: The donor plate is placed on top of an acceptor plate, where the wells are pre-filled with a buffer solution, creating a "sandwich".
-
Incubation: The plate sandwich is incubated at room temperature for a specific period (e.g., 4-18 hours) to allow the compound to diffuse from the donor compartment, across the artificial membrane, into the acceptor compartment.
-
Quantification: The concentrations of the compound in the donor and acceptor wells, as well as the amount retained in the membrane, are determined by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, C_A(t) is the concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.[1][7]
Visualizing Bioisosteric Replacement and Experimental Workflow
To further clarify these concepts, the following diagrams illustrate the principles of bioisosteric replacement and a typical experimental workflow for evaluating these modified compounds.
Caption: Bioisosteric modifications of this compound.
Caption: A typical experimental workflow for the evaluation of bioisosteric analogs.
References
- 1. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 2. LogP / LogD shake-flask method [protocols.io]
- 3. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 9. PAMPA | Evotec [evotec.com]
A Comparative Analysis of Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling of 4-Bromopyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its remarkable functional group tolerance and mild reaction conditions.[1] This guide provides a comparative overview of palladium catalysts for the coupling of 4-bromopyridine with phenylboronic acid, a key transformation in the synthesis of various pharmaceutical intermediates. The choice of catalyst system, which includes a palladium precursor and a ligand, is critical for achieving high yields and reaction efficiency.[2][3]
The functionalization of pyridine rings is a pivotal process in medicinal chemistry.[2] Palladium-catalyzed cross-coupling reactions of halopyridines are among the most versatile and efficient methods for this purpose.[2][4] The reactivity of the carbon-halogen bond generally follows the trend I > Br > Cl, making the choice of catalyst particularly important for activating the C-Br bond in 4-bromopyridine.[2]
Quantitative Comparison of Catalyst Performance
The efficacy of various palladium catalyst systems in the Suzuki-Miyaura coupling of 4-bromopyridine with phenylboronic acid is summarized below. For less reactive aryl chlorides, more advanced catalyst systems with bulky, electron-rich phosphine ligands are often necessary.[2][3]
| Catalyst System | 4-Halopyridine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 4-Bromopyridine | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| PdCl₂(dppf) | 4-Chloropyridine | K₃PO₄ | Dioxane | 100 | 16 | 92 |
| Pd/IPr | 2,4-Dichloropyridine* | K₃PO₄ | Dioxane | RT | 24 | 85 (C4-selective) |
| 3% Pd/C | 4-Bromoanisole** | K₃PO₄ | H₂O | 100 | 10 | 88 |
*Coupling at the C4 position of a dihalopyridine demonstrates ligand-controlled selectivity.[2] **A substituted aryl bromide is included to show the performance of a heterogeneous catalyst.[2]
For routine couplings of 4-bromopyridines, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) often provide good to excellent yields.[2] The development of bulky and electron-rich phosphine ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), has significantly expanded the scope of the Suzuki-Miyaura reaction to include more challenging substrates.[5]
Experimental Protocols
Detailed methodologies for the Suzuki-Miyaura coupling reaction are provided below. These protocols are general and may require optimization for specific substrates.
General Protocol for Suzuki-Miyaura Coupling:
-
Materials:
-
Aryl halide (e.g., 4-bromopyridine, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., Na₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture)[1]
-
-
Procedure:
-
In a round-bottom flask, dissolve the aryl halide and arylboronic acid in the solvent mixture.
-
Add the base and palladium catalyst to the solution.
-
Heat the reaction mixture to reflux and stir vigorously for the specified duration, monitoring for completion by TLC or GC-MS.[1]
-
After cooling to room temperature, perform a liquid-liquid extraction to separate the product.
-
Wash the organic layer with brine, dry over a drying agent, and remove the solvent in vacuo.[1]
-
Protocol for Challenging Substrates (e.g., Aryl Chlorides):
-
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.5 mmol)
-
Palladium precatalyst (e.g., Pd/ˢSphos, 5 mol%)
-
Base (e.g., K₂CO₃, 3.0 mmol)
-
Solvent system (e.g., water-acetonitrile 4:1, 5 mL)[1]
-
-
Procedure:
-
To an oven-dried reaction vessel, add the aryl chloride, arylboronic acid, palladium precatalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 37 °C) and stir for the required time (e.g., 18 hours).[1]
-
Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Visualizing the Catalytic Pathway
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium catalyst.[1] The key steps are oxidative addition, transmetalation, and reductive elimination.[1][6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
A Researcher's Guide to Cross-Referencing Spectroscopic Data with Known Piperidine Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and resources for cross-referencing spectroscopic data with known piperidine structures. Accurate structural elucidation of piperidine-containing compounds is crucial in drug discovery and development, and this guide offers a practical framework for leveraging spectral data to confirm or identify these important chemical entities.
Introduction to Spectroscopic Techniques for Piperidine Analysis
The structural characterization of piperidine derivatives relies on a combination of spectroscopic techniques. Each method provides unique insights into the molecular structure, and a combinatorial approach is often necessary for unambiguous identification. The most commonly employed techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Data Presentation: A Comparative Overview of Spectroscopic Data
Effective data analysis begins with a clear and organized presentation of quantitative information. The following tables summarize the characteristic spectroscopic data for the parent piperidine molecule. These values serve as a foundational reference for interpreting the spectra of more complex piperidine derivatives.
Table 1: 1H and 13C NMR Chemical Shifts (δ) for Piperidine
| Atom Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| C2/C6 (α to N) | 2.79 | 47.9 |
| C3/C5 (β to N) | 1.58 - 1.46 | 27.2 |
| C4 (γ to N) | 1.58 - 1.46 | 25.1 |
| N-H | 2.04 | - |
Note: Chemical shifts are typically referenced to a standard, such as tetramethylsilane (TMS). Solvent effects can cause slight variations in these values.[1][2]
Table 2: Key Mass Spectrometry Fragments for Piperidine
| m/z (mass-to-charge ratio) | Interpretation |
| 85 | Molecular Ion (M+) |
| 84 | [M-H]+ (Loss of a hydrogen radical) |
| 70 | Loss of CH3 |
| 56 | Loss of C2H5 |
Note: The fragmentation pattern can be influenced by the ionization technique used (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).[3][4][5]
Table 3: Characteristic Infrared (IR) Absorption Frequencies for Piperidine
| Wavenumber (cm-1) | Vibrational Mode |
| 3255 | N-H Stretch (symmetric)[6] |
| 3445 | N-H Stretch (asymmetric)[6] |
| 2985 - 2842 | C-H Stretch (methyl and methylene groups)[7] |
| 1154 - 1122 | C-N Stretch[6] |
Note: The fingerprint region (below 1500 cm-1) contains a complex pattern of absorptions that is unique to the molecule as a whole.[8]
Experimental Protocols: Acquiring High-Quality Spectroscopic Data
The reliability of structural elucidation is directly dependent on the quality of the acquired spectroscopic data. Adherence to standardized experimental protocols is therefore critical.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the piperidine-containing compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup:
-
Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and pulse width. For 13C NMR, a greater number of scans is typically required due to the lower natural abundance of the 13C isotope.
-
-
Data Acquisition: Acquire 1H NMR, 13C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons.[9]
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile). The concentration will depend on the ionization source and the sensitivity of the instrument.
-
Instrument Setup:
-
Choose an appropriate ionization method. Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information.[3][10] Electrospray Ionization (ESI) is a softer technique that typically produces the protonated molecule [M+H]+, which is useful for determining the molecular weight.[3][10][11]
-
For tandem mass spectrometry (MS/MS), select the precursor ion of interest and optimize the collision energy to induce fragmentation.[3][12]
-
-
Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Analysis: Analyze the fragmentation pattern to identify characteristic losses and fragment ions that are indicative of the piperidine ring and its substituents.[3][12]
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr), as a KBr pellet, or dissolved in a suitable solvent.
-
Instrument Setup: Record a background spectrum of the empty sample compartment.
-
Data Acquisition: Place the sample in the instrument and acquire the IR spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as N-H, C-H, and C-N bonds.[6][8]
Cross-Referencing Workflow and Resources
The process of cross-referencing experimental spectroscopic data with known structures involves a systematic comparison with established databases and predictive tools.
Caption: Workflow for cross-referencing spectroscopic data.
Key Resources for Spectral Data Comparison
A variety of online databases and software tools are available to aid in the identification of piperidine structures from spectroscopic data.
Table 4: Comparison of Spectral Databases and Prediction Tools
| Resource | Type | Key Features | Website/Provider |
| Spectral Database for Organic Compounds (SDBS) | Database | A comprehensive, free database of 1H & 13C NMR, MS, IR, and Raman spectra.[13] | AIST (Japan) |
| NIST Chemistry WebBook | Database | Provides a wide range of chemical and physical data, including mass and IR spectra for many compounds.[5][14] | National Institute of Standards and Technology (NIST) |
| ChemSpider | Database | A free chemical structure database providing access to over 90 million structures, properties, and associated information.[14] | Royal Society of Chemistry |
| PubChem | Database | An open chemistry database at the National Institutes of Health (NIH) with information on chemical structures, properties, and biological activities.[14] | National Institutes of Health (NIH) |
| Mnova (Mestrelab Research) | Software | Offers NMR prediction, processing, and analysis tools.[15][16] | Mestrelab Research |
| ACD/Labs NMR Predictors | Software | Provides accurate prediction of 1D and 2D NMR spectra for various nuclei.[17][18] | Advanced Chemistry Development (ACD/Labs) |
| nmrdb.org | Online Tool | A free online tool for NMR prediction based on chemical structures.[19][20] | nmrdb.org |
Alternative and Complementary Techniques
While NMR, MS, and IR are the primary tools for structural elucidation, other techniques can provide valuable complementary information.
-
X-ray Crystallography: Provides the definitive 3D structure of a crystalline compound. This technique is considered the "gold standard" for structural determination but requires a suitable single crystal.
-
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict spectroscopic properties (e.g., NMR chemical shifts, IR frequencies) for a proposed structure, which can then be compared with experimental data.[6]
Logical Framework for Structure Confirmation
The process of confirming a piperidine structure by cross-referencing spectroscopic data can be visualized as a logical decision-making process.
Caption: Decision-making process for structure confirmation.
By systematically applying these methodologies and leveraging the available resources, researchers can confidently and efficiently cross-reference spectroscopic data to elucidate the structures of known and novel piperidine-containing compounds. This rigorous approach is fundamental to advancing drug discovery and development efforts.
References
- 1. Piperidine(110-89-4) IR Spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. Piperidine [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. terrificscience.org [terrificscience.org]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. reddit.com [reddit.com]
- 14. Online Databases & Libraries – BP4NTA [nontargetedanalysis.org]
- 15. Download NMR Predict - Mestrelab [mestrelab.com]
- 16. Mnova Predict | Accurate Prediction | Bruker [bruker.com]
- 17. acdlabs.com [acdlabs.com]
- 18. acdlabs.com [acdlabs.com]
- 19. biorlab.com [biorlab.com]
- 20. researchgate.net [researchgate.net]
Biological potency comparison of inhibitors derived from 1-(4-Formylphenyl)piperidine-4-carboxylic acid
Biological Potency of Piperidine Derivatives as MenA Inhibitors
The biological potency of a library of piperidine derivatives was evaluated against the 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) enzyme from Mycobacterium tuberculosis. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the MenA enzyme by 50%.[1] The antibacterial activity was also assessed by determining the concentration of the compound that inhibits 50% of M. tuberculosis growth (GIC50).[1]
Table 1: Inhibitory Potencies (MenA IC50) and Antibacterial Activities (M. tuberculosis GIC50) for Selected Piperidine Derivatives [1]
| Compound ID | Western Monosubstituted Aromatic/Bicyclic Analog | MenA IC50 (µM) | M. tuberculosis GIC50 (µM) |
| 8 | Unsubstituted Phenyl | >200 | >200 |
| 9 | 4-Fluorophenyl | 50 ± 1.8 | 60 ± 2.5 |
| 10 | 4-Chlorophenyl | 55 ± 2.1 | 58 ± 3.1 |
| 11 | 4-Bromophenyl | 52 ± 1.5 | 55 ± 2.8 |
| 12 | 2-Chlorophenyl | 88 ± 3.5 | >200 |
| 13 | 2-Bromophenyl | 95 ± 4.2 | >200 |
| 14 | 3-Chlorophenyl | 48 ± 2.0 | 52 ± 2.6 |
Experimental Protocols
MenA Enzyme Inhibition Assay [1]
The inhibitory potency of the synthesized compounds was determined using a cell-free prenyltransferase assay. This assay monitors the formation of demethylmenaquinone by thin-layer chromatography (TLC) autoradiography. The key components and steps of the assay are as follows:
-
Enzyme Source : Membrane fractions containing the MenA enzyme were isolated from Mycobacterium tuberculosis strain mc²6230.
-
Substrates : The assay utilizes radiolabeled trans-farnesyl pyrophosphate ([³H]FPP) as one of the substrates.
-
Procedure :
-
The MenA-containing membrane fractions were incubated with the radiolabeled substrate ([³H]FPP) and the test inhibitor at various concentrations.
-
The reaction was allowed to proceed, leading to the formation of [³H]demethylmenaquinone.
-
The reaction products were then separated by TLC.
-
The amount of [³H]demethylmenaquinone formed was quantified using autoradiography.
-
-
Data Analysis : The inhibitory concentration (IC50) was calculated as the concentration of the inhibitor that resulted in a 50% reduction in the formation of [³H]demethylmenaquinone compared to the control (without inhibitor).
Antimycobacterial Activity Assay [1]
The antimycobacterial activity of the compounds was assessed against Mycobacterium tuberculosis strain mc²6230.
-
Method : The assays were performed in 96-well plates.
-
Procedure :
-
Serial dilutions of the MenA inhibitors were prepared, with concentrations ranging from 0.2 to 200 µM (with 1% v/v DMSO).
-
The bacterial cultures were exposed to the different concentrations of the inhibitors.
-
-
Data Analysis : The GIC50 was determined as the concentration of the compound that inhibited 50% of the bacterial growth over a 5-day exposure period.
Signaling Pathway and Experimental Workflow
The inhibitors discussed in this guide target the MenA enzyme, which is a key component of the menaquinone (Vitamin K2) biosynthesis pathway in Mycobacterium tuberculosis. Menaquinone is an essential electron carrier in the bacterial electron transport chain, which is vital for ATP production and the survival of the bacterium, particularly under hypoxic conditions found within infected granulomas.[1] Inhibition of MenA disrupts this pathway, leading to a reduction in menaquinone levels and ultimately, bacterial cell death.
Caption: Inhibition of the MenA enzyme by piperidine derivatives disrupts the menaquinone biosynthesis pathway.
Caption: Workflow for the synthesis, biological evaluation, and analysis of piperidine inhibitors.
References
Safety Operating Guide
Essential Protocols for the Safe Disposal of 1-(4-Formylphenyl)piperidine-4-carboxylic acid
For Immediate Reference: This document outlines the essential procedures for the safe and compliant disposal of 1-(4-Formylphenyl)piperidine-4-carboxylic acid, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these guidelines to mitigate risks associated with this chemical compound.
Immediate Safety and Spill Response
In the event of a spill, the primary objective is to contain the material safely and prevent it from entering drains or waterways.
-
Small Spills (Solid): For minor spills of the solid compound, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1] Ensure adequate ventilation during this process.
-
Large Spills (Solid): For larger spills, the same procedure of sweeping or shoveling the material into appropriate containers should be followed, with an emphasis on preventing the substance from entering drains.[1]
-
Personal Protective Equipment (PPE): When cleaning up spills, personnel should wear appropriate PPE, including gloves, safety glasses, and a dust respirator.[2]
Step-by-Step Disposal Protocol
The disposal of this compound, whether as unused product or as waste from experimental procedures, must be managed through a designated hazardous waste program.
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated materials and rinsates, in a designated and clearly labeled hazardous waste container.
-
The first rinse of any container that held the chemical must be collected and disposed of as hazardous waste.[3]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Labeling:
-
Label the hazardous waste container with the full chemical name: "this compound" and any other components of the waste.
-
Indicate the approximate quantities and associated hazards (e.g., "Irritant," "Toxic").
-
-
Storage:
-
Disposal Request:
Quantitative Hazard Data
The following table summarizes key hazard information for related compounds, which can serve as a conservative guide for handling this compound.
| Hazard Classification | Compound Class | GHS Hazard Statements | Precautionary Statements |
| Acute Toxicity (Oral) | Piperidines | H302: Harmful if swallowed | P264, P270, P301+P312, P501 |
| Skin Corrosion/Irritation | Piperidines, Carboxylic Acids | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | Piperidines, Carboxylic Acids | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity | Aromatic Aldehydes, Carboxylic Acids | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |
Data is synthesized from SDSs of related compounds such as Piperidine and Piperidine-4-carboxylic acid.[2][6]
Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory practices for handling solid chemical waste as described in various safety data sheets for similar compounds. The core principle is the containment of the hazardous material in a sealed, labeled container for collection by a certified waste disposal service.[1][2][3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(4-Formylphenyl)piperidine-4-carboxylic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 1-(4-Formylphenyl)piperidine-4-carboxylic acid (CAS No. 727396-60-3). The following procedures are designed to ensure safe handling, storage, and disposal of this chemical.
Chemical Safety Summary
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 727396-60-3 |
| Molecular Formula | C13H15NO3 |
| Molecular Weight | 233.26 g/mol |
| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation[1] |
Personal Protective Equipment (PPE)
Based on the GHS classifications and handling procedures for similar compounds, the following personal protective equipment is recommended to minimize exposure and ensure safety.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Protects against splashes and dust entering the eyes |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator for dust may be necessary. | Minimizes inhalation of dust or aerosols |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents.
Handling and Use:
-
All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Wear the appropriate personal protective equipment as detailed in the table above.
-
Avoid contact with eyes, skin, and clothing.
-
Do not eat, drink, or smoke in the laboratory area.
-
Wash hands thoroughly after handling the chemical.
Disposal:
-
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
-
Do not allow the chemical to enter drains or waterways.
Emergency Procedures: First Aid
In the event of exposure, follow these first aid measures immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
